molecular formula C9H8O4 B10753411 Caffeic Acid CAS No. 71693-97-5

Caffeic Acid

Cat. No.: B10753411
CAS No.: 71693-97-5
M. Wt: 180.16 g/mol
InChI Key: QAIPRVGONGVQAS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeic Acid is a ubiquitous hydroxycinnamic acid, a key phenolic compound found in a wide range of plants, including coffee beans, fruits, and grains. It serves as a critical intermediate in the biosynthesis of lignin and is highly valued in biochemical research for its potent biological activities. Its primary mechanism of action is attributed to its strong antioxidant properties, functioning as an effective scavenger of reactive oxygen species (ROS) and nitrogen species. Researchers extensively utilize this compound to investigate its anti-inflammatory, anticancer, and neuroprotective effects in vitro and in vivo models. Studies focus on its ability to modulate crucial signaling pathways, such as NF-κB and MAPK, and to influence enzyme activity, including tyrosine kinase and cyclooxygenase (COX). Furthermore, its role in apoptosis induction, cell cycle arrest, and inhibition of tumor metastasis is a major area of oncological research. This compound is presented as a high-purity standard to ensure reproducibility and reliability in your experimental findings, facilitating advanced studies in pharmacology, nutraceuticals, and molecular biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316055
Record name trans-Caffeic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid
Record name Caffeic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4135
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.
Record name CAFFEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000025 [mmHg]
Record name Caffeic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4135
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange.

CAS No.

501-16-6, 331-39-5, 71693-97-5
Record name trans-Caffeic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxycinnamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name caffeic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-Caffeic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 501-16-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S3A33KVM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CAFFEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C
Record name 3,4-Dihydroxycinnamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAFFEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Antioxidant Mechanism of Action of Caffeic Acid

Abstract

This compound (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found in a wide array of plant-based foods and beverages, including coffee, fruits, and teas.[1][2][3] Its significant interest in the scientific and pharmaceutical communities stems from its potent antioxidant properties, which are implicated in its various pharmacological activities, including anti-inflammatory, anticarcinogenic, and cardioprotective effects.[4][5][6][7] This technical guide provides a comprehensive overview of the core mechanisms underlying the antioxidant action of this compound. It delves into its capacity for direct free radical scavenging, its role as a metal chelating agent, its ability to modulate endogenous antioxidant enzyme systems via signaling pathways like Nrf2-ARE, and its protective effects against lipid peroxidation and DNA damage. Furthermore, this document explores the structure-activity relationship, the conditions under which this compound may exhibit pro-oxidant activity, and provides detailed experimental protocols and quantitative data for researchers.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract the damaging effects of reactive oxygen species (ROS).

Direct Free Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to directly neutralize free radicals.[2][8] This is largely attributed to its chemical structure: a phenolic ring with two hydroxyl (-OH) groups at the 3 and 4 positions (a catechol group) and a conjugated acrylic acid side chain.[7][9][10] This structure allows for the donation of a hydrogen atom to a free radical, converting it into a more stable, non-reactive species. The resulting this compound radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and the conjugated side chain.[8][9][10]

Theoretical and experimental studies have identified two primary pathways for this direct scavenging activity:

  • Hydrogen Atom Transfer (HAT) : this compound donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical (e.g., a peroxyl radical, ROO•). This is considered the most feasible mechanism for its radical scavenging activity.[11][12]

  • Radical Adduct Formation (RAF) : A free radical can add to the unsaturated double bond of the this compound side chain, forming a stable radical adduct.[11][12]

The ortho-dihydroxyl functionality of the catechol ring is the key structural feature responsible for this activity, as it lowers the O-H bond dissociation enthalpy, facilitating the hydrogen atom transfer.[9]

Caption: this compound donates a hydrogen atom to neutralize a free radical.

Metal Chelation

This compound can act as a secondary or preventive antioxidant by chelating transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[4][6][10] These metal ions are potent catalysts of the Fenton and Haber-Weiss reactions, which generate the highly reactive hydroxyl radical (•OH).

The catechol group of this compound is crucial for this activity, forming stable complexes with metal ions.[13][14] By sequestering these metals, this compound prevents them from participating in redox cycling and subsequent free radical generation.[6][10] This mechanism is highly pH-dependent, with chelation and antioxidant activity increasing at higher pH values due to the deprotonation of the hydroxyl groups, which enhances their ability to bind to metal ions.[4][6] This chelation activity is a key factor in this compound's ability to inhibit metal-induced lipid peroxidation and DNA damage.[4][14]

Caption: this compound chelates iron, preventing hydroxyl radical formation.

Modulation of Cellular Antioxidant Pathways: The Nrf2-ARE Axis

Beyond direct scavenging, this compound and its derivatives, notably this compound phenethyl ester (CAPE), can exert an indirect antioxidant effect by upregulating the expression of endogenous antioxidant and phase II detoxifying enzymes.[15][16][17] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[18]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound and its analogs can induce a conformational change in Keap1, leading to the release of Nrf2.[19] The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various genes.[16] This binding initiates the transcription of a suite of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1) [19][20]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1) [19]

  • Superoxide Dismutase (SOD) [16][17]

  • Catalase (CAT) [16][17]

  • Glutathione S-Transferases (GSTs) [16]

This upregulation of the cell's intrinsic antioxidant defenses provides a sustained protective effect against oxidative stress. The activation of this pathway by CAPE has been shown to involve the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK.[16][20]

Caption: this compound activates the Nrf2-ARE pathway for enzyme induction.

Inhibition of Lipid Peroxidation

This compound is an effective inhibitor of lipid peroxidation, the oxidative degradation of lipids that can cause severe damage to cell membranes.[4][5] It prevents lipid peroxidation through a dual mechanism:

  • Chain-Breaking Activity : By donating a hydrogen atom, this compound scavenges lipid-derived radicals like peroxyl (ROO•) and alkoxyl (RO•) radicals, thereby terminating the chain propagation reaction of peroxidation.[4][6]

  • Metal Chelation : By chelating iron and copper ions, it prevents the initiation of lipid peroxidation via the Fenton reaction.[4][6]

Studies have shown that this compound inhibits lipid peroxidation in a dose-dependent manner and can significantly prolong the lag phase of the peroxidation process, indicating its efficacy as a peroxyl radical scavenger.[4][21] Its effectiveness is enhanced in hydrophobic environments like cell membranes.[4][6]

Protection Against Oxidative DNA Damage

Oxidative stress can lead to significant DNA damage, including single and double-strand breaks. This compound has demonstrated a protective effect against such damage.[5][22] At low concentrations (e.g., 10 μM), it can attenuate hydrogen peroxide (H₂O₂)-induced DNA double-strand breaks in human cells.[5][22][23] This protection is linked to its ability to scavenge ROS and chelate metal ions that could otherwise generate DNA-damaging hydroxyl radicals near the DNA molecule.[14] Its derivative, CAPE, has also been shown to protect human sperm DNA from oxidative damage.[24]

Structure-Activity Relationship

The antioxidant capacity of this compound and its analogs is strongly dependent on their chemical structure.[9][25] Key determinants include:

  • Catechol Moiety : The presence of two hydroxyl groups at the ortho position (C3 and C4) is the most critical feature for high antioxidant and radical scavenging activity.[9][26]

  • Unsaturated Side Chain : The 2,3-double bond in the acrylic acid side chain contributes to the stabilization of the phenoxyl radical formed after hydrogen donation through electron delocalization.[9]

  • Hydrophobicity : The hydrophobicity, or partition coefficient (log P), of this compound derivatives influences their activity in different systems. More hydrophobic esters, like this compound phenethyl ester (CAPE), tend to exhibit better antioxidative activity in emulsion systems and cellular membranes.[9][25]

  • Additional H-donating Groups : The addition of other hydrogen-donating groups, such as amides (-NH) or sulfhydryls (-SH), can further increase radical scavenging activity.[9][25][27]

The Pro-oxidant Paradox

Under specific conditions, particularly in the presence of transition metals like copper, this compound can exhibit pro-oxidant activity.[10][28] After chelating Cu²⁺, this compound can reduce it to Cu⁺. This Cu⁺ can then react with H₂O₂ to generate hydroxyl radicals, leading to a cascade of oxidative damage to DNA and lipids.[2][8][10] This effect is concentration-dependent; at low concentrations, this compound acts as an antioxidant, but at higher concentrations or in specific chemical environments, it can enhance oxidation.[28] Thermally decomposed products of this compound have also been reported to act as pro-oxidants.[1]

Quantitative Antioxidant Activity Data

The following tables summarize quantitative data from various studies assessing the antioxidant capacity of this compound and its derivatives.

Table 1: Radical Scavenging Activity

Compound Assay IC₅₀ / Activity Reference
This compound DPPH• Scavenging > Trolox C, Ferulic Acid [9][25]
This compound DPPH• Scavenging < this compound Phenethyl Ester (CAPE) [29]
This compound ABTS⁺• Scavenging Effective scavenging reported [1]
This compound Peroxyl Radical (ROO•) More efficient scavenger than Trolox [1]
This compound Phenethyl Ester (CAPE) DPPH• Scavenging Stronger scavenger than this compound [29]

| N-trans-caffeoyl-l-cysteine methyl ester | DPPH• Scavenging | Strongest scavenger among tested amides |[9][25] |

Table 2: Inhibition of Lipid Peroxidation

Compound System Concentration Inhibition / Effect Reference
This compound Iron-induced liver membrane peroxidation 150 µM Similar efficiency to 100 µM BHT [4][21]
This compound Iron-induced liver membrane peroxidation 100 µM Increased lag phase 10-fold [4]
This compound Iron-induced liver membrane peroxidation 150 µM Increased lag phase 25-fold [4]
This compound Linoleic acid emulsion 10 µg/mL 68.2% inhibition [30]
This compound Linoleic acid emulsion 30 µg/mL 75.8% inhibition [30]

| this compound | Cu²⁺-induced LDL oxidation | 5 µM | Complete protection |[26] |

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH• radical.

  • Principle : The DPPH• radical has a deep violet color with a maximum absorbance around 515-517 nm. When it is reduced by an antioxidant, it becomes the colorless DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity.[27]

  • Reagents :

    • DPPH• stock solution (e.g., 0.1 mM in methanol or ethanol).[27]

    • This compound solutions of various concentrations.

    • Methanol or ethanol as solvent.

  • Procedure :

    • Prepare a series of dilutions of the this compound sample.

    • Add a specific volume of the this compound solution (e.g., 0.5 mL) to a fixed volume of the DPPH• solution (e.g., 2.5 mL).[27]

    • Mix the solution thoroughly and incubate in the dark at room temperature for a set period (e.g., 30 minutes).[27]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared using the solvent instead of the antioxidant sample.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals) is determined by plotting the inhibition percentage against the sample concentration.

G Workflow for DPPH Radical Scavenging Assay start Start prep_ca Prepare this compound (Serial Dilutions) start->prep_ca prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph mix Mix this compound and DPPH Solution prep_ca->mix prep_dpph->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate end End calculate->end

Caption: Standard experimental workflow for the DPPH assay.

Iron-Induced Lipid Peroxidation Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of peroxidation.

  • Principle : MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at 532 nm.

  • Reagents :

    • Biological sample (e.g., rat liver homogenate, 5% v/v).[4]

    • Fenton reagents to induce peroxidation: Fe(II) (e.g., 50 µM) and H₂O₂ (e.g., 100 µM).[4]

    • This compound solutions of various concentrations.

    • Trichloroacetic acid (TCA) solution.

    • Thiobarbituric acid (TBA) solution.

  • Procedure :

    • Prepare reaction mixtures containing the liver homogenate, buffer (e.g., 10 mM KPi, pH 7.2), and different concentrations of this compound.[4]

    • Initiate peroxidation by adding the Fenton reagents (Fe(II) and H₂O₂).

    • Incubate the mixture for a specified time (e.g., 3.5 hours) at 37°C.[4]

    • Stop the reaction by adding TCA to precipitate proteins.

    • Centrifuge the mixture and collect the supernatant.

    • Add TBA solution to the supernatant and heat at 95-100°C for 30-60 minutes to allow color development.

    • Cool the samples and measure the absorbance at 532 nm.

  • Calculation : The concentration of MDA is calculated using its molar extinction coefficient. The inhibition of lipid peroxidation by this compound is expressed as a percentage relative to the control group without the antioxidant.

Nrf2 Nuclear Translocation by Western Blot

This protocol is used to determine if this compound promotes the movement of Nrf2 from the cytoplasm to the nucleus.

  • Principle : Cells are treated with this compound, and then cytoplasmic and nuclear protein fractions are separated. The amount of Nrf2 protein in each fraction is quantified using gel electrophoresis and antibody-based detection (Western blot). An increase in nuclear Nrf2 indicates activation of the pathway.

  • Procedure :

    • Cell Culture and Treatment : Culture cells (e.g., HepG2) to appropriate confluency. Treat cells with this compound or CAPE (e.g., 10 µM) for a specified time (e.g., 24 hours).[31]

    • Cell Fractionation : Harvest the cells and use a nuclear/cytoplasmic extraction kit to separate the cytoplasmic and nuclear fractions according to the manufacturer's protocol.

    • Protein Quantification : Determine the protein concentration of each fraction using a standard method (e.g., BCA assay).

    • SDS-PAGE : Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.

    • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting :

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for Nrf2.

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Use loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus) to ensure equal protein loading.

    • Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify the band intensity. An increase in the Nrf2 band intensity in the nuclear fraction of treated cells compared to untreated cells indicates Nrf2 translocation.

Conclusion

This compound is a potent and versatile antioxidant whose mechanism of action is well-defined by its unique chemical structure. Its primary modes of action include direct hydrogen atom donation to neutralize free radicals and the chelation of pro-oxidant metal ions. Furthermore, its ability to activate the Nrf2 signaling pathway provides a secondary, indirect mechanism that enhances the cell's endogenous antioxidant capacity. These combined actions allow this compound to effectively inhibit lipid peroxidation and protect against oxidative DNA damage. Understanding these detailed mechanisms, along with its structure-activity relationship and potential for pro-oxidant behavior, is critical for researchers and professionals aiming to harness its therapeutic potential in the development of novel drugs and functional foods to combat oxidative stress-related diseases.

References

Biological activities of caffeic acid and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Caffeic Acid and Its Derivatives

Introduction

This compound (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic acid found in a wide array of plant-based foods and beverages, including fruits, vegetables, coffee, and tea. It and its numerous derivatives, such as this compound phenethyl ester (CAPE), rosmarinic acid, and salvianolic acids, are secondary metabolites synthesized by plants, often through the shikimic acid pathway. These compounds have garnered significant attention from the scientific community due to their broad spectrum of biological and pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways for researchers, scientists, and drug development professionals.

Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is a cornerstone of their biological effects, primarily attributed to their chemical structure which allows for the effective scavenging of free radicals.

Quantitative Data

The antioxidant potential of these compounds is often quantified by their IC50 values in various cell-free radical scavenging assays.

CompoundAssayIC50 (µM)Source
This compound (CA)DPPH2.01
Dihydrothis compoundDPPH2.10
This compound phenethyl ester (CAPE)DPPH1.09
3-(3,4-dihydroxyphenyl) propanoic acid phenethyl esterDPPH0.70
Methyl CaffeateDPPH-
Prenyl CaffeateDPPH-

Note: A lower IC50 value indicates stronger antioxidant activity.

Key Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This is one of the most common spectrophotometric methods for evaluating antioxidant activity. The protocol involves:

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds (this compound derivatives) are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30-60 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the compound concentration.

G DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare DPPH Solution (in Methanol) Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Sample_sol Prepare Test Compound (Serial Dilutions) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for DPPH antioxidant assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. This compound and its derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Quantitative Data

The anti-inflammatory effects are often measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 (µM)Source
Shimobashiric acid BRAW 264.7NO Production Inhibition1.4
Rosmarinic acid methyl esterRAW 264.7NO Production Inhibition0.6
This compound methyl esterRAW 264.7NO Production Inhibition21.0
This compound ethyl esterRAW 264.7NO Production Inhibition12.0
This compound butyl esterRAW 264.7NO Production Inhibition8.4
This compound octyl esterRAW 264.7NO Production Inhibition2.4
This compound benzyl esterRAW 264.7NO Production Inhibition10.7
This compound phenethyl ester (CAPE)RAW 264.7NO Production Inhibition4.80
Key Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

This cell-based assay is a standard method to screen for anti-inflammatory agents.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cell medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives). The cells are pre-incubated for a short period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a specified time, typically 24 hours.

  • Nitrite Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent.

  • Absorbance Reading: After a short incubation, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • IC50 Calculation: The concentration of the compound that inhibits LPS-induced NO production by 50% (IC50) is calculated. A cell viability assay (e.g., MTT) is often run in parallel to ensure the observed inhibition is not due to cytotoxicity.

Signaling Pathways

This compound derivatives exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). This compound and its derivatives can suppress this activation, thereby reducing the expression of these inflammatory mediators.

G Inhibition of NF-κB Signaling by this compound Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Transcription Gene Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA produces Proteins iNOS, COX-2, Cytokines mRNA->Proteins translates to CA This compound Derivatives CA->IKK inhibits CA->NFkB_active inhibits translocation

Caption: this compound inhibits the NF-κB pathway.

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer potential against various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Quantitative Data

The cytotoxic effects of this compound derivatives are typically evaluated using cell viability assays, with results expressed as IC50 values.

Compound ClassCell LineAssayIC50 (µM)Source
This compound (CA)Jurkat (Leukemia)Cell Viability>300
This compound phosphanium salt (CAP 6)Jurkat (Leukemia)Cell Viability8.5
This compound phosphanium salt (CAP 8)Jurkat (Leukemia)Cell Viability4.8 - 9.4
This compound phosphanium salt (CAP 10)Jurkat (Leukemia)Cell Viability0.9 - 8.5
This compound phenethyl ester (CAPE)MIAPACa-2 (Pancreatic)Proliferation~87 (65.7% inhibition)
This compound phenethyl ester (CAPE)PANC-1 (Pancreatic)Proliferation~87 (93.0% inhibition)
Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours). During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways

The anticancer activities of this compound derivatives are linked to their ability to modulate critical signaling pathways that control cell survival and proliferation, such as the PI3K/Akt and AMPK pathways.

  • PI3K/Akt Pathway: This pathway is often overactive in cancer, promoting cell survival and proliferation. This compound derivatives like CAPE can inhibit this pathway, leading to decreased cancer cell viability.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, can inhibit cell growth and proliferation. Some this compound derivatives have been shown to activate AMPK, contributing to their anticancer effects.

Furthermore, this compound can induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in the mitochondria, leading to the release of cytochrome c and the activation of caspases.

G Anticancer Signaling of this compound Derivatives GF Growth Factors PI3K PI3K GF->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates CA This compound Derivatives CA->PI3K inhibits CA->Akt inhibits AMPK AMPK CA->AMPK activates CA->Bcl2 inhibits Bax Bax (Pro-apoptotic) CA->Bax promotes AMPK->Proliferation inhibits Apoptosis Apoptosis Mito Mitochondrion Bcl2->Mito stabilizes Bax->Mito disrupts membrane Caspases Caspases Mito->Caspases activates Caspases->Apoptosis executes

Caption: Anticancer mechanisms of this compound.

Antimicrobial Activity

This compound and its derivatives possess a broad spectrum of antimicrobial activity against various bacteria and fungi. Their efficacy can be enhanced through synthetic modifications, such as the addition of phosphanium salts.

Quantitative Data

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Source
This compound (CA)Staphylococcus aureus256 - 1024-
This compound (CA)Pseudomonas aeruginosa625625
This compound phenethyl ester (CAPE)Cariogenic bacteria80 - 160320
This compound isopropenyl ester (CAIE)Paenibacillus larvae125125
This compound benzyl ester (CABE)Paenibacillus larvae125125
This compound phosphanium salts (CAPs)Gram-positive bacteria- (MIC 13–57 µM)-
This compound phosphanium salts (CAPs)Candida albicans- (MIC 13–57 µM)-
Key Experimental Protocols

Broth Microdilution Method for MIC Determination:

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: A serial two-fold dilution of the test compound (e.g., a this compound derivative) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Controls: Positive (microorganism with no compound) and negative (broth only) growth controls are included on the plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Reading: After incubation, the plate is examined for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in no growth on the agar is recorded as the MBC.

G Broth Microdilution Workflow for MIC/MBC cluster_prep Preparation (96-Well Plate) cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Prepare Serial Dilutions of Test Compound in Broth Inoculate Inoculate Wells with Microorganism Serial_Dilution->Inoculate Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture For MBC Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Read MBC: Lowest concentration with no growth on agar Incubate_Agar->Read_MBC

Caption: Workflow for MIC and MBC determination.

Conclusion

This compound and its derivatives represent a versatile class of natural compounds with a remarkable range of biological activities. Their potent antioxidant and anti-inflammatory properties underpin their efficacy in mitigating cellular stress and inflammation-related pathologies. Furthermore, their demonstrated ability to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens highlights their significant therapeutic potential. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers. The elucidation of their interactions with key cellular signaling pathways, such as NF-κB, PI3K/Akt, and AMPK, provides a solid foundation for the rational design and development of novel drugs for the treatment of cancer, inflammatory disorders, and infectious diseases. Further investigation, particularly through in vivo studies and clinical trials, is warranted to fully translate the promising preclinical findings of this compound and its derivatives into effective therapeutic agents.

Caffeic Acid: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound belonging to the hydroxycinnamic acid class, ubiquitously found throughout the plant kingdom. It is a key intermediate in the biosynthesis of lignin and other important plant secondary metabolites.[1] Beyond its role in plant biology, this compound has garnered significant attention from the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and the molecular mechanisms underlying the biological activities of this compound, with a focus on its modulation of key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₈O₄.[2] Its structure consists of a phenyl ring substituted with two hydroxyl groups at positions 3 and 4 (a catechol moiety) and an acrylic acid side chain.[1][3] The presence of both phenolic and carboxylic acid functional groups dictates its chemical reactivity and biological functions. This compound can exist as cis and trans isomers, with the trans isomer being the more stable and common form found in nature.[4]

The IUPAC name for the common trans-isomer is (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight 180.16 g/mol [2][5]
Appearance Yellow crystalline solid[1][3]
Melting Point 223-225 °C (decomposes)[1][4]
Density 1.478 g/cm³[1]
pKa₁ (Carboxylic acid) ~4.62[1]
pKa₂ (Phenolic hydroxyl) ~8.6[6]
logP (Octanol/Water) 1.15 - 1.2[7][8]
UV-Vis λmax In methanol: ~243, 295 (shoulder), 327 nmIn water: ~217, 294, 319 nm[1][9][10]

Table 2: Solubility of this compound

SolventSolubilityReferences
Water (cold) Sparingly soluble[1]
Water (hot) Freely soluble[3]
Ethanol ~25 mg/mL (warm)[3][4]
Dimethyl Sulfoxide (DMSO) ~40 mg/mL[3][4]
Dimethylformamide (DMF) ~7 mg/mL[4]
Ethyl Acetate Soluble[4][5]
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.5 - 0.65 mg/mL[3][11]

Biosynthesis and Metabolism

Biosynthesis in Plants

This compound is synthesized in plants via the phenylpropanoid pathway , which is a major route for the production of a wide array of phenolic compounds. The pathway begins with the amino acid L-phenylalanine.

This compound Biosynthesis cluster_enzymes Enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf This compound Cou->Caf C3H PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase C3H C3H: p-Coumarate 3-hydroxylase

Biosynthesis of this compound via the Phenylpropanoid Pathway.

The key enzymatic steps are:

  • Deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .[12]

  • Hydroxylation of cinnamic acid at the 4-position to produce p-coumaric acid, catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[12]

  • Hydroxylation of p-coumaric acid at the 3-position to yield this compound, catalyzed by p-coumarate 3-hydroxylase (C3H) , another cytochrome P450 enzyme.[11][13]

Metabolism in Humans

In the human diet, this compound is often consumed in the form of its ester with quinic acid, known as chlorogenic acid.[14] The metabolism of this compound and its derivatives primarily occurs in the gastrointestinal tract.

This compound Metabolism cluster_locations Location CGA Chlorogenic Acid (in diet) Intestine Small Intestine & Colon CGA->Intestine CA_Free This compound Stomach Stomach (minor absorption) CA_Free->Stomach CA_Free->Intestine Intestine->CA_Free Esterases Metabolites Metabolites (e.g., 3-hydroxyphenylpropionic acid) Intestine->Metabolites Gut Microbiota Absorption Absorption Intestine->Absorption Esterases Microbial Esterases Metabolites->Absorption Circulation Circulation Absorption->Circulation Stomach_node Stomach Intestine_node Intestine

Metabolic Fate of Dietary this compound and Chlorogenic Acid.

A small amount of free this compound can be passively absorbed in the stomach.[14] However, the majority of ingested chlorogenic acid passes to the small intestine and colon, where it is hydrolyzed by microbial esterases to release free this compound. This free this compound is then readily absorbed. The gut microbiota further metabolizes this compound into various smaller phenolic compounds, such as 3-hydroxyphenylpropionic acid, which are also absorbed into the bloodstream.[4]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, which are primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key intracellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound is due to its catechol structure, which can readily donate hydrogen atoms to scavenge free radicals, and its ability to chelate metal ions involved in radical generation.[15]

Antioxidant Mechanism cluster_process Mechanism CA This compound CA_radical This compound Radical (stabilized) CA->CA_radical H+ donation Nrf2_pathway Nrf2/ARE Pathway CA->Nrf2_pathway Activates ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2_pathway->Antioxidant_Enzymes Upregulates Direct_Scavenging Direct Radical Scavenging Indirect_Antioxidant Indirect Antioxidant Effect

Antioxidant Mechanisms of this compound.

This compound also exerts indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][16] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1).[2]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are largely mediated by its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[8] This, in turn, blocks the nuclear translocation and DNA binding of NF-κB.

Furthermore, this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammatory responses.[5] It has been demonstrated to inhibit the phosphorylation of key MAPK members such as p38, ERK, and JNK in various cell types.[4][5]

Anti-inflammatory Signaling cluster_pathway Signaling Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK IKK IKK Complex Inflammatory_Stimuli->IKK NFkappaB NF-κB MAPK->NFkappaB IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades Nucleus Nucleus NFkappaB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activates CA This compound CA->MAPK Inhibits CA->IKK Inhibits MAPK_node MAPK NFkappaB_node NF-κB

Inhibition of NF-κB and MAPK Signaling by this compound.
Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis and metastasis. These effects are mediated through the modulation of various signaling pathways, including the PI3K/Akt and AMPK pathways, in addition to the NF-κB and MAPK pathways.[17] this compound has been shown to induce G0/G1 cell cycle arrest and promote apoptosis in cancer cells.[17]

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological activities of this compound.

DPPH Radical Scavenging Assay

This assay is used to evaluate the free radical scavenging activity of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[18]

  • Methodology:

    • Prepare a stock solution of DPPH in ethanol (e.g., 0.5 mM).

    • Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol).

    • In a microplate or cuvette, mix the this compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[19]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

  • Methodology:

    • Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.[13]

Western Blot Analysis for Signaling Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins in signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.

  • Methodology:

    • Treat cells with this compound and/or an inflammatory stimulus for the desired time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.[8]

Conclusion

This compound is a versatile phenolic compound with a well-defined chemical structure and a broad spectrum of biological activities. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPK, make it a promising candidate for further investigation in the context of drug development for various chronic diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this important natural product.

References

A Technical Guide to the Natural Sources and Biosynthesis of Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found throughout the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2] As a key intermediate in the biosynthesis of lignin and other phenylpropanoids, it is a focal point for research in plant biochemistry, pharmacology, and metabolic engineering. This guide provides an in-depth overview of the principal natural sources of this compound, a detailed examination of its biosynthetic pathways, and standardized experimental protocols for its extraction and quantification.

Natural Sources of this compound

This compound is one of the most common hydroxycinnamic acids in the human diet and is present in a vast array of plant-based foods.[2] It exists in free form but more frequently as ester conjugates, most notably chlorogenic acids (esters of caffeic and quinic acid).[3][4] The concentration of this compound and its derivatives can vary significantly depending on the plant species, variety, growing conditions, and processing methods. Coffee is a primary dietary source, but numerous fruits, vegetables, herbs, and spices also contain substantial amounts.[1][5][6]

Data Presentation: this compound Content in Various Natural Sources

The following table summarizes the quantitative data on this compound and its related conjugates found in a selection of natural sources.

Source Category Specific Source Compound(s) Measured Concentration Range Reference(s)
Beverages Roasted Coffee BeansThis compound1.4 - 3.0 mg/g[7]
Roasted Coffee BeansChlorogenic Acids2 - 19 mg/g[7]
Green Coffee Beans (Arabica)This compound0.16 - 0.38 mg/g[8]
Green Coffee Beans (Arabica)Chlorogenic Acids65 mg/g[9]
Green Coffee Beans (Robusta)Chlorogenic Acids140 mg/g[9]
Apple JuiceThis compound0 - 10 mg/L[3]
White WinesThis compoundAverage 2.5 mg/L[3]
Fruits ApplesChlorogenic Acid890 mg/kg (fresh weight)[3]
Apricots, Cherries, Plums, PeachesChlorogenic & Neochlorogenic Acid50 - 500 mg/kg[3]
Vegetables PotatoesChlorogenic Acid34 - 140 mg/kg (fresh weight)[3]
Herbs & Spices Thyme, Basil, Sage, Rosemary, etc.This compound (free and conjugated)> 1000 mg/kg[3]

Biosynthesis of this compound

The biosynthesis of this compound in plants is primarily accomplished through the phenylpropanoid pathway, which converts aromatic amino acids, derived from the shikimate pathway, into a variety of phenolic compounds.[10][11][12][13]

The Shikimate and Phenylpropanoid Pathways

The journey begins with the shikimate pathway , an essential metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids phenylalanine, tyrosine, and tryptophan from glucose.[13] Phenylalanine and tyrosine serve as the primary precursors for the phenylpropanoid pathway.[14]

The core biosynthesis of this compound proceeds via two main routes starting from either L-Phenylalanine or L-Tyrosine.

  • From L-Phenylalanine:

    • Step 1: Deamination. Phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[15][16] This is a key regulatory step that channels metabolites from primary to secondary metabolism.[16]

    • Step 2: Hydroxylation. trans-Cinnamic acid is then hydroxylated at the C4 position to form p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[15][17]

    • Step 3: Final Hydroxylation. p-Coumaric acid is subsequently hydroxylated at the C3 position to yield this compound. This step is catalyzed by p-Coumarate 3-Hydroxylase (C3H) .[16][17]

  • From L-Tyrosine:

    • An alternative, more direct route, particularly noted in monocots and microorganisms, uses L-tyrosine as the starting substrate.[15][18]

    • Step 1: Deamination. Tyrosine Ammonia-Lyase (TAL) catalyzes the conversion of L-tyrosine directly to p-coumaric acid.[15][18][19] This bypasses the first two steps of the phenylalanine route.

    • Step 2: Hydroxylation. As in the primary pathway, p-coumaric acid is then converted to this compound by p-Coumarate 3-Hydroxylase (C3H) .[19][20]

Once synthesized, this compound can be further converted to caffeoyl-CoA by 4-Coumarate-CoA Ligase (4CL) , which then serves as a precursor for more complex derivatives like chlorogenic acid and lignin.[16][21]

Visualization: this compound Biosynthesis Pathway

This compound Biosynthesis sub_phe L-Phenylalanine enz_pal PAL sub_phe->enz_pal sub_tyr L-Tyrosine enz_tal TAL sub_tyr->enz_tal sub_cin trans-Cinnamic Acid enz_c4h C4H sub_cin->enz_c4h sub_cou p-Coumaric Acid enz_c3h C3H sub_cou->enz_c3h sub_caf This compound enz_pal->sub_cin enz_c4h->sub_cou enz_c3h->sub_caf enz_tal->sub_cou

Core biosynthetic pathways of this compound from phenylalanine and tyrosine.

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high sensitivity, selectivity, and reproducibility.[22]

Protocol: Extraction and HPLC Quantification of this compound from Plant Material

This protocol provides a general framework for the analysis of this compound in plant tissues, such as leaves or fruits.

1. Sample Preparation and Extraction:

  • Harvest and Stabilize: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity. Lyophilize (freeze-dry) the material to a constant weight.
  • Grinding: Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.
  • Solvent Extraction:
  • Accurately weigh approximately 100-500 mg of the powdered sample into a centrifuge tube.
  • Add a suitable volume (e.g., 5-10 mL) of extraction solvent. A common solvent is 80% methanol in water.
  • Vortex the mixture thoroughly.
  • Sonicate the sample in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.
  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 2-3 times, and the supernatants pooled.
  • Filtration: Filter the final extract through a 0.22 µm syringe filter (e.g., nylon or PTFE) into an HPLC vial to remove any particulate matter.[23]

2. HPLC-UV Analysis:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
  • Chromatographic Conditions:
  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[24][25]
  • Mobile Phase: A gradient elution is often employed for optimal separation.
  • Solvent A: Water with 0.1-0.2% formic acid or phosphoric acid (to ensure phenolic acids are in their protonated form).[24][25]
  • Solvent B: Acetonitrile or Methanol.[26]
  • Gradient Program (Example): Start with 10% B, ramp to 30% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions to equilibrate. The exact gradient should be optimized for the specific sample matrix.
  • Flow Rate: 1.0 mL/min.[26]
  • Column Temperature: 25-30 °C.[24]
  • Detection Wavelength: this compound exhibits strong absorbance around 320-330 nm. A DAD allows for monitoring across a spectrum to confirm peak purity.[22][24]
  • Injection Volume: 10-20 µL.

3. Quantification:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase or methanol.[25]
  • Calibration Curve: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each standard in triplicate.[25]
  • Analysis: Plot the peak area of the this compound standard against its concentration. The resulting linear regression equation (y = mx + c) is used to calculate the concentration of this compound in the unknown samples based on their measured peak areas.[25]

Visualization: Experimental Workflow for this compound Quantification

Experimental Workflow A Plant Material Collection (e.g., Leaves, Fruits) B Freezing (Liquid N₂) & Lyophilization A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., 80% Methanol) C->D E Sonication & Centrifugation D->E F Supernatant Collection E->F G Filtration (0.22 µm filter) F->G H HPLC-UV/DAD Analysis G->H I Peak Identification & Integration H->I J Quantification using Standard Curve I->J K Data Reporting (mg/g dry weight) J->K

A typical workflow for the extraction and HPLC analysis of this compound.

References

Pharmacological properties of caffeic acid in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of Caffeic Acid

Introduction

This compound (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found in a wide array of plant-based foods and beverages, including coffee, wine, fruits, and vegetables.[1][2] As a prominent member of the hydroxycinnamic acid family, it has garnered significant attention from the scientific community for its diverse and potent biological activities.[3] In vitro studies have been instrumental in elucidating the mechanisms underlying its pharmacological effects, revealing its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.

Antioxidant Properties

The most well-characterized pharmacological property of this compound is its potent antioxidant activity.[3][4] This activity is largely attributed to its catechol structure, which enables it to effectively scavenge a wide variety of reactive oxygen species (ROS) and chelate redox-active metals.[3] Its ability to donate hydrogen atoms or electrons makes it a powerful free radical scavenger, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.[4][5]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes key findings.

AssaySystem/Radical SourceKey FindingsReference(s)
DPPH Radical Scavenging1,1-diphenyl-2-picrylhydrazylAt 1mM and 2mM, this compound showed 84.63% and 84.93% inhibition, respectively, comparable to ascorbic acid.[2] An EC50 value of 2.39 µg/mL has also been reported.[6][2][6]
ABTS Radical Scavenging2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)This compound is an effective ABTS•+ scavenger.[1][4][1][4]
Ferric Reducing Antioxidant Power (FRAP)Ferric ions (Fe³⁺)Demonstrated high capacity for reducing iron ions, indicating strong reducing power.[4][4]
Superoxide Anion Radical ScavengingEnzymatic/Non-enzymatic systemsEffective in scavenging superoxide anion radicals.[1][5][1][5]
Hydrogen Peroxide (H₂O₂) ScavengingH₂O₂Demonstrated a better H₂O₂ radical scavenging ability than ascorbic acid in some studies.[2][5][2][5]
Lipid Peroxidation InhibitionLinoleic acid emulsionAt 10 µg/mL and 30 µg/mL, showed 68.2% and 75.8% inhibition of lipid peroxidation, respectively.[1][1]
Catalase (CAT) Activity ModulationPurified CatalaseAt low concentrations (<100 µM), this compound can enhance catalase activity, while at higher concentrations, it acts as an inhibitor.[7][7]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the free radical scavenging activity of this compound using the stable DPPH radical.[8][9][10]

  • Preparation of DPPH Solution : Prepare a 0.1 mM working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like methanol or ethanol.[8] The solution should be freshly prepared and kept in the dark due to its light sensitivity.[8][10]

  • Preparation of Test Samples : Dissolve this compound in the same solvent to prepare a stock solution. Create a series of dilutions from the stock solution to test a range of concentrations.

  • Reaction Setup : In a 96-well microplate or cuvettes, add a defined volume of each this compound dilution.[8] Prepare a positive control (e.g., ascorbic acid or Trolox) and a blank control containing only the solvent.[8][11]

  • Initiation of Reaction : Add an equal volume of the 0.1 mM DPPH working solution to all wells/cuvettes to start the reaction.[8]

  • Incubation : Incubate the reaction mixture in the dark at room temperature for a specified period, typically 30 minutes.[9]

  • Absorbance Measurement : Measure the absorbance of each sample at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer or microplate reader.[9][10]

  • Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100[9]

  • IC50 Determination : Plot the percentage of scavenging activity against the concentrations of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: DPPH Assay Workflow

DPPH_Assay_Workflow Workflow for DPPH Radical Scavenging Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol/Ethanol R1 Mix Sample/Control with DPPH Solution P1->R1 P2 Prepare Serial Dilutions of this compound P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in Dark (30 minutes) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects in vitro by modulating key signaling pathways and reducing the production of inflammatory mediators.[3][12] Its action involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and the suppression of pro-inflammatory cytokines and nitric oxide (NO) production, primarily through the downregulation of inducible nitric oxide synthase (iNOS).[3][13]

Quantitative Data: Anti-inflammatory Activity
Assay / ModelCell LineKey FindingsReference(s)
Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages (LPS-stimulated)This compound and its derivatives effectively suppress NO production.[12][14] Derivatives showed IC50 values ranging from 2.4 µM to 21.0 µM.[15] this compound inhibited NOX-ROS signal, weakening the oxidative burst.[16][12][14][15][16]
iNOS and COX-2 ExpressionRAW 264.7 Macrophages (LPS-stimulated)Downregulated mRNA levels and protein expression of iNOS and COX-2.[3][12][3][12]
Pro-inflammatory Cytokine Production (TNF-α, IL-1β)RAW 264.7 Macrophages (LPS-stimulated)Suppressed the expression and production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][12][3][12]
NF-κB Signaling PathwayVariousInhibits the NF-κB pathway, a central regulator of inflammation.[3] this compound phenethyl ester (CAPE) is a well-known NF-κB inhibitor.[17][3][17]
MAPK Signaling PathwayVariousModulates the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][3]
IRAK1/4 Kinase ActivityKinase AssayDirectly inhibits Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, key upstream signaling molecules in the inflammatory response.[12][12]
Experimental Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages

This protocol describes the method to assess the anti-inflammatory effect of this compound by measuring nitric oxide production in RAW 264.7 macrophage cells.[12][14]

  • Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment : Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay) : Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Collect an aliquot of the cell culture supernatant from each well.

    • Mix the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Reading : Measure the absorbance at approximately 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis : Compare the nitrite levels in this compound-treated groups with the LPS-only stimulated group to determine the percentage of inhibition. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.[12]

Visualization: this compound's Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway This compound's Modulation of Inflammatory Pathways cluster_nuc Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IRAK IRAK1 / IRAK4 TLR4->IRAK TAK1 TAK1 IRAK->TAK1 MAPK MAPKs (JNK, p38) TAK1->MAPK IKK IKK TAK1->IKK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Genes IkB IκBα IKK->IkB NFkB NF-κB IKK->NFkB activation IkB->NFkB inhibition NFkB->Nucleus NFkB->Genes Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Genes->Mediators CA This compound CA->IRAK CA->MAPK CA->IKK CA->NFkB

Caption: this compound's Modulation of Inflammatory Pathways.

Anticancer Properties

This compound and its derivatives, particularly this compound phenethyl ester (CAPE), have demonstrated significant anticancer activities across various cancer cell lines.[17][18] These effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[19][20]

Quantitative Data: Anticancer Activity
ActivityCell Line(s)Key FindingsReference(s)
Cytotoxicity / ViabilityMCF-7 (Breast Cancer)IC50 value of 159 µg/mL.[21][21]
HT-29 (Colon Cancer)Inhibits growth in a dose-dependent manner.[22][22]
RKO (Colorectal Cancer)CAPE decreased cell viability in a dose-dependent manner and showed selective cytotoxicity towards cancer cells over normal colorectal cells.[18][18]
Apoptosis InductionHeLa (Cervical Cancer)Induced apoptosis via the mitochondrial pathway by decreasing Bcl-2, increasing cleaved caspase-3 and p53.[23][23]
HCT116 (Colon Cancer)Enhanced apoptosis induced by chemotherapeutic drugs (oxaliplatin, 5-FU) by modulating Bcl-2 family proteins (increasing Bax/Bak, decreasing Bcl-2/Bcl-xL).[19][19]
RKO (Colorectal Cancer)CAPE induced apoptosis in ~40% of cells, increased caspase-3 activity, and decreased the expression of the anti-apoptotic protein survivin.[18][24][18][24]
Cell Cycle ArrestProstate Cancer (LNCaP, DU-145, etc.)CAPE induced G1 or G2/M cell cycle arrest.[17][25] This was associated with reduced expression of Skp2, Cdk2, and cyclin D1, and increased expression of p21Cip1 and p27Kip1.[17][20][17][20][25]
Signaling Pathway ModulationHCT116 (Colon Cancer)Attenuated the hyperactivation of PI3K/Akt and ERK1/2 signaling pathways, which are associated with drug resistance.[19][19]
Breast CancerMechanisms include stimulation of p53 and p21 gene expression.[21][21]
Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Culture a suitable cancer cell line (e.g., HeLa) and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control group.

  • Cell Harvesting : After treatment, harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.

  • Washing : Wash the cells with cold phosphate-buffered saline (PBS) to remove residual medium.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining :

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Visualization: this compound-Induced Apoptotic Pathways

Apoptosis_Pathway Pathways of this compound-Induced Apoptosis cluster_intrinsic Mitochondrial (Intrinsic) Pathway cluster_extrinsic Other Pathways CA This compound (or CAPE) p53 ↑ p53 CA->p53 Bcl2 ↓ Bcl-2 / Bcl-xL CA->Bcl2 Bax ↑ Bax / Bak CA->Bax PI3K ↓ PI3K/Akt Pathway CA->PI3K Survivin ↓ Survivin CA->Survivin p53->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Survivin->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pathways of this compound-Induced Apoptosis.

Neuroprotective Properties

This compound demonstrates promising neuroprotective effects in various in vitro models of neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease.[3][26] Its mechanisms include potent antioxidant and anti-inflammatory actions within the central nervous system, inhibition of amyloid-β (Aβ) aggregation, and modulation of cholinergic activity.[3][27]

Quantitative Data: Neuroprotective Activity
Activity / ModelSystem / Cell LineKey FindingsReference(s)
Protection against Oxidative StressPC12 cells, Primary cortical neuronsPretreatment with this compound significantly prevented H₂O₂-induced intracellular ROS accumulation and neuronal death.[28] CAPE attenuated fibrinogen-induced ROS generation and neuronal death.[29][30][31][28][29][30][31]
Anti-Amyloid AggregationAβ₁₋₄₂ peptide solutionExhibited strong activity in inhibiting Aβ₁₋₄₂ fibrillation and effectively disassembled pre-formed fibrils in an aqueous medium.[32][33] A concentration of 800 µM prevented Aβ₁₋₄₂ aggregation.[32][32][33]
Cholinergic Activity ModulationEnzyme assaysModulates cholinergic activity by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][3]
Protection against MPP⁺-induced NeurotoxicityPC12 cellsCAPE protected PC12 cells from cell death induced by the neurotoxin MPP⁺ (a model for Parkinson's disease) by increasing the network of neurites.[34][35][34][35]
Modulation of Neuro-inflammatory Pathways (NF-κB, MAPK)Neuronal and glial cellsExhibits anti-inflammatory properties in neuronal models by modulating key signaling pathways like NF-κB and MAPK, suppressing pro-inflammatory cytokines.[3][3]
Experimental Protocol: Thioflavin T (ThT) Amyloid Fibrillization Assay

This assay is used to monitor the effect of this compound on the aggregation kinetics of amyloid-beta peptides in real-time.

  • Preparation of Aβ Peptide : Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by lyophilization to ensure a monomeric starting state. Reconstitute in a buffer like phosphate buffer (pH 7.4) immediately before use.

  • Reaction Setup : In a black, clear-bottom 96-well plate, set up the reaction mixtures:

    • Control : Aβ peptide + Thioflavin T (ThT) solution.

    • Test : Aβ peptide + this compound (at various concentrations) + ThT solution.

    • Blank : Buffer + ThT solution.

  • Incubation and Monitoring : Place the plate in a microplate reader equipped with fluorescence detection (excitation ~440 nm, emission ~485 nm). Incubate the plate at 37°C with intermittent shaking.

  • Data Acquisition : Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for an extended period (24-48 hours).

  • Data Analysis : Plot the fluorescence intensity against time. The sigmoidal curve represents the kinetics of fibril formation. Compare the curves from the this compound-treated samples to the control to determine its effect on the lag phase, elongation rate, and final fibril amount. A reduction in fluorescence indicates inhibition of aggregation.

Visualization: Neuroprotective Mechanisms of this compound

Neuroprotection_Mechanisms In Vitro Neuroprotective Mechanisms of this compound cluster_AD Alzheimer's Disease Models cluster_general General Neuroprotection CA This compound Ab_mono Aβ Monomers CA->Ab_mono Ab_fib Aβ Fibrils (Neurotoxic) CA->Ab_fib disaggregation AChE AChE / BChE CA->AChE Ox_Stress Oxidative Stress (ROS) CA->Ox_Stress Inflam Neuroinflammation (Cytokines, NO) CA->Inflam Death Neuronal Death / Apoptosis CA->Death Ab_mono->Ab_fib Neuron Neuronal Cell Ox_Stress->Neuron Inflam->Neuron Neuron->Death

Caption: In Vitro Neuroprotective Mechanisms of this compound.

Conclusion

The in vitro evidence presented in this guide robustly establishes this compound as a multifaceted pharmacological agent with significant therapeutic potential. Its well-defined antioxidant, anti-inflammatory, anticancer, and neuroprotective properties are supported by a substantial body of quantitative data. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers aiming to further investigate its mechanisms of action and explore its utility in drug discovery and development. Future in vitro studies should focus on more complex models, such as co-cultures and organoids, to better translate these promising findings into subsequent preclinical and clinical investigations.

References

Modulatory Effects of Caffeic Acid on Anti-inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid (CA), a ubiquitous phenolic compound found in a variety of plant-based foods, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound in the context of inflammation. We will delve into the intricate signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, through which this compound exerts its anti-inflammatory effects. This guide summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for investigating the anti-inflammatory activity of compounds like this compound, and presents visual representations of the core signaling pathways to facilitate a comprehensive understanding of its mechanism of action.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic diseases when dysregulated. The search for novel anti-inflammatory agents with favorable safety profiles is a cornerstone of modern drug discovery. This compound has emerged as a promising natural compound with well-documented anti-inflammatory activities. Its ability to modulate key signaling pathways involved in the inflammatory response makes it a compelling subject for researchers and drug development professionals. This guide aims to provide a technical and in-depth overview of the mechanisms underlying the anti-inflammatory effects of this compound.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound's anti-inflammatory prowess lies in its ability to interfere with multiple signaling cascades that orchestrate the production of inflammatory mediators.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound and its derivatives, such as this compound phenethyl ester (CAPE), have been shown to potently inhibit NF-κB activation. This inhibition can occur at multiple levels, including the prevention of IκBα degradation and the direct blockage of NF-κB's nuclear translocation and DNA binding activity.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa Receptor Receptor LPS/TNFa->Receptor IKK IKK Receptor->IKK IkBa_NFkB IkBa p50/p65 IKK->IkBa_NFkB P IkBa IkBa NFkB p50/p65 NFkB_n p50/p65 NFkB->NFkB_n Translocation IkBa_NFkB->IkBa Degradation IkBa_NFkB->NFkB Caffeic_Acid This compound Caffeic_Acid->IKK Caffeic_Acid->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes

This compound's Inhibition of the NF-κB Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of serine/threonine kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. These pathways are activated in a cascade-like fashion, where a MAPK kinase kinase (MAP3K) phosphorylates and activates a MAPK kinase (MAP2K), which in turn phosphorylates and activates a MAPK. Activated MAPKs then phosphorylate various downstream targets, including transcription factors like activator protein-1 (AP-1), which regulate the expression of inflammatory genes.

This compound has been demonstrated to modulate MAPK signaling, often by inhibiting the phosphorylation of JNK, p38, and ERK.[1] By attenuating the activation of these kinases, this compound can suppress the downstream activation of transcription factors and the subsequent expression of pro-inflammatory mediators.

MAPK_Pathway cluster_cascades MAPK Cascades cluster_mapks MAPKs Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K P p38 p38 MAP2K->p38 P JNK JNK MAP2K->JNK P ERK ERK MAP2K->ERK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Caffeic_Acid Caffeic_Acid Caffeic_Acid->p38 Caffeic_Acid->JNK Caffeic_Acid->ERK

Modulation of MAPK Signaling by this compound.
The JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the expression of target genes, including those involved in inflammation and immune responses.

This compound has been shown to interfere with the JAK/STAT pathway by inhibiting the phosphorylation of JAKs and STATs, thereby suppressing the downstream inflammatory signaling.[2][3] This inhibition has been observed in various cell types and is considered a significant contributor to the anti-inflammatory and immunomodulatory effects of this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT P pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n Translocation Caffeic_Acid Caffeic_Acid Caffeic_Acid->JAK Inhibits Phosphorylation DNA DNA STAT_dimer_n->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Inhibition of the JAK/STAT Pathway by this compound.
The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a battery of antioxidant and detoxifying enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, binds to the antioxidant response element (ARE) in the promoter regions of its target genes, and initiates their transcription. These genes encode for proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which have potent anti-inflammatory and antioxidant functions.

This compound and its derivatives can activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defense system.[4][5] This activation is a key mechanism by which this compound counteracts oxidative stress, a major contributor to inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1 Nrf2 Oxidative_Stress->Keap1_Nrf2 Caffeic_Acid Caffeic_Acid Caffeic_Acid->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes LPS_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with this compound Incubate_Overnight->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Measure_Mediators Measure Inflammatory Mediators NO (Griess Assay) PGE2, TNF-α, IL-6 (ELISA) Collect_Supernatant->Measure_Mediators End End Measure_Mediators->End Carrageenan_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Fast_Overnight Fast Overnight Acclimatize->Fast_Overnight Baseline_Paw_Volume Measure Baseline Paw Volume Fast_Overnight->Baseline_Paw_Volume Administer_Compound Administer this compound/Control Baseline_Paw_Volume->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume_Hourly Measure Paw Volume Hourly (1-4h) Inject_Carrageenan->Measure_Paw_Volume_Hourly Analyze_Data Analyze Data Calculate % Inhibition of Edema Measure_Paw_Volume_Hourly->Analyze_Data End End Analyze_Data->End

References

Caffeic Acid's Duality: A Technical Guide to its Pro-oxidant Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid), a ubiquitous phenolic compound found in a variety of plant-based foods, has garnered significant attention in oncology research for its paradoxical biological activities. While widely recognized for its antioxidant properties, a growing body of evidence demonstrates that this compound can act as a potent pro-oxidant in the tumor microenvironment, selectively inducing cytotoxicity in cancer cells. This technical guide provides an in-depth exploration of the pro-oxidant anticancer activity of this compound, focusing on the underlying molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate these effects.

Quantitative Data on Anticancer Efficacy

The cytotoxic effect of this compound and its derivatives varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values from various studies, providing a comparative overview of this compound's potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
Cervical CancerHeLa>1000 (as 1mM and 10mM were used)24 and 48[1][2]
Breast CancerMCF-7882.5 (159 µg/ml)48[3]
Breast CancerMDA-MB-231166.5 (30 µg/ml)48
Pancreatic CancerAsPC-1>15072[4]
Pancreatic CancerBxPC-3>15072[4]
Colorectal CancerCaCo2693.7 (125 µg/ml)48
Hepatocellular CarcinomaHuH7--
Prostate AdenocarcinomaPC3--
Colorectal AdenocarcinomaHT29--

Note: Some IC50 values were converted from µg/ml to µM for consistency (Molar Mass of this compound: 180.16 g/mol ). Dashes indicate where specific values were not provided in the referenced abstracts.

Table 2: IC50 Values of this compound Derivatives in Human Cancer Cell Lines

DerivativeCancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
This compound n-butyl esterLung CancerA54925Not Specified[5]
This compound Phenethyl Ester (CAPE)Pancreatic CancerBxPC-3~35 (10 µg/ml)Not Specified[6]
This compound Phenethyl Ester (CAPE)Pancreatic CancerPANC-1~35 (10 µg/ml)Not Specified[6]
This compound Phenethyl Ester (CAPE)Breast CancerMCF-7--[7]

Note: Some IC50 values were converted from µg/ml to µM for consistency (Molar Mass of CAPE: 284.31 g/mol ). Dashes indicate where specific values were not provided in the referenced abstracts.

Core Mechanism: The Pro-oxidant Activity of this compound

In contrast to its antioxidant role in normal cells, this compound exhibits pro-oxidant activity in cancer cells.[8][9] This dual behavior is attributed to the unique tumor microenvironment, which is often characterized by higher levels of metabolic activity and transition metal ions like copper.[10] this compound can chelate with these metal ions, leading to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[10] This surge in intracellular ROS induces oxidative stress, causing damage to vital cellular components like DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[8][9][11]

Signaling Pathways in this compound-Induced Apoptosis

The pro-oxidant activity of this compound initiates a cascade of signaling events that converge on the induction of apoptosis, primarily through the mitochondrial (intrinsic) pathway.

caffeic_acid_prooxidant_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Caffeic_Acid This compound ROS ↑ Reactive Oxygen Species (ROS) Caffeic_Acid->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis Bax Bax (Pro-apoptotic) Mitochondrion->Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase3->Apoptosis

This compound-induced pro-oxidant apoptotic pathway.

The generated ROS leads to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][2] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[7] Active caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[1][2][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anticancer and pro-oxidant activities.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

    • DMSO (Dimethyl sulfoxide)[3]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3]

    • Treat the cells with various concentrations of this compound (e.g., 5 to 200 µg/ml) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[3]

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

mtt_assay_workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 24, 48, or 72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add DMSO to Dissolve Formazan Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze

Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[13]

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with this compound for the desired time.

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

apoptosis_assay_workflow Start Harvest Treated and Control Cells Wash Wash Cells with cold PBS Start->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 min at RT in the dark Stain->Incubate Dilute Add 1X Binding Buffer Incubate->Dilute Analyze Analyze by Flow Cytometry Dilute->Analyze

References

Caffeic acid phenethyl ester (CAPE) biological activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activities of Caffeic Acid Phenethyl Ester (CAPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound phenethyl ester (CAPE) is a natural polyphenol derived from honeybee propolis. It is renowned for its diverse and potent biological activities, which have garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core biological activities of CAPE, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of CAPE

CAPE exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, immunomodulatory, neuroprotective, antiviral, and antibacterial activities. These effects are attributed to its ability to modulate multiple signaling pathways and interact with various molecular targets.

Anticancer Activity

CAPE has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 1: Anticancer Activity of CAPE (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 ValueCitation(s)
HCT116Colorectal Cancer2422.45 µg/mL[1]
HCT116Colorectal Cancer4812.07 µg/mL[1]
HCT116Colorectal Cancer726.47 µg/mL[1]
HCT116Colorectal Cancer965.36 µg/mL[1]
MCF-7Breast Cancer2464.2 µg/mL[2]
MCF-7Breast Cancer4828.35 µg/mL[2]
MDA-MB-231Breast Cancer24>100 µM[3]
MDA-MB-231Breast Cancer4815.83 µM[3]
Antioxidant Activity

CAPE is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.[4] Its antioxidant capacity is often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of CAPE (IC50 Values)

AssayIC50 ValueCitation(s)
DPPH Radical Scavenging3.3 µg/mL[5]
ABTS Radical Scavenging9.8 µg/mL[5][6]
Anti-inflammatory Activity

CAPE exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[7]

Table 3: Anti-inflammatory Activity of CAPE (IC50 Values)

Cell LineStimulantParameter MeasuredIC50 ValueCitation(s)
RAW 264.7 MacrophagesLPSNitric Oxide (NO) Production24.3 µM[8]
Neuroprotective Activity

CAPE has shown significant neuroprotective properties in various models of neuronal damage. For instance, it can protect PC12 cells from cisplatin-induced neurotoxicity.[9][10]

Table 4: Neuroprotective Activity of CAPE

Cell LineToxinCAPE ConcentrationEffectCitation(s)
PC12Cisplatin (5 µM)10 µMAttenuated inhibition of neuritogenesis[9]
PC12Cisplatin (32 µM)10 µMIncreased cell viability[5][9]
Antiviral Activity

CAPE has been reported to possess antiviral properties against several viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

Table 5: Antiviral Activity of CAPE (EC50 Values)

VirusAssayEC50 ValueCitation(s)
HIV-1Acute Infection Assay0.9 nM[11]
Antibacterial Activity

CAPE exhibits antibacterial activity against various pathogenic bacteria, with its efficacy determined by the minimum inhibitory concentration (MIC).

Table 6: Antibacterial Activity of CAPE (MIC Values)

BacteriumMIC Value (µM)Citation(s)
Staphylococcus aureus100-200[12]
Aggregatibacter actinomycetemcomitans400[12]
Streptococcus mutans400[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of CAPE.

Anticancer Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of CAPE on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)[2][13]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[13]

  • This compound phenethyl ester (CAPE)

  • MTT solution (5 mg/mL in PBS)[14]

  • Dimethyl sulfoxide (DMSO)[14]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[14]

  • Prepare serial dilutions of CAPE in culture medium.

  • Replace the medium in the wells with the CAPE dilutions and incubate for 24, 48, or 72 hours.[1][2]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging activity of CAPE using the DPPH assay.

Materials:

  • This compound phenethyl ester (CAPE)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of CAPE in methanol.

  • Add 100 µL of each CAPE solution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

This protocol details the measurement of nitric oxide production by macrophages in response to an inflammatory stimulus and the inhibitory effect of CAPE.

Materials:

  • RAW 264.7 macrophage cell line[15]

  • Lipopolysaccharide (LPS)

  • This compound phenethyl ester (CAPE)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)[16]

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of CAPE for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[15]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant.[16]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[16]

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with CAPE.

Materials:

  • ELISA kit for the specific cytokine (e.g., Human TNF-α ELISA Kit)[17][18]

  • Cell culture supernatants from cells treated with CAPE and an inflammatory stimulus (e.g., LPS)

  • Wash Buffer

  • Substrate solution

  • Stop Solution

  • 96-well ELISA plates (pre-coated with capture antibody)

  • Microplate reader

Procedure:

  • Prepare standards and samples according to the ELISA kit manufacturer's instructions.

  • Add standards and samples to the wells of the pre-coated ELISA plate and incubate.[19]

  • Wash the wells with Wash Buffer.

  • Add the detection antibody and incubate.

  • Wash the wells and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate.[20]

  • Wash the wells and add the substrate solution. Incubate until color develops.

  • Add the Stop Solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[18]

  • Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways and Mechanisms of Action

The biological activities of CAPE are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

CAPE is a well-documented inhibitor of the NF-κB pathway, a central regulator of inflammation. CAPE can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

NF_kappaB_Pathway cluster_NFkB_IkB Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB->IkBa Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) CAPE CAPE CAPE->IKK Inhibits CAPE->NFkB_active Inhibits nuclear translocation NFkB_nuc NF-κB NFkB_nuc->Gene Induces Nrf2_Pathway cluster_Nrf2_Keap1 Inactive Complex cluster_nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Proteasome Proteasome Keap1->Proteasome Promotes Nrf2 Degradation Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases Nrf2 Nrf2 Nrf2->Keap1 Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Gene Antioxidant Gene Expression (HO-1) ARE->Gene Induces CAPE CAPE CAPE->Keap1 Inhibits Nrf2_nuc Nrf2 Nrf2_nuc->ARE Binds to PI3K_MAPK_Pathways GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival CAPE CAPE CAPE->PI3K Modulates CAPE->ERK Modulates Experimental_Workflow A Initial Screening (e.g., MTT, DPPH) B Dose-Response Studies (Determine IC50/EC50) A->B C In Vitro Functional Assays (e.g., Griess, ELISA) B->C D Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) C->D E In Vivo Animal Models D->E F Data Analysis and Interpretation E->F

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Caffeic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid, a naturally occurring phenolic compound, has long been recognized for its diverse therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] However, its clinical utility is often hampered by limitations such as low bioavailability and metabolic instability.[4] This has spurred a significant research effort into the design and synthesis of novel this compound analogs with enhanced pharmacological profiles. This technical guide provides an in-depth overview of the discovery and synthesis of these promising new chemical entities, complete with detailed experimental protocols, quantitative biological data, and visualizations of key molecular pathways.

Synthetic Strategies: Crafting Superior Analogs

The journey from the parent this compound molecule to a potent therapeutic agent involves sophisticated synthetic modifications. Researchers have primarily focused on the derivatization of the carboxylic acid and phenolic hydroxyl groups to generate a diverse library of esters, amides, and other hybrids.[5][6]

Key Synthetic Methodologies

Several synthetic routes have been successfully employed to create novel this compound analogs. These include:

  • Esterification and Amidation via Coupling Agents: A prevalent method for synthesizing this compound esters and amides involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with activators such as 1-hydroxybenzotriazole (HOBT).[5][6] This approach facilitates the formation of an amide or ester bond between the carboxylic acid group of this compound and a variety of amines or alcohols.

  • The Wittig Reaction: This powerful olefination reaction has been adapted for the synthesis of this compound derivatives, offering a versatile tool for constructing unsaturated carbon-carbon bonds under aqueous conditions, aligning with the principles of green chemistry.[7][8]

  • Acyl Chloride Method: this compound can be converted to its more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂). This intermediate readily reacts with alcohols or amines to yield the corresponding esters or amides.[9][10]

A generalized workflow for the synthesis of this compound amides, a common class of analogs, is depicted below.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_products Products cluster_purification Purification cluster_final Final Product This compound This compound Amine (R-NH2) Amine (R-NH2) Reaction Mixture Reaction Mixture Amine (R-NH2)->Reaction Mixture Coupling Agent (e.g., EDCI/HOBT) Coupling Agent (e.g., EDCI/HOBT) Coupling Agent (e.g., EDCI/HOBT)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Room Temperature Room Temperature Room Temperature->Reaction Mixture This compound Amide Analog This compound Amide Analog Reaction Mixture->this compound Amide Analog Byproducts Byproducts Reaction Mixture->Byproducts Chromatography Chromatography This compound Amide Analog->Chromatography Byproducts->Chromatography Pure this compound Amide Pure this compound Amide Chromatography->Pure this compound Amide

General workflow for the synthesis of this compound amides.

Biological Activities and Structure-Activity Relationships

The true measure of success for any novel analog lies in its biological performance. Extensive in vitro and in vivo studies have revealed that synthetic this compound derivatives often exhibit significantly enhanced activities compared to the parent compound.

Anti-inflammatory Activity

A series of synthesized this compound amides demonstrated promising anti-inflammatory activity by inhibiting nitric oxide (NO) production in murine macrophage RAW264.7 cells.[11] Notably, some amides showed significantly lower IC₅₀ values than this compound itself (IC₅₀ = 165 µM).[11] For instance, analogs with specific substitutions on the phenyl ring of the amide moiety, such as a 4-position substituent, were found to be particularly potent.[12]

CompoundAnti-inflammatory Activity (NO Inhibition IC₅₀, µM)
This compound165[11]
Compound 3h (3,5-difluorophenyl amide)4.1[11]
Compound 3j (4-substituted phenyl amide)5.2[12]
Compound 3k (4-substituted phenyl amide)3.7[12]
Compound 3s (indolyl amide)6.7[11]
Compound 3t (piperonyl amide)5.0[11]
Antioxidant Activity

The antioxidant capacity of this compound analogs is a key attribute contributing to their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method to evaluate this property. Studies have shown that both amide and ester analogs of this compound can possess stronger antioxidant activity than the parent compound.[13][14] The number of hydroxyl groups and the presence of other hydrogen-donating groups like -SH and -NH-CO- significantly influence the radical scavenging activity.[13][14]

CompoundDPPH Radical Scavenging Activity (IC₅₀, µM)
This compound> Trolox C[14]
N-trans-caffeoyl-L-cysteine methyl ester (5)Most Active[14]
N-trans-caffeoyldopamine (4)Highly Active[14]
This compound phenethyl ester (CAPE) (1)Active[14]
Compound 3k18.6[5][15]
Compound 5a67.85[5][15]
Anticancer and Antimicrobial Activities

Novel this compound analogs have also demonstrated significant potential as anticancer and antimicrobial agents. For example, certain this compound ester derivatives have shown potent activity against Candida albicans, with MIC₅₀ values as low as 13 µM.[5][6][15] In the realm of oncology, this compound phenethyl amide (CAPA) and its analogs have exhibited cytotoxicity against various cancer cell lines.[16]

CompoundAntimicrobial Activity (Candida albicans MIC₅₀)
Compound 1g32 µg/mL[5][6][15]
CAP1013 µM[5][6][15]

Modulation of Cellular Signaling Pathways

The therapeutic effects of this compound and its analogs are underpinned by their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

One of the critical pathways implicated in inflammation is the NF-κB signaling cascade. This compound and its derivatives can inhibit the activation of NF-κB, a transcription factor that plays a central role in the expression of pro-inflammatory genes.[12]

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces This compound Analog This compound Analog This compound Analog->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway by this compound analogs.

Furthermore, studies have shown that the antidepressant-like effects of this compound may be mediated through the activation of several other signaling pathways, including PKA, MEK 1/2, PKC, and MAPK.[17][18] In the context of cancer, this compound derivatives have been shown to block the STAT3 and Akt signaling pathways.[19]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments.

Synthesis of a Representative this compound Amide Analog

This protocol describes a general procedure for the synthesis of a this compound amide using EDCI/HOBT as coupling agents.

Materials:

  • This compound

  • Desired amine (e.g., phenethylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBT)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and HOBT (1.2 equivalents) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound amide analog.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of this compound analogs.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (this compound analogs)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well microplate, add a specific volume of each concentration of the test compounds or positive control to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Future Directions

The discovery and synthesis of novel this compound analogs represent a vibrant and promising field of research. Future efforts should focus on:

  • Exploring a wider chemical space: Synthesizing more diverse analogs, including hybrids with other pharmacophores, to identify compounds with novel mechanisms of action.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs.

  • Pharmacokinetic and toxicological profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of lead compounds.

  • Clinical translation: Advancing the most promising candidates through preclinical and clinical development to ultimately bring new and effective therapies to patients.

By leveraging the principles of medicinal chemistry and chemical biology, the scientific community is poised to unlock the full therapeutic potential of this compound and its derivatives, heralding a new era in the treatment of a wide range of human diseases.

References

Caffeic Acid: A Comprehensive Technical Guide to Metabolism and Bioavailability in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid is a ubiquitous phenolic compound found in a wide array of plant-based foods and beverages, including coffee, fruits, vegetables, and herbs. As a major representative of the hydroxycinnamic acid subgroup of polyphenols, this compound has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and potential disease-preventing properties. Understanding the metabolic fate and bioavailability of this compound in humans is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound metabolism, quantitative pharmacokinetic data, detailed experimental protocols for its assessment, and a visualization of its interaction with key cellular signaling pathways.

Metabolism of this compound

The metabolism of this compound is a complex process involving absorption in the upper gastrointestinal tract, extensive modification by phase I and phase II enzymes, and significant transformation by the gut microbiota.

Absorption

While some studies suggest a high absorption rate for pure this compound, its bioavailability from dietary sources is more complex. In food, this compound often exists as an ester, most commonly chlorogenic acid (an ester of this compound and quinic acid). The esterified form is less readily absorbed.[1][2] A small amount of passive absorption of free this compound can occur in the stomach.[3] However, the majority of absorption takes place in the small intestine, where it is mediated by monocarboxylic acid transporters.[4] Studies in ileostomy subjects, who lack a functional colon, have shown that approximately 95% of ingested pure this compound is absorbed in the small intestine.[2][5][6][7]

Phase I and Phase II Metabolism

Once absorbed, this compound undergoes extensive phase I and phase II metabolism, primarily in the small intestine and liver.[4][8] These reactions increase the water solubility of this compound, facilitating its excretion.

  • Phase I Metabolism: This involves minor modifications to the this compound structure. One key reaction is methylation, catalyzed by catechol-O-methyltransferase (COMT), which converts this compound to ferulic acid and isoferulic acid.[9][10]

  • Phase II Metabolism: This is the major route of this compound transformation and involves conjugation reactions.[8][11]

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxyl groups of this compound and its metabolites.[9][12][13]

    • Sulfation: Sulfotransferases (SULTs) conjugate sulfate groups to this compound and its metabolites.[9][12][14] SULT1A1 is a key enzyme in this process.[12]

The primary circulating forms of this compound in human plasma are its sulfate and glucuronide conjugates.[9]

Gut Microbiota Metabolism

This compound and its esters that are not absorbed in the small intestine travel to the colon, where they are extensively metabolized by the gut microbiota.[1][15][16] Intestinal bacteria possess esterases that can hydrolyze chlorogenic acid to release free this compound.[4][17] The colonic microbiota further transform this compound into a variety of smaller phenolic compounds, including:[1][18]

  • Dihydrothis compound

  • 3-Hydroxyphenylpropionic acid (3-HPP)[1]

  • Benzoic acid[1]

  • m-Hydroxyphenylpropionic acid

  • 4-Ethylcatechol

These microbial metabolites can be absorbed and may contribute to the overall biological effects attributed to this compound consumption.

Quantitative Bioavailability and Pharmacokinetics

The bioavailability and pharmacokinetic profile of this compound and its metabolites have been investigated in several human studies, primarily following the consumption of coffee, a rich source of this compound esters (chlorogenic acids). The data presented below is a summary of findings from these studies.

Compound Dose/Source Subjects Cmax (nM) Tmax (h) AUC (nmol·h/L) Urinary Excretion (% of intake) Reference(s)
This compound Metabolites (Total) 412 µmol chlorogenic acids (Coffee)11 healthy volunteers1088 (median)--24 (median)[17]
This compound Metabolites (Total) 635 µmol chlorogenic acids (Coffee)11 healthy volunteers1526 (median)--25 (median)[17]
This compound Metabolites (Total) 795 µmol chlorogenic acids (Coffee)11 healthy volunteers1352 (median)--16 (median)[17]
This compound 2.8 mmol7 healthy ileostomy subjects---11[2][5][6][7]
This compound 500 mg7 subjects---11[7]

Note: Cmax, Tmax, and AUC values for individual this compound metabolites are highly variable and depend on the specific conjugate. The table presents the total concentration of measured metabolites where specified. The bioavailability of this compound is significantly influenced by the food matrix and the form in which it is ingested (free acid vs. ester).

Experimental Protocols

Accurate assessment of this compound metabolism and bioavailability relies on robust and validated experimental protocols. Below are detailed methodologies for key experiments.

Human Bioavailability Study Protocol

This protocol outlines a typical design for a human clinical trial to assess the bioavailability of this compound.

  • Subject Recruitment: Recruit a cohort of healthy human volunteers. The number of subjects should be sufficient for statistical power. Define clear inclusion and exclusion criteria (e.g., age, BMI, non-smokers, no chronic illnesses, not taking medications that could interfere with metabolism).

  • Study Design: Employ a randomized, controlled, crossover design. This minimizes inter-individual variability.

  • Dietary Control: For a defined period before each study arm (e.g., 48 hours), subjects should follow a low-polyphenol diet to minimize background levels of phenolic compounds.

  • Intervention: Administer a standardized dose of this compound or a this compound-rich product (e.g., coffee, supplement). A placebo or control arm should be included.

  • Sample Collection:

    • Blood: Collect blood samples into heparinized or EDTA-containing tubes at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

    • Urine: Collect a complete 24-hour urine sample post-dose.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Immediately stabilize the plasma with an antioxidant and acid (e.g., ascorbic acid and formic acid) to prevent degradation of metabolites. Store at -80°C until analysis.

    • Urine: Measure the total volume of the 24-hour urine collection. Aliquot and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis of Plasma

This protocol details the extraction of this compound and its metabolites from human plasma for quantification.

  • Protein Precipitation:

    • To a 100 µL aliquot of human plasma, add 300 µL of ice-cold methanol (or acetonitrile) containing an appropriate internal standard (e.g., isotope-labeled this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound and its Metabolites

This section provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound and its conjugates.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with 0.1% formic acid (for improved ionization).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A typical gradient might start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min for UHPLC.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for phenolic acids as they readily form [M-H]⁻ ions.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and internal standard.

    • MRM Transitions (Examples):

      • This compound: m/z 179 → 135 ([M-H-CO₂]⁻)

      • Ferulic acid: m/z 193 → 134 ([M-H-CH₃-CO₂]⁻)

      • This compound-3-O-sulfate: m/z 259 → 179

      • This compound-3-O-glucuronide: m/z 355 → 179

Signaling Pathways Modulated by this compound

This compound and its metabolites have been shown to modulate several key intracellular signaling pathways, which likely underlies many of its observed biological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit NF-κB activation.[7][19][20][21] It can achieve this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][7] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NFκB NFkB->NFkB_n translocation IkB_NFkB->NFkB p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Caffeic_Acid Caffeic_Acid Caffeic_Acid->IKK inhibits DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival.[22] this compound has been shown to modulate this pathway, often by inhibiting the phosphorylation and activation of key kinases like ERK1/2.[2][6][15][23] This can lead to the regulation of downstream transcription factors and cellular responses.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocation Caffeic_Acid Caffeic_Acid Caffeic_Acid->ERK inhibits phosphorylation Transcription_Factor Transcription Factors ERK_n->Transcription_Factor activates Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factor->Gene_Expression

Caption: this compound modulates the MAPK/ERK signaling pathway.

Conclusion

This compound is a highly bioactive dietary polyphenol with a complex metabolic profile in humans. Its bioavailability is influenced by its chemical form in food, with extensive metabolism occurring in the intestine and liver, as well as by the gut microbiota. The primary circulating forms are sulfate and glucuronide conjugates. The biological activities of this compound are mediated, at least in part, through its interaction with key cellular signaling pathways such as NF-κB and MAPK/ERK. A thorough understanding of its metabolism and bioavailability, facilitated by robust analytical methodologies, is essential for the continued investigation and potential therapeutic application of this promising natural compound.

References

The Role of Caffeic Acid in Preventing Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Caffeic acid (3,4-dihydroxycinnamic acid), a naturally occurring phenolic compound found in a variety of plant-based foods and beverages, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms through which this compound mitigates oxidative stress. It delves into its direct free-radical scavenging activities and its modulatory effects on key intracellular signaling pathways, including the Nrf2-ARE, MAPK, and NF-κB pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the experimental evidence, quantitative data, and underlying molecular interactions that define the antioxidant capacity of this compound.

Introduction

Reactive oxygen species are natural byproducts of cellular metabolism. However, their overproduction can lead to cellular damage by oxidizing lipids, proteins, and DNA.[1] this compound, a hydroxycinnamic acid, exhibits significant antioxidant activity, which is largely attributed to its chemical structure.[1] The presence of two hydroxyl groups on the catechol ring and a double bond in the carboxylic acid side chain enables efficient donation of electrons to neutralize free radicals.[1] This guide will explore the multifaceted role of this compound in cellular protection against oxidative stress, supported by quantitative data and detailed experimental methodologies.

Direct Antioxidant Activity: Free Radical Scavenging

This compound's primary defense against oxidative stress involves its ability to directly scavenge a wide range of free radicals. This activity is a result of its capacity to donate hydrogen atoms or electrons, thereby neutralizing reactive species.[2] The antioxidant potential of this compound has been quantified using various in vitro assays.

Quantitative Data on Free Radical Scavenging Activity

The efficacy of this compound as a free radical scavenger has been demonstrated in numerous studies. The following tables summarize the quantitative data from key antioxidant assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionIC50 (µM)Reference
2093.9%-[3][4]
55.7 ± 0.26%-[3]
3028.5 ± 0.51%-[3]
--50[5]
--2.39 µg/mL[3][6]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionIC50 (µg/mL)Reference
6.23 ± 1.2482.21 ± 0.86%-[3][4]
--1.96[3][6]
--1.59 ± 0.06[7]

Table 3: Other In Vitro Antioxidant Activities of this compound

AssayActivityReference
Ferric Thiocyanate Method68.2% inhibition at 10 µg/mL; 75.8% at 30 µg/mL[4][8]
Superoxide Anion Radical ScavengingEffective scavenging activity[4][8]
Metal Chelating on Ferrous IonsEffective chelating activity[4][8]
Experimental Protocols for In Vitro Antioxidant Assays

2.2.1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (2.5 x 10⁻⁴ M in ethanol), this compound standards, Ethanol.

  • Procedure:

    • Prepare various concentrations of this compound in ethanol.

    • Add 1 mL of the this compound solution to 2 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a UV/VIS spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[9]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of this compound.[9]

2.2.2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (7 mM), Potassium persulfate (2.45 mM), this compound standards, Ethanol or buffer.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 1 mL of the this compound solution to 2 mL of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

Modulation of Intracellular Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key signaling pathways that regulate the expression of endogenous antioxidant enzymes and inflammatory mediators.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant defense system.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[12] Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and phase II detoxifying enzymes.[12][13] this compound and its derivative, this compound phenethyl ester (CAPE), have been shown to activate the Nrf2 pathway.[12][14]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Oxidative Stress Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2 Keap1-Nrf2 Complex ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzyme Gene Expression (HO-1, NQO1, SOD, CAT, GST)

3.1.1. Quantitative Data on Nrf2 Pathway Activation

Cell LineTreatmentEffectReference
Hepatic Stellate Cell Line T6CAPEUpregulated antioxidant levels via Nrf2-MAPKs signaling[11]
Ectopic Endometrial CellsThis compoundSignificant elevation in Nrf-2 gene expression, NQO1, and HO-1 enzyme activities[15]
HepG2 CellsCAPEStimulated ARE promoter activity, increased HO-1 expression, enhanced Nrf2 nuclear accumulation[12]

3.1.2. Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol is used to determine the levels of Nrf2 protein in the nuclear fraction of cells treated with this compound.

  • Procedure:

    • Culture cells (e.g., HepG2) and treat with this compound or vehicle control for a specified time.

    • Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

    • Determine the protein concentration of each fraction using a Bradford or BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in cellular responses to various stimuli, including oxidative stress.[16] this compound has been shown to modulate these pathways, often inhibiting the phosphorylation of key kinases, which can lead to a reduction in inflammatory responses and cell death.[16][17]

MAPK_Pathway Oxidative Stress Oxidative Stress Fyn Fyn Kinase Oxidative Stress->Fyn Activates ERK ERK Fyn->ERK Phosphorylates JNK JNK Fyn->JNK Phosphorylates p38 p38 Fyn->p38 Phosphorylates AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 This compound This compound This compound->Fyn Inhibits This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation COX2 COX-2 Expression AP1->COX2

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation.[18] Oxidative stress can activate NF-κB, leading to the expression of pro-inflammatory genes.[18] this compound and its derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[18][19]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli\n(LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB Complex This compound This compound Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS)

In Vivo Evidence of Antioxidant Activity

The antioxidant effects of this compound have also been demonstrated in animal models of oxidative stress.

Table 4: In Vivo Antioxidant Effects of this compound

Animal ModelTreatmentKey FindingsReference
Rats with iron overloadThis compound (6460 mg/kg diet)Fully prevented the pro-oxidant effects of high iron doses; reduced lipid peroxidation; increased plasma vitamin E levels; inhibited iron-induced hypercholesterolemia.[20]
Rats with cerebral ischemiaThis compound (2 mg·kg⁻¹·d⁻¹)Reduced infarct volume, improved neurological outcome, reduced oxidative damage, enhanced antioxidant capacity.[21]

Conclusion

This compound is a potent antioxidant that combats oxidative stress through a dual mechanism: direct scavenging of free radicals and modulation of key intracellular signaling pathways. The quantitative data from numerous in vitro and in vivo studies provide strong evidence for its efficacy. Its ability to activate the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant defenses, and to inhibit the pro-inflammatory MAPK and NF-κB pathways, highlights its potential as a therapeutic agent for the prevention and treatment of oxidative stress-related diseases. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic benefits in humans. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the significant role of this compound in preventing oxidative stress.

References

In Silico Prediction of Caffeic Acid Derivative Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, and its derivatives have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The exploration of this vast chemical space for novel therapeutic agents is a considerable undertaking. In silico computational approaches offer a time- and resource-efficient strategy to predict the bioactivity of this compound derivatives, thereby prioritizing candidates for synthesis and experimental validation. This technical guide provides an in-depth overview of the core in silico methodologies employed in the prediction of this compound derivative bioactivity, details the experimental protocols for validation, and outlines the key signaling pathways implicated in their mechanisms of action.

Introduction to In Silico Bioactivity Prediction

The journey from a lead compound to a clinically approved drug is arduous and expensive. In silico drug discovery methods have emerged as indispensable tools to streamline this process. These computational techniques leverage the structural and physicochemical properties of molecules to predict their biological activity, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential mechanisms of action. For this compound derivatives, these methods can rapidly screen large virtual libraries to identify promising candidates with enhanced efficacy and favorable drug-like properties.

Core In Silico Methodologies

A multi-faceted in silico approach is often employed to gain a comprehensive understanding of the potential bioactivity of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is crucial for elucidating the binding mode and affinity of this compound derivatives to key enzymes or receptors involved in various disease pathways.

Methodology:

  • Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Preparation of the Ligand: The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore various conformations and orientations of the ligand within the receptor's active site.

  • Analysis of Results: The results are analyzed based on the binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein. A lower binding energy generally indicates a more favorable interaction.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel derivatives and for understanding the structural features that are crucial for a particular bioactivity.[1]

Methodology:

  • Data Set Collection: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

  • Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.[2]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.[3]

ADMET Prediction

Predicting the ADMET properties of a compound is critical in the early stages of drug discovery to avoid late-stage failures.[4] In silico ADMET models can estimate properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.[5]

Methodology:

  • Input Molecular Structure: The 2D or 3D structure of the this compound derivative is used as input.

  • Prediction Software/Web Servers: Various software and web-based tools (e.g., SwissADME, admetSAR) are used to calculate a range of ADMET properties.[5]

  • Analysis of Drug-Likeness: The predicted properties are evaluated against established rules, such as Lipinski's rule of five, to assess the "drug-likeness" of the compound.

Predicted Bioactivities of this compound Derivatives

In silico studies have predicted a wide range of biological activities for this compound derivatives. The following tables summarize some of the key quantitative findings.

Derivative Target Protein Predicted Bioactivity Binding Energy (kcal/mol) Reference
This compound Phenethyl Ester (CAPE)PI3K/AktAnticancer-[6]
This compound Phenylpropyl Ester (CAPPE)PI3K/AktAnticancer-[6]
This compound Amide DerivativesDihydrofolate Reductase (DHFR)Antimicrobial, Anticancer-9.9[7]
Various this compound DerivativesAcetylcholinesteraseNeuroprotective-8.022
This compound AmidesMonoamine Oxidases (MAO-A and MAO-B)Antidepressant-[8]

Table 1: Summary of Predicted Bioactivities and Binding Energies from Molecular Docking Studies.

Derivative Bioactivity QSAR Model Key Descriptors Reference
Cinnamic and this compound DerivativesLipid Peroxidation InhibitionGFA-splineKetonic oxygen, ethereal oxygen[9]
This compound AmidesAnti-platelet AggregationMLRPhysicochemical properties
This compound DerivativesAntioxidantMultilinear RegressionDipole moment, logP, atomic charge[10][11]

Table 2: Summary of QSAR Models for Predicting Bioactivity of this compound Derivatives.

Experimental Validation Protocols

The validation of in silico predictions through rigorous experimental testing is a crucial step in the drug discovery pipeline. Below are detailed protocols for key assays used to confirm the predicted bioactivities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and medium) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.[11][14]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the this compound derivative to 100 µL of the DPPH solution. A standard antioxidant like ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Signaling Pathways and Visualizations

The biological effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[6] Aberrant activation of this pathway is a hallmark of many cancers. This compound derivatives like CAPE have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[6]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival CAPE This compound Derivatives (e.g., CAPE) CAPE->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism.[6] Activation of AMPK can inhibit cell growth and proliferation, making it a target for cancer therapy. Some this compound derivatives have been shown to activate AMPK.[6]

AMPK_Pathway High_AMP_ATP High AMP/ATP ratio (Energy Stress) LKB1 LKB1 High_AMP_ATP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy AMPK->Autophagy induces Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis CAD This compound Derivatives CAD->AMPK activates

Caption: AMPK signaling pathway and the activating role of certain this compound derivatives.

In Silico to In Vitro Workflow

The overall process of predicting and validating the bioactivity of this compound derivatives can be visualized as a streamlined workflow.

In_Silico_Workflow cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation Library Virtual Library of This compound Derivatives Docking Molecular Docking Library->Docking QSAR QSAR Modeling Library->QSAR ADMET ADMET Prediction Library->ADMET Hit_Identification Hit Identification & Prioritization Docking->Hit_Identification QSAR->Hit_Identification ADMET->Hit_Identification Synthesis Synthesis of Prioritized Derivatives Hit_Identification->Synthesis Validation Experimental Validation Synthesis->Validation Anticancer Anticancer Assays (e.g., MTT) Antimicrobial Antimicrobial Assays (e.g., Microdilution) Antioxidant Antioxidant Assays (e.g., DPPH) Validation->Anticancer Validation->Antimicrobial Validation->Antioxidant

Caption: A generalized workflow from in silico prediction to in vitro validation.

Conclusion

The integration of in silico computational methods provides a powerful and efficient framework for the discovery of novel bioactive this compound derivatives. By leveraging molecular docking, QSAR, and ADMET prediction, researchers can rationally design and prioritize compounds with enhanced therapeutic potential. However, it is imperative that these computational predictions are rigorously validated through robust experimental protocols. This guide serves as a technical resource for researchers and scientists in the field of drug discovery, providing the necessary methodologies to navigate the exciting landscape of this compound derivative research.

References

Caffeic Acid: A Multi-Targeted Approach to Diabetes and Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diabetes mellitus and the broader metabolic syndrome represent a growing global health crisis characterized by hyperglycemia, insulin resistance, dyslipidemia, and chronic low-grade inflammation. The pathophysiology is complex, involving oxidative stress, inflammatory cascades, and impaired cellular signaling, leading to severe complications such as cardiovascular disease, nephropathy, and neuropathy.[1] Caffeic acid (3,4-dihydroxycinnamic acid), a natural polyphenol found abundantly in coffee, fruits, and vegetables, has emerged as a promising therapeutic candidate.[2] Possessing potent antioxidant, anti-inflammatory, and metabolic regulatory properties, this compound and its derivatives, such as this compound Phenethyl Ester (CAPE), modulate numerous biochemical pathways implicated in these disorders.[1] This technical guide provides an in-depth analysis of the mechanisms, experimental evidence, and key signaling pathways associated with this compound's potential in the management of diabetes and metabolic syndrome.

Core Mechanisms of Action

This compound exerts its beneficial effects through a multi-pronged approach, targeting key nodes of metabolic, inflammatory, and oxidative stress pathways.

Enhancement of Glucose Metabolism and Insulin Sensitivity

This compound directly addresses hyperglycemia and insulin resistance through several mechanisms. A primary target is the AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[3] Activation of AMPK in skeletal muscle enhances glucose uptake, independent of insulin.[3][4] In rat epitrochlearis muscle, this compound (at concentrations ≥0.1 mM) was shown to increase the phosphorylation of AMPKα, which was associated with an increased rate of glucose transport.[3] This suggests a direct effect on improving glucose disposal in peripheral tissues.

Furthermore, this compound and its derivatives can enhance the canonical insulin signaling pathway. Studies have shown that this compound can improve insulin sensitivity by modulating the PI3K/Akt pathway , leading to increased expression of glucose transporter 2 (GLUT2) in hepatocytes and promoting glucose uptake.[5] CAPE has been observed to enhance insulin-mediated Akt activation in skeletal muscle cells, further contributing to its glucose-lowering effects.[4]

Potent Antioxidant Activity

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a primary driver of cellular damage in diabetes.[1] this compound acts as a powerful antioxidant by scavenging free radicals and, more importantly, by upregulating the cellular antioxidant defense system.[6] This is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] Nrf2 is a transcription factor that controls the expression of numerous antioxidant and detoxifying enzymes.[9] CAPE, in particular, has been shown to activate the Nrf2 pathway, leading to increased expression of enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][10][11] This enhanced antioxidant capacity protects tissues from hyperglycemia-induced damage.[1]

Anti-Inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome and contributes significantly to insulin resistance. This compound and CAPE exhibit strong anti-inflammatory properties primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][12] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines.[1] By inhibiting NF-κB activation, this compound and its derivatives can significantly reduce the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[1][2][13][14] This attenuation of the inflammatory response helps to improve insulin sensitivity and protect against tissue damage.[15]

Modulation of Lipid Metabolism

Diabetic dyslipidemia, characterized by elevated triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL-c), is a major risk factor for cardiovascular complications.[1] this compound has demonstrated a capacity to ameliorate this condition. In animal models, administration of this compound has resulted in a marked decrease in the concentrations of TG, TC, and LDL-c, while increasing high-density lipoprotein cholesterol (HDL-c).[6][16] This hypolipidemic effect is crucial for reducing the atherogenic risk associated with diabetes.[1]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

This compound phenethyl ester (CAPE) has been identified as an agonist of PPARγ, a nuclear receptor that is a key regulator of adipogenesis and insulin sensitivity.[17][18] Activation of PPARγ by CAPE improves metabolic profiles by inducing the remodeling of adipose tissue, leading to smaller, more insulin-sensitive adipocytes and reduced inflammation.[17][19] This mechanism is similar to that of the thiazolidinedione class of antidiabetic drugs.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular pathways modulated by this compound and a typical experimental workflow for its evaluation.

cluster_liver Liver cluster_muscle Muscle / Adipose Tissue CA This compound (CA) This compound Phenethyl Ester (CAPE) AMPK AMPK Activation CA->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) (Phosphorylation & Inhibition) AMPK->ACC GLUT4 GLUT4 Translocation to Plasma Membrane ↑ AMPK->GLUT4 G6Pase Hepatic Gluconeogenesis ↓ (e.g., G6Pase expression ↓) AMPK->G6Pase FattyAcid Fatty Acid Synthesis ↓ ACC->FattyAcid GlucoseUptake Glucose Uptake in Muscle & Adipose Tissue ↑ GLUT4->GlucoseUptake GlucoseOutput Hepatic Glucose Output ↓ G6Pase->GlucoseOutput

Caption: this compound-Mediated AMPK Signaling Pathway.

CA This compound (CA) This compound Phenethyl Ester (CAPE) NFKB NF-κB Activation CA->NFKB Inhibits Keap1 Keap1 CA->Keap1 Inhibits ROS Hyperglycemia-Induced Oxidative Stress (ROS) ROS->NFKB ROS->Keap1 Inactivates Inflammatory Inflammatory Stimuli (e.g., LPS) Inflammatory->NFKB Cytokines Pro-inflammatory Cytokines ↑ (TNF-α, IL-6, IL-1β) NFKB->Cytokines Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Nrf2 Translocation to Nucleus & ARE Binding Nrf2->ARE AntioxidantEnzymes Antioxidant Enzyme Expression ↑ (HO-1, SOD, CAT, GPx) ARE->AntioxidantEnzymes

Caption: Anti-Inflammatory and Antioxidant Pathways of this compound.

cluster_groups start Animal Selection (e.g., Wistar Rats) induction Induction of Diabetes (e.g., Single i.p. injection of STZ) start->induction confirmation Confirmation of Diabetes (Blood Glucose ≥ 15 mM) induction->confirmation grouping Randomization into Treatment Groups confirmation->grouping control_norm Group 1: Normal Control grouping->control_norm control_diab Group 2: Diabetic Control (Vehicle) grouping->control_diab treat_low Group 3: Diabetic + CA (Low Dose) grouping->treat_low treat_high Group 4: Diabetic + CA (High Dose) grouping->treat_high treatment Daily Oral Administration (e.g., 5 weeks) control_norm->treatment control_diab->treatment treat_low->treatment treat_high->treatment monitoring In-life Monitoring (Body Weight, FBG) treatment->monitoring sacrifice Sacrifice and Sample Collection (Blood, Liver, Pancreas) monitoring->sacrifice analysis Biochemical & Histological Analysis (Lipids, Insulin, Antioxidant Enzymes, Cytokines) sacrifice->analysis

Caption: Typical Experimental Workflow for In Vivo Studies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its derivatives from key preclinical studies.

Table 1: Effects of this compound and Derivatives in In Vivo Models

ModelCompoundDosage & RouteDurationKey OutcomesReference(s)
Alloxan-induced diabetic miceThis compound (CA)50 mg/kg, i.p.7 days↓ Fasting Blood Glucose (FBG) by 50.28% vs diabetic control; ↓ TG, TC, LDL-c; Reduced atherogenic indices.[1][20]
STZ-induced diabetic ratsThis compound (CA)25 & 35 mg/kg, oral5 weeks↓ FBG; ↑ Serum insulin; ↓ TG, TC, LDL-c; ↑ HDL-c; ↑ Liver SOD, CAT, GSH levels.[6][16]
STZ-induced diabetic ratsThis compound (CA)40 mg/kg, oral-Mitigated renal damage; ↓ FBG, cholesterol, and triglycerides.[1]
STZ-induced gestational diabetic ratsThis compound (CA)Dose-dependent-↓ MDA; ↑ SOD, CAT, GPx, GSH in liver and pancreas.[21]
STZ-induced diabetic ratsCAPE10 µM/kg/day, i.p.-↓ Lipid peroxidation; ↑ SOD, CAT, GPx activities in the brain.[1]
Diet-induced metabolic syndrome ratsThis compound (CA)40 mg/kg, oral6 weeks↓ Serum leptin, insulin, TNF-α, IL-6; ↑ Liver SOD, CAT, GPx.[2]

Table 2: Effects of this compound and Derivatives in In Vitro Models

Cell LineCompoundConcentrationKey OutcomesReference(s)
L6 Rat MyotubesCAPE-Stimulated glucose uptake; Activated AMPK and Akt pathways.[4]
Rat Epitrochlearis MuscleThis compound (CA)≥0.1 mMIncreased phosphorylation of AMPKα; Increased insulin-independent glucose transport.[3]
RAW264.7 MacrophagesCAPE-Suppressed LPS-induced IL-1β, TNF-α, and MCP-1 production.[22]
HepG2 HepatocytesCAPE-Activated Nrf2/ARE pathway; Increased HO-1 expression; Enhanced antioxidant capacity.[10]
Adipose Stem Cells (ASCs)CAPE-Reversed effects of high glucose; Increased adiponectin and PPARγ; Reduced pro-inflammatory factors.[19][23]

Experimental Protocols

Induction of Diabetes in Rodent Models (STZ Method)

A common and established method for inducing type 1 diabetes in rodents involves the use of streptozotocin (STZ), a pancreatic β-cell toxin.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g) are typically used.[6][24]

  • Preparation: Animals are fasted overnight prior to induction. STZ is freshly dissolved in a cold citrate buffer (0.1 M, pH 4.5) or sterile 0.9% NaCl solution immediately before use to prevent degradation.[6][24][25]

  • Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ is administered at a dose ranging from 55-75 mg/kg body weight.[25][26]

  • Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours post-injection. Blood is collected from the tail vein, and fasting blood glucose levels are measured using a glucometer. Animals with fasting blood glucose levels consistently above a threshold (e.g., ≥15 mM or 250 mg/dL) are considered diabetic and included in the study.[6][26]

  • Treatment: Following confirmation, diabetic animals are randomized into groups and treated with vehicle or this compound at specified doses (e.g., 25 mg/kg, 35 mg/kg) via oral gavage daily for the duration of the study (e.g., 5 weeks).[6][27]

In Vitro Glucose Uptake Assay (L6 Myotubes)

L6 rat skeletal muscle cells are a widely used model to study glucose transport in response to stimuli like insulin or other compounds.

  • Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, confluent cells are switched to DMEM containing 2% FBS for 4-7 days.[28][29]

  • Serum Starvation: Prior to the assay, differentiated myotubes are serum-starved for several hours (e.g., 2-18 hours) to establish a basal state.[28]

  • Treatment: Cells are pre-incubated with the test compound (e.g., this compound, CAPE) or a positive control (e.g., 100 nM insulin) in a buffered solution (e.g., Krebs-Ringer HEPES) for a specified time (e.g., 15-30 minutes).[28]

  • Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (2-DG), is added to the cells for a short period (e.g., 5-10 minutes). The reaction is stopped by washing the cells with ice-cold buffer.[28]

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of glucose taken up by the cells.[28]

Conclusion and Future Directions

The body of evidence strongly supports the potential of this compound and its derivatives as therapeutic agents for diabetes and metabolic syndrome. Its ability to simultaneously target multiple pathological processes—including impaired glucose metabolism, oxidative stress, inflammation, and dyslipidemia—makes it a compelling candidate for further development.[1] The activation of key metabolic sensors like AMPK and transcription factors such as Nrf2 and PPARγ underscores its pleiotropic effects.[4][10][17]

For drug development professionals, these findings suggest that this compound could serve as a lead compound for the design of novel multi-target drugs. Future research should focus on clinical trials to validate these preclinical findings in human subjects, investigate optimal dosing and bioavailability, and explore synergistic effects with existing antidiabetic medications. The detailed mechanisms and robust preclinical efficacy outlined in this guide provide a solid foundation for advancing this compound from a natural compound to a potential cornerstone in the management of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Caffeic Acid Derivatives via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of caffeic acid derivatives, such as esters and amides, utilizing the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. This synthetic approach offers a versatile and efficient method for producing a variety of this compound analogues for evaluation in drug discovery and development. This compound and its derivatives are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neurotrophic properties.[1][2][3]

Introduction

This compound (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound.[3] Its derivatives, particularly esters and amides, have attracted considerable attention in medicinal chemistry. The Wittig reaction and its HWE modification are powerful tools for the formation of carbon-carbon double bonds, making them ideal for the synthesis of the α,β-unsaturated carbonyl system present in this compound and its derivatives.[1][4] These reactions typically involve the condensation of a phosphorus ylide with an aldehyde or ketone.[1] A significant advantage of this methodology is the ability to employ environmentally friendly conditions, such as using water as a solvent, which aligns with the principles of green chemistry.[1][5]

Synthetic Strategy: The Wittig and Horner-Wadsworth-Emmons Reactions

The general strategy for synthesizing this compound derivatives via the Wittig or HWE reaction involves the reaction of a substituted benzaldehyde with a phosphorus ylide or a phosphonate carbanion, respectively. The aromatic aldehyde provides the characteristic dihydroxy-substituted phenyl ring of the this compound moiety, while the ylide or phosphonate reagent introduces the acrylic acid ester or amide portion.

The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides.[4] This often leads to higher yields and favors the formation of the (E)-alkene, which is the desired stereoisomer for most biologically active this compound derivatives.[4] Furthermore, the phosphate byproducts of the HWE reaction are water-soluble, simplifying the purification process.[6]

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Select Substituted Benzaldehyde C Wittig/HWE Reaction (e.g., in water at 90°C) A->C B Select Phosphorus Ylide or Phosphonate Ester B->C D Cooling and Extraction (e.g., with Dichloromethane) C->D E Solvent Evaporation D->E F Column Chromatography (e.g., Hexane/Ethyl Acetate) E->F G Spectroscopic Characterization (NMR, MS) F->G H Purity Assessment (e.g., HPLC) G->H G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., TNF-α) B IKK Complex A->B activates C IκBα B->C phosphorylates D p65/p50 (NF-κB) C->D releases F p65/p50 D->F translocates E CAPE E->B inhibits G DNA F->G binds H Pro-inflammatory Gene Transcription G->H induces G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response A Growth Factors/ Neurotrophins B Receptor Tyrosine Kinase (RTK) A->B activate C PI3K B->C E Ras B->E D Akt C->D activates J Cell Survival, Proliferation, Differentiation D->J F Raf E->F activates G MEK F->G activates H ERK1/2 G->H activates H->J I This compound Derivatives I->D modulates I->H modulates

References

Application Notes and Protocols for the Extraction of Caffeic Acid from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of caffeic acid from various plant materials. The methodologies covered include traditional and modern techniques, ensuring applicability across different laboratory settings. Quantitative data is summarized for comparative analysis, and experimental workflows are visualized to aid in comprehension and implementation.

Introduction

This compound, a prominent hydroxycinnamic acid, is a secondary metabolite ubiquitously found in the plant kingdom. It is recognized for its potent antioxidant, anti-inflammatory, and cardioprotective properties, making it a compound of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries. Effective extraction from plant matrices is a critical first step in its isolation and purification for further research and development. This application note details several robust protocols for this compound extraction.

Extraction Methodologies

A variety of techniques can be employed for the extraction of this compound, each with its own set of advantages and disadvantages. The choice of method often depends on the plant material, desired yield, and available equipment. This section outlines four common extraction protocols: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Maceration

Maceration is a simple and cost-effective solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period.

Protocol:

  • Sample Preparation: Air-dry the plant material at room temperature in a shaded area for one month. Grind the dried material into a fine, homogenous powder using a mortar and pestle, followed by an electrical grinder.

  • Extraction: Place 100 grams of the powdered plant material into a suitable container. Add 85% methanol at a 1:10 solid-to-solvent ratio.

  • Incubation: Seal the container and allow it to stand for 15 days at room temperature, with daily stirring for several hours using a magnetic stirrer.[1]

  • Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue (marc). The marc can be re-macerated with fresh solvent to improve extraction efficiency.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator to remove the solvent. The resulting crude extract can be used for further purification and analysis.

Experimental Workflow: Maceration

Maceration_Workflow plant_material Dried, Powdered Plant Material solvent_addition Add 85% Methanol (1:10 ratio) plant_material->solvent_addition maceration Macerate for 15 days (Room Temperature, Daily Stirring) solvent_addition->maceration filtration Filter through Whatman No. 1 maceration->filtration marc Marc (Solid Residue) filtration->marc filtrate Filtrate (Extract) filtration->filtrate concentration Concentrate using Rotary Evaporator filtrate->concentration crude_extract Crude Caffeic Acid Extract concentration->crude_extract

Caption: Maceration workflow for this compound extraction.

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that allows for efficient extraction with a smaller volume of solvent compared to maceration.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material as described for maceration.

  • Apparatus Setup: Place a thimble containing a known amount of the powdered plant material into the main chamber of the Soxhlet extractor. The extractor is then placed onto a flask containing the extraction solvent (e.g., 60% ethanol) and below a condenser.

  • Extraction: Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The condenser ensures that any solvent vapor cools and drips back down into the chamber housing the solid material.

  • Siphoning: The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle may be allowed to repeat for several hours.[2] For Vernonia cinerea leaves, the highest yields were observed after 2 hours of extraction.[2]

  • Concentration: After extraction, the solvent in the flask is rich in the extracted compounds. The solvent is then removed, typically using a rotary evaporator, to yield the crude extract.

Experimental Workflow: Soxhlet Extraction

Soxhlet_Extraction_Workflow sample_prep Dried, Powdered Plant Material thimble_loading Load into Soxhlet Thimble sample_prep->thimble_loading apparatus_setup Assemble Soxhlet Apparatus thimble_loading->apparatus_setup extraction Continuous Reflux with 60% Ethanol (e.g., 2 hours) apparatus_setup->extraction concentration Concentrate Solvent using Rotary Evaporator extraction->concentration crude_extract Crude Caffeic Acid Extract concentration->crude_extract UAE_Workflow sample_prep Dried, Powdered Plant Material solvent_mixing Mix with Solvent (e.g., 50% Ethanol) sample_prep->solvent_mixing ultrasonication Apply Ultrasound (e.g., 240W, 30 min, 50°C) solvent_mixing->ultrasonication separation Filter or Centrifuge ultrasonication->separation solid_residue Solid Residue separation->solid_residue extract Extract separation->extract concentration Concentrate using Rotary Evaporator extract->concentration crude_extract Crude Caffeic Acid Extract concentration->crude_extract MAE_Workflow sample_prep Dried, Powdered Plant Material solvent_mixing Mix with Solvent in Microwave Vessel sample_prep->solvent_mixing microwave_irradiation Apply Microwave Power (e.g., 500W, 2 min) solvent_mixing->microwave_irradiation cooling Cool to Room Temperature microwave_irradiation->cooling filtration Filter cooling->filtration solid_residue Solid Residue filtration->solid_residue extract Extract filtration->extract concentration Concentrate using Rotary Evaporator extract->concentration crude_extract Crude Caffeic Acid Extract concentration->crude_extract

References

Application Note: UV Spectrophotometric Method for Caffeic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a prominent phenolic compound widely distributed in plant-based foods, beverages, and herbal remedies, including coffee, fruits, and propolis.[1][2][3] It is recognized for its significant antioxidant, anti-inflammatory, and antibacterial properties, making its accurate quantification crucial for quality control, nutritional labeling, and pharmacological research in the food, cosmetic, and pharmaceutical industries.[1][2][4]

UV-Visible spectrophotometry offers a simple, rapid, cost-effective, and reliable method for the routine analysis of this compound.[1][5] The technique is based on the principle that this compound strongly absorbs ultraviolet radiation due to its molecular structure, which includes phenolic hydroxyl groups and conjugated double bonds.[1] This application note provides a detailed, validated protocol for the quantification of this compound using UV spectrophotometry.

Principle

The quantitative analysis of this compound by UV spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[6]

Instrumentation, Reagents, and Materials

3.1 Instrumentation

  • UV-Visible Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 100 mL)

  • Pipettes (micropipettes and glass pipettes)

  • pH meter

3.2 Reagents and Materials

  • This compound reference standard (≥97% purity)

  • Ethanol (analytical or HPLC grade)

  • Methanol (analytical or HPLC grade)

  • Purified water (distilled or deionized)

  • Sample matrix (e.g., emulsion, plant extract)

Experimental Protocol

4.1 Preparation of Solvents A common solvent system for this compound analysis is a mixture of ethanol and purified water. Ratios such as 40:60 (v/v) or 1:9 (v/v) have been shown to be effective.[1][2][6] This solvent mixture should be used as the blank and for all dilutions.

4.2 Determination of Maximum Absorbance Wavelength (λmax)

  • Prepare a dilute solution of this compound (e.g., 4-5 µg/mL) in the chosen solvent.

  • Calibrate the spectrophotometer using the solvent as a blank.

  • Scan the absorbance of the this compound solution across the UV range (e.g., 200-400 nm).

  • Identify the wavelength that corresponds to the highest absorbance peak. For this compound, the λmax is typically observed around 325 nm .[1][2][5][6][7]

4.3 Preparation of Stock and Standard Solutions

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 2.5 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask.[2][6] Dissolve and make up to the mark with the solvent. This solution should be stored protected from light.

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standards within the expected linear range. For a linear range of 2-8 µg/mL, transfer aliquots of 200, 300, 400, 500, 600, 700, and 800 µL from the stock solution into separate 10 mL volumetric flasks and dilute to volume with the solvent.[2][6]

4.4 Construction of the Calibration Curve

  • Set the spectrophotometer to the predetermined λmax (e.g., 325 nm).

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each working standard solution in triplicate.

  • Plot a graph of the average absorbance versus concentration (µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.[6]

Diagram: Workflow for Calibration Curve Generation

G weigh Weigh this compound Reference Standard dissolve Dissolve in Solvent (e.g., Ethanol:Water) in Volumetric Flask weigh->dissolve stock Prepare Stock Solution (e.g., 100 µg/mL) dissolve->stock dilute Perform Serial Dilutions stock->dilute standards Create Working Standard Solutions (e.g., 2-8 µg/mL) dilute->standards measure Measure Absorbance at λmax (325 nm) standards->measure plot Plot Absorbance vs. Concentration measure->plot curve Generate Calibration Curve & Equation (y = mx + c) plot->curve

Caption: Workflow for generating a this compound calibration curve.

4.5 Sample Preparation

Proper sample preparation is critical for accurate results. The goal is to extract this compound and dilute it to a concentration that falls within the linear range of the calibration curve.

4.5.1 Protocol for Emulsions (e.g., Creams)

  • Accurately weigh an amount of the emulsion equivalent to a known quantity of this compound.

  • Transfer the weighed sample to a volumetric flask (e.g., 25 mL).

  • Add the solvent (e.g., ethanol) and sonicate or vortex thoroughly to dissolve the this compound and break the emulsion.[2]

  • Dilute to the mark with the solvent to achieve a target concentration (e.g., 100 µg/mL).[2]

  • Filter the solution if necessary to remove insoluble excipients.

  • Perform a final dilution to bring the concentration into the calibrated range (e.g., 3, 5, or 7 µg/mL).[2]

4.5.2 Protocol for Solid Samples (e.g., Plant Material, Coffee)

  • Weigh a known amount of the dried, powdered sample.

  • Choose an extraction method. Boiling in the solvent for 10 minutes has been shown to be highly efficient for extracting this compound.[1][4] Other methods include warm water incubation or cold soaking.[1]

  • After extraction, filter the mixture to separate the solid residue from the liquid extract.

  • Transfer a known volume of the filtrate to a volumetric flask and dilute with the solvent as needed to fall within the assay's linear range.

4.6 Quantification of this compound in the Sample

  • Measure the absorbance of the prepared sample solution at λmax in triplicate.

  • Calculate the average absorbance.

  • Determine the concentration of this compound in the sample solution using the calibration curve equation: Concentration (µg/mL) = (Average Sample Absorbance - c) / m (where m is the slope and c is the y-intercept of the regression line)

  • Calculate the final concentration in the original sample by accounting for all dilution factors.

Diagram: Workflow for Sample Quantification

G sample_prep Sample Preparation (Extraction/Dilution) filter Filter Solution (if necessary) sample_prep->filter final_dilution Final Dilution to Linear Range filter->final_dilution measure_abs Measure Sample Absorbance at λmax final_dilution->measure_abs calculate_conc Calculate Concentration using Calibration Curve Equation measure_abs->calculate_conc final_result Apply Dilution Factor to get Final Result in Original Sample calculate_conc->final_result

Caption: Workflow for quantifying this compound in a sample.

Method Validation Summary

The described method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters and typical reported values are summarized below.

Table 1: Summary of Method Validation Parameters for this compound Quantification

ParameterDescriptionTypical Acceptance Criteria / Reported Values
Wavelength (λmax) The wavelength of maximum absorbance.~325 nm in Ethanol:Water mixtures.[1][2][6]
Linearity & Range The ability to elicit results that are directly proportional to the analyte concentration within a given range.Range: 2 - 8 µg/mL[2][6]; 1.94 - 19.4 µg/mL.[8] Correlation Coefficient (R²): ≥ 0.999.[6]
Accuracy The closeness of the test results to the true value, often determined by recovery studies.% Recovery: 95.8% - 105.5%.[1][4]
Precision The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as % Relative Standard Deviation (%RSD).Repeatability (Intra-day): %RSD < 2%.[9] Intermediate Precision: %RSD < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.0.43 µg/mL[6]; 0.6 µg/mL[8]; 0.23 µg/mL.[9]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.1.32 µg/mL[6]; 0.77 µg/mL.[9]
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components, impurities).Assessed by comparing the UV spectra of the standard and the sample extract to check for interference.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., solvent composition, wavelength).The method is generally robust, but variations in pH or solvent can shift the λmax.

Conclusion

The UV spectrophotometric method detailed here is a simple, accurate, precise, and economical tool for the quantification of this compound. Its ease of use and rapid analysis time make it highly suitable for routine quality control in various industrial and research settings, ensuring the consistency and quality of products containing this bioactive compound.

References

Application Note: Determination of Caffeic Acid in Coffee by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of caffeic acid in coffee samples. The method is simple, reproducible, and sensitive, making it suitable for quality control, authenticity studies, and research purposes.[1] The protocol outlines sample preparation from roasted coffee beans, chromatographic conditions, and method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification.

Introduction

This compound (3,4-dihydroxycinnamic acid) is a significant phenolic compound found in coffee, contributing to its antioxidant properties and overall flavor profile.[2][3] The concentration of this compound can vary depending on the coffee species (e.g., Arabica, Robusta), geographical origin, roasting conditions, and brewing method.[2][3] Accurate quantification of this compound is crucial for evaluating the nutritional quality and authenticity of coffee products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its high selectivity and sensitivity.[3]

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in a coffee extract. A C18 stationary phase is used, which retains nonpolar compounds more strongly. The mobile phase consists of a polar mixture of acidified water and an organic solvent (e.g., methanol or acetonitrile). This compound is separated based on its polarity and is detected by a UV-Vis detector at its maximum absorbance wavelength, which is typically around 320-325 nm.[1][4][5] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standard solutions of known concentrations (external standard method).[1][6]

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.0001 g readability).

    • pH meter.

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE or regenerated cellulose).

    • Volumetric flasks (various sizes).

    • Pipettes (various sizes).

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Formic acid or Acetic acid (analytical grade).[1][4]

    • Orthophosphoric acid (analytical grade).[6]

    • Deionized water (18.2 MΩ·cm).

    • Roasted coffee beans or ground coffee.

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1] Dissolve in methanol and make up to the mark. This solution should be stored at 4°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1.0 - 60 µg/mL).[4][7] For instance, to prepare a 10 µg/mL standard, pipette 2 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

4.2. Sample Preparation

  • Grinding: Grind roasted coffee beans to a fine, homogeneous powder.[3]

  • Extraction:

    • Accurately weigh approximately 3 g of the powdered coffee sample into a flask.[1]

    • Add 60 mL of a methanol/water (40/60, v/v) mixture.[1]

    • Extract for 24 hours at room temperature or by sonicating for 20 minutes.[1][6]

  • Hydrolysis (Optional but Recommended): this compound is often present as esters (chlorogenic acids). To determine the total this compound content, a hydrolysis step is necessary.

    • Filter the extract and concentrate it under vacuum at 40°C to about 5 mL.[1]

    • Add 5 mL of 2N NaOH and allow the mixture to hydrolyze for 4 hours.[1]

    • Neutralize the solution to pH 7.0 with 2N HCl.[1]

  • Liquid-Liquid Extraction:

    • Extract the hydrolyzed solution three times with 20 mL of ethyl acetate.[1]

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.[1]

  • Final Preparation:

    • Reconstitute the residue in a known volume (e.g., 5-10 mL) of methanol or the mobile phase.[1]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

4.3. Chromatographic Conditions

The following conditions are a typical starting point and may require optimization.

ParameterCondition
HPLC Column Kromasil 100-5C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
Mobile Phase A: 0.2% Formic Acid in Water, B: Methanol.[1]
Elution Mode Gradient or Isocratic. A common isocratic mobile phase is acetonitrile-methanol-aqueous formic acid (10:10:80 v/v).[8]
Flow Rate 0.9 mL/min.[1][8]
Injection Volume 10 µL.[1][4]
Column Temperature 25°C.[1]
Detection Wavelength 320 nm.[1]
Run Time Approximately 20 minutes (ensure this compound is fully eluted).

Data Presentation: Method Validation Summary

The performance of the HPLC method should be validated according to standard guidelines. The table below summarizes typical validation parameters for the determination of this compound.

ParameterTypical Value/RangeReference
Retention Time (min) ~7.3[1]
Linearity Range (µg/mL) 1.31 – 60[4][8]
Correlation Coefficient (r²) > 0.999[4][5]
Limit of Detection (LOD) (µg/mL) 0.066 - 1.44[1][4]
Limit of Quantification (LOQ) (µg/mL) 0.84 - 4.38[4][8]
Precision (RSD %) < 2%[1]
Accuracy (Recovery %) 82.16 – 97.40%[8]

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Coffee Powder Extraction Solvent Extraction (Methanol/Water) Sample->Extraction Hydrolysis Alkaline Hydrolysis (NaOH) Extraction->Hydrolysis Neutralization Neutralization (HCl) Hydrolysis->Neutralization LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filter_Sample Filter (0.45 µm) Reconstitution->Filter_Sample Injection Inject Sample/Standard Filter_Sample->Injection Standard Prepare this compound Stock Solution Dilution Prepare Working Standards Standard->Dilution Dilution->Injection Calibration Create Calibration Curve Dilution->Calibration Peak Areas HPLC HPLC System (C18 Column, UV @ 320 nm) Chromatogram Generate Chromatogram HPLC->Chromatogram Injection->HPLC Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify this compound Concentration Integration->Quantification Calibration->Quantification Regression Eq. Report Final Report Quantification->Report

Caption: Workflow for the determination of this compound in coffee.

Conclusion

The described HPLC method provides a reliable and accurate means for the quantification of this compound in coffee samples. The protocol is straightforward, employing standard laboratory equipment and reagents. This application note serves as a comprehensive guide for researchers and quality control analysts in the food and beverage industry, enabling them to effectively monitor the this compound content in their products. The method's validation demonstrates its suitability for routine analysis.

References

Development of Caffeic Acid-Based Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of various caffeic acid-based drug delivery systems. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The protocols outlined below cover the synthesis and characterization of solid lipid nanoparticles, hydrogels, and polymer conjugates designed to enhance the therapeutic potential of this compound.

This compound-Loaded Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are effective carriers for improving the stability and controlling the release of poorly water-soluble drugs like this compound.[1] The hot homogenization technique is a widely used method for their preparation.[2][3]

Data Presentation: Physicochemical Properties of this compound SLNs
Formulation CodeLipid MatrixSurfactantParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
SLN-CATristearinPoloxamer150.9-12.6 ± 0.182Not Reported[4][5]
CAPE-NPPLGAPVA196.1 ± 8.9-21.97 ± 1.4590.0461.52[6]
PPEE-SLNsGlyceryl monostearateTween 80Not ReportedNot ReportedNot ReportedNot Reported[3]
CAPE-PLGA-NPsPLGANot Specified214.0 ± 8.8Not Reported91.59 ± 4.97Not Reported[6]
Experimental Protocol: Preparation of this compound-Loaded SLNs by Hot Homogenization

This protocol details the steps for preparing this compound-loaded SLNs using a hot homogenization and ultrasonication method.[4][7][8]

Materials:

  • This compound

  • Lipid (e.g., Tristearin, Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Ultrasonicator

  • Water bath or heating mantle

  • Beakers

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the lipid (e.g., Tristearin) by heating it to a temperature 5-10°C above its melting point (e.g., 80°C for Tristearin).[3]

    • Disperse the desired amount of this compound into the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in purified water to create the aqueous phase.

    • Heat the aqueous phase to the same temperature as the lipid phase.[7]

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 15,000 rpm) for a short duration (e.g., 1-5 minutes) to form a coarse oil-in-water (o/w) emulsion.[4]

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (HPH) for several cycles (typically 3-5 cycles) at a pressure range of 500-1500 bar.[7]

    • Alternatively, sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring.

    • The lipid will recrystallize, leading to the formation of solid lipid nanoparticles.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency and drug loading capacity using a suitable analytical method (e.g., HPLC) after separating the free drug from the SLNs.

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation MeltLipid Melt Lipid (e.g., 80°C) AddCA Add this compound MeltLipid->AddCA Mix Mix Lipid and Aqueous Phases AddCA->Mix DissolveSurfactant Dissolve Surfactant in Water HeatAqueous Heat to Same Temperature DissolveSurfactant->HeatAqueous HeatAqueous->Mix PreEmulsion High-Shear Homogenization (e.g., 15,000 rpm) Mix->PreEmulsion Homogenization High-Pressure Homogenization or Ultrasonication PreEmulsion->Homogenization Cooling Cool to Room Temperature Homogenization->Cooling SLN This compound-Loaded SLNs Cooling->SLN

Workflow for this compound-Loaded SLN Preparation.

This compound-Loaded Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for controlled drug delivery.[9]

Data Presentation: In Vitro Release of this compound from Hydrogels
Hydrogel FormulationPolymer(s)CrosslinkerRelease MediumCumulative Release (%) after 8hRelease KineticsReference
Collagen/Chitosan-CACollagen, ChitosanTetraethyl orthosilicateNot Specified~70-80% (gradual)Not Specified[10]
Gellan Gum-CAPEGellan GumCalcium ChloridePBSProlonged over 180 minNot Specified[11]
Silica/PEG-CASilica, PEG-SBF (pH 7.4)~90% (within 6h for some)Higuchi[12]
Experimental Protocol: Preparation of this compound-Loaded Hydrogel by Sol-Gel Method

This protocol describes the synthesis of a silica-based hydrogel entrapping this compound using a sol-gel method.[12][13][14]

Materials:

  • This compound

  • Tetraethyl orthosilicate (TEOS)

  • Polyethylene glycol (PEG)

  • Ethanol (EtOH)

  • Nitric acid (HNO₃)

  • Purified Water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Oven

Procedure:

  • Preparation of Solutions:

    • Sol A: In a beaker, mix TEOS with a solution of distilled water and ethanol under magnetic stirring.

    • Sol B: Dissolve polyethylene glycol in ethanol.

    • Sol C: Dissolve this compound in ethanol.

  • Sol-Gel Reaction:

    • Add Sol B and Sol C dropwise to Sol A under continuous stirring at a controlled temperature (e.g., 30°C).

    • Add nitric acid to the final solution to catalyze the hydrolysis reaction. The molar ratio of reagents can be, for example, TEOS:HNO₃:EtOH:H₂O = 1:1.7:6:2.[12]

  • Gelation and Drying:

    • Continue stirring until the solution forms a gel.

    • Place the wet gel in an oven at a low temperature (e.g., 40°C) for 24 hours to dry.[12]

  • Characterization:

    • Characterize the hydrogel structure using Fourier-Transform Infrared (FTIR) spectroscopy.

    • Evaluate the in vitro drug release by immersing the hydrogel in a suitable release medium (e.g., Simulated Body Fluid) and measuring the concentration of released this compound over time using UV-Vis spectroscopy.

G cluster_sols Solution Preparation SolA Sol A: TEOS in Water/Ethanol MixSols Mix Sols A, B, and C SolA->MixSols SolB Sol B: PEG in Ethanol SolB->MixSols SolC Sol C: This compound in Ethanol SolC->MixSols AddCatalyst Add Nitric Acid (Catalyst) MixSols->AddCatalyst Stirring Continuous Stirring (e.g., 30°C) AddCatalyst->Stirring Gelation Gelation Stirring->Gelation Drying Drying (e.g., 40°C, 24h) Gelation->Drying Hydrogel This compound-Loaded Hydrogel Drying->Hydrogel

Workflow for this compound-Loaded Hydrogel Preparation.

This compound-Polymer Conjugates

Covalently conjugating this compound to polymers like chitosan can improve its solubility and bioactivity.[15][16][17][18]

Data Presentation: Characteristics of this compound-Polymer Conjugates
ConjugatePolymerCoupling AgentGrafting Ratio (%)Antioxidant Activity (IC₅₀, mg/ml)Reference
Chitosan-Caffeic AcidLow MW ChitosanEDAC150.064 (Radical Scavenging)[15]
CA-g-CSChitosanHydrogen Peroxide/Ascorbic AcidNot SpecifiedNot Reported[16][17]
g-CA-PLGAPLGANot SpecifiedNot ReportedGood Scavenging Properties[19]
Experimental Protocol: Synthesis of this compound-Chitosan Conjugate

This protocol outlines the synthesis of a this compound-grafted chitosan conjugate.[16][17]

Materials:

  • Chitosan (CS)

  • This compound (CA)

  • Acetic Acid

  • Ascorbic Acid

  • Hydrogen Peroxide (H₂O₂)

  • Purified Water

Equipment:

  • Reactor vessel

  • Magnetic stirrer

  • pH meter

  • Nitrogen gas supply

  • Dialysis tubing

Procedure:

  • Dissolution of Chitosan:

    • Dissolve 0.5 g of chitosan in 50 mL of 1% acetic acid solution completely.[16][17]

  • Addition of Reagents:

    • Add 1.32 g of ascorbic acid and 1 g of this compound to the chitosan solution.[16][17]

    • Adjust the pH of the solution to 6.0.[16][17]

  • Initiation of Grafting:

    • Bubble nitrogen gas through the solution for 60 minutes to create an inert atmosphere.[16][17]

    • Add 0.375 mL of 10 mol/L hydrogen peroxide to initiate the grafting reaction.[16][17]

  • Reaction:

    • Allow the reaction to proceed for 16 hours under a continuous flow of nitrogen.[16][17]

  • Purification:

    • Transfer the reaction mixture to a dialysis bag.

    • Dialyze against ultrapure water for 72 hours to remove unreacted reagents and byproducts.

  • Characterization:

    • Confirm the successful grafting of this compound onto chitosan using UV-Vis and FTIR spectroscopy.

    • Determine the grafting ratio using a suitable analytical method.

G DissolveCS Dissolve Chitosan in Acetic Acid AddReagents Add this compound and Ascorbic Acid DissolveCS->AddReagents AdjustpH Adjust pH to 6.0 AddReagents->AdjustpH InertAtmosphere Purge with Nitrogen (60 min) AdjustpH->InertAtmosphere AddInitiator Add Hydrogen Peroxide (Initiator) InertAtmosphere->AddInitiator Reaction Reaction (16 hours under N₂) AddInitiator->Reaction Purification Dialysis against Ultrapure Water (72 hours) Reaction->Purification Conjugate This compound-Chitosan Conjugate Purification->Conjugate

Workflow for this compound-Chitosan Conjugate Synthesis.

Signaling Pathways Modulated by this compound

This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[1][20][21][22][23][24][25][26][27]

NF-κB Signaling Pathway

This compound can inhibit the activation of the NF-κB pathway, which plays a crucial role in the inflammatory response.[20][22][23]

G LPS LPS TLR4 TLR4 LPS->TLR4 NIK_IKK NIK/IKK Complex TLR4->NIK_IKK p_IkappaB p-IκBα NIK_IKK->p_IkappaB IkappaB_degradation IκBα Degradation p_IkappaB->IkappaB_degradation NFkappaB_translocation NF-κB Translocation to Nucleus IkappaB_degradation->NFkappaB_translocation Inflammatory_genes Inflammatory Gene Expression (e.g., COX-2) NFkappaB_translocation->Inflammatory_genes CaffeicAcid This compound CaffeicAcid->NIK_IKK Inhibits

Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

This compound has also been demonstrated to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation and apoptosis.[21][24][25][26][27]

G UVB UVB Fyn Fyn Kinase UVB->Fyn ERK ERK Fyn->ERK JNK JNK Fyn->JNK p38 p38 Fyn->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Gene_expression Gene Expression (e.g., COX-2) AP1->Gene_expression CaffeicAcid This compound CaffeicAcid->Fyn Inhibits

Modulation of the MAPK Pathway by this compound.

References

Protocol for Assessing the Antioxidant Capacity of Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound widely distributed in plant-based foods and beverages, including coffee, fruits, and vegetables. It is recognized for its potent antioxidant properties, which contribute to its various reported health benefits, such as anti-inflammatory, cardioprotective, and neuroprotective effects. The antioxidant activity of this compound is primarily attributed to its chemical structure, specifically the presence of two hydroxyl groups on the aromatic ring, which can donate hydrogen atoms to neutralize free radicals. This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. Additionally, it outlines the underlying signaling pathway associated with its antioxidant mechanism.

Principles of Antioxidant Capacity Assays

The antioxidant capacity of a compound can be evaluated through various mechanisms, broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET). The assays described herein utilize these mechanisms to quantify the radical scavenging or reducing ability of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a deep purple-colored compound. The reduction of DPPH by an antioxidant results in a color change to a light yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the antioxidant's scavenging capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the concentration and activity of the antioxidants.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ) results in the formation of an intense blue color, which is monitored spectrophotometrically.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been determined using various assays. The table below summarizes typical values obtained for this compound in comparison to a standard antioxidant, Trolox (a water-soluble analog of vitamin E).

AssayParameterThis compound ValueTrolox ValueReference
DPPHIC₅₀ (µM)5.9 - 506.3 - 56[1][2]
ABTSTEAC (Trolox Equivalents)1.8131.0[3]
FRAPTEAC (Trolox Equivalents)~1.921.0[4]
ORACµmol TE/gVaries with sampleStandard[5][6]

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) represents the concentration of Trolox with the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

Experimental Protocols

DPPH Radical Scavenging Assay

a. Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer (capable of measuring absorbance at 517 nm)

  • 96-well microplate or cuvettes

  • Micropipettes

b. Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH stock solution by dissolving an appropriate amount of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.[7]

    • Add 200 µL of the DPPH working solution to each well.[7]

    • Include a blank containing only methanol.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

a. Reagents and Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • Spectrophotometer (capable of measuring absorbance at 734 nm)

  • 96-well microplate or cuvettes

  • Micropipettes

b. Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][9]

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • Add 5 µL of the sample or standard to a well in a 96-well plate.[10]

    • Add 200 µL of the working ABTS•+ solution to each well.[10]

    • Mix and incubate at room temperature for 5 minutes with continuous shaking.[10]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation of Antioxidant Capacity:

    • The percentage of inhibition is calculated as:

      where A_control is the absorbance of the ABTS•+ solution without the sample.

    • The antioxidant capacity is expressed as Trolox Equivalents (TEAC) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

a. Reagents and Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Positive control (e.g., Trolox or Ferrous sulfate)

  • Spectrophotometer (capable of measuring absorbance at 593 nm)

  • 96-well microplate or cuvettes

  • Micropipettes

  • Water bath at 37°C

b. Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using Trolox or ferrous sulfate.

  • Assay:

    • Add 10 µL of the sample or standard to a well in a 96-well plate.[12]

    • Add 220 µL of the pre-warmed FRAP reagent to each well.[12]

    • Mix and incubate at 37°C for 4 minutes.[11]

  • Measurement: Measure the absorbance at 593 nm.[12]

  • Calculation of FRAP Value:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of a known antioxidant (e.g., Trolox or FeSO₄). The results are expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

a. Reagents and Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (e.g., Trolox)

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm

  • Black 96-well microplate

  • Micropipettes

b. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.

    • Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare a Trolox standard curve.

  • Assay:

    • In a black 96-well plate, add 25 µL of sample, standard, or blank (phosphate buffer) to each well.[13]

    • Add 150 µL of the fluorescein solution to each well.[13]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[13]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.[13]

  • Measurement: Immediately begin reading the fluorescence kinetically every minute for at least 60 minutes.[14]

  • Calculation of ORAC Value:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.[15]

Signaling Pathway and Experimental Workflow

This compound's Antioxidant Mechanism via Nrf2 Pathway

This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway, which is a crucial cellular defense mechanism against oxidative stress.[16]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.[8]

Caffeic_Acid_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CaffeicAcid This compound Keap1_Nrf2 Keap1-Nrf2 Complex CaffeicAcid->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare this compound Stock and Dilutions Reaction_Setup Set up Reactions in 96-well Plate Sample_Prep->Reaction_Setup Standard_Prep Prepare Standard (Trolox) Stock and Dilutions Standard_Prep->Reaction_Setup Reagent_Prep Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) Reagent_Prep->Reaction_Setup Incubation Incubate under Specified Conditions Reaction_Setup->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Calc_Inhibition Calculate % Inhibition or AUC Measurement->Calc_Inhibition Standard_Curve Generate Standard Curve Calc_Inhibition->Standard_Curve Det_Capacity Determine IC50 or Trolox Equivalents Standard_Curve->Det_Capacity

References

Application Notes and Protocols: Animal Models for Studying Caffeic Acid Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed protocols for utilizing various animal models to investigate the pharmacokinetic profile and therapeutic efficacy of caffeic acid. The information is intended for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics of this compound in Rodent Models

This compound (CA) is a widely distributed phenolic acid in plants, known for its various biological activities. However, its therapeutic potential is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Rodent models, particularly rats, are commonly used to study the pharmacokinetics of CA.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes key pharmacokinetic parameters of this compound observed in various studies using rat models. These studies indicate that this compound generally exhibits low oral bioavailability.[1][2]

ParameterValueAnimal ModelAdministration Route & DoseSource
Absolute Bioavailability (Fabs) 14.7%Sprague-Dawley RatsOral (i.g.): 10 mg/kg; Intravenous (i.v.): 2 mg/kg[1][2]
Intestinal Absorption 12.4%Sprague-Dawley RatsIntraduodenal: 5 mg/kg (in situ vascularly perfused)[1][2]
Net Absorption (Small Intestine) 19.5%Wistar RatsIleum + Jejunum Perfusion: 50 µM solution[3][4]
Maximum Plasma Conc. (Cmax) 5.96 ± 0.49 µg/mLWistar RatsOral: 500 mg/kg Syzygium cumini extract (37.135 mg CA)[5]
Time to Cmax (Tmax) 1.0 hWistar RatsOral: 500 mg/kg Syzygium cumini extract (37.135 mg CA)[5]
Half-life (t1/2) 0.14 ± 0.01 hWistar RatsOral: 500 mg/kg Syzygium cumini extract (37.135 mg CA)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple cited studies and represent common practices in the field.

Protocol 2.1: Pharmacokinetic Analysis of this compound in Rats

This protocol describes the determination of key pharmacokinetic parameters of this compound following oral and intravenous administration in rats.

Objective: To assess the bioavailability and pharmacokinetic profile of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heparinized tubes

  • Centrifuge

  • Analytical equipment: LC-MS/MS or HPLC[1][5]

Procedure:

  • Animal Acclimatization: House rats for at least one week under controlled conditions (25 ± 2°C, 12h light/dark cycle) with free access to food and water.[2]

  • Fasting: Fast the animals for 12 hours prior to dosing, with continued access to water.[6]

  • Group Allocation: Divide rats into two groups: Oral (PO) administration and Intravenous (IV) administration.

  • Dosing:

    • Oral Group: Administer this compound (e.g., 10 mg/kg) via oral gavage.[1][2]

    • IV Group: Administer this compound (e.g., 2 mg/kg) via tail vein or jugular vein injection.[1][2]

  • Blood Sampling:

    • Collect blood samples (~200-250 µL) from the tail vein or a jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 720 minutes post-dose).[5][6]

    • Place samples into heparinized tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 7,000 rpm for 10 minutes) to separate the plasma.[6]

  • Sample Storage: Store plasma samples at -20°C or -80°C until analysis.

  • Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS or HPLC method.[1][5]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Fabs) using appropriate software (e.g., 3P97, WinNonlin).[1][2]

Protocol 2.2: Evaluation of Anti-Diabetic Effects in a Streptozotocin (STZ)-Induced Rat Model

This protocol details the induction of diabetes in rats using STZ and the subsequent evaluation of this compound's therapeutic effects.

Objective: To investigate the anti-diabetic and antioxidant potential of this compound.[7][8]

Materials:

  • Male Wistar rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Glucometer and test strips

  • Insulin ELISA kit

  • Kits for antioxidant enzyme assays (SOD, CAT, GSH)[7][8]

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight.

    • Administer a single intraperitoneal (i.p.) injection of STZ dissolved in cold citrate buffer (e.g., 50-60 mg/kg).[7]

    • Administer 5% glucose solution to the rats for the next 24 hours to prevent initial drug-induced hypoglycemia.

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic and selected for the study.[7]

  • Treatment:

    • Divide diabetic rats into groups: Diabetic Control, this compound treatment (e.g., 25 mg/kg and 35 mg/kg), and a positive control (e.g., Metformin).

    • Administer this compound or vehicle orally on a daily basis for a period of 5 weeks.[7][8][9]

  • Monitoring: Monitor fasting blood glucose levels and body weight weekly.

  • Sample Collection: At the end of the treatment period, fast the rats overnight, anesthetize, and collect blood samples for serum separation. Euthanize the animals and collect liver and pancreas tissues.[7][8]

  • Biochemical Analysis:

    • Measure serum insulin levels using an ELISA kit.[7][8]

    • Prepare liver homogenates to measure the activities of antioxidant enzymes (SOD, CAT) and levels of reduced glutathione (GSH).[7][8]

  • Histopathology: Fix pancreatic tissue in 10% formalin, process, and stain with hematoxylin and eosin (H&E) to examine the morphology of pancreatic islets.[7][8]

Protocol 2.3: Assessment of Neuroprotective Effects in a Mouse Model of Alzheimer's Disease

This protocol outlines the use of an amyloid-beta (Aβ) oligomer-induced mouse model to study the neuroprotective effects of this compound.

Objective: To determine if this compound can counteract Aβ-induced neurotoxicity, oxidative stress, and memory impairment.[10][11][12]

Materials:

  • Male C57BL/6 mice (9 weeks old)[11]

  • Amyloid-beta 1-42 (Aβ1-42) peptide

  • Sterile saline

  • This compound phenethyl ester (CAPE) or this compound (CA)

  • Stereotaxic apparatus

  • Behavioral testing equipment (e.g., Morris Water Maze, Y-maze)

  • Reagents for Western blot and immunofluorescence (e.g., antibodies for Nrf2, HO-1, Iba-1, GFAP)[12]

Procedure:

  • Aβ1-42 Oligomer Preparation: Prepare Aβ1-42 oligomers according to established protocols.

  • Stereotaxic Surgery:

    • Anesthetize mice and mount them on a stereotaxic frame.

    • Administer a single intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers (e.g., 5 μL) into the brain. Sham groups receive an equivalent volume of saline.[11][12]

  • Treatment:

    • Divide animals into four groups: Sham/Vehicle, Sham/CA, Aβ/Vehicle, Aβ/CA.

    • One hour after surgery, begin intraperitoneal (i.p.) or oral administration of this compound (e.g., 10 mg/kg for CAPE i.p., 50 mg/kg for CA oral) or vehicle.[11][12]

    • Continue daily administration for the specified duration (e.g., 10-14 days).[11][12]

  • Behavioral Testing:

    • After the treatment period, conduct behavioral tests like the Morris Water Maze or Y-maze to assess spatial learning and memory.[12]

  • Tissue Collection and Analysis:

    • Following behavioral tests, euthanize the mice and collect brain tissue (specifically the hippocampus).

    • Use the tissue for biochemical analyses:

      • Measure levels of reactive oxygen species (ROS) and lipid peroxidation (LPO).[12]

      • Perform Western blotting to quantify the expression of proteins related to oxidative stress (Nrf2, HO-1), neuroinflammation (Iba-1, GFAP), and synaptic function.[12]

      • Conduct immunofluorescence to visualize neuronal apoptosis and glial activation.[12]

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz DOT language to illustrate key processes.

Experimental Workflow for In Vivo Pharmacological Studies

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) fasting Fasting (12 hours) acclimatize->fasting groups Group Allocation (e.g., Control, CA-Low, CA-High) fasting->groups induce Disease Induction (e.g., STZ, Aβ, Carrageenan) groups->induce treat Treatment Administration (Daily Oral Gavage) induce->treat monitor Monitoring (Weight, Clinical Signs) treat->monitor sample Sample Collection (Blood, Tissues) monitor->sample biochem Biochemical Assays (ELISA, Enzyme Activity) sample->biochem histo Histopathology sample->histo molbio Molecular Biology (Western Blot, qPCR) sample->molbio

A generalized workflow for animal studies investigating this compound's therapeutic effects.

This compound (CA) Activation of the Nrf2 Antioxidant Pathway

Nrf2_Pathway CA This compound Keap1_Nrf2 Keap1 Nrf2 CA->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (e.g., from Ischemia, Aβ) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Genes Binds & Activates Transcription Defense Cellular Protection & Neuroprotection Genes->Defense

This compound promotes neuroprotection by activating the Nrf2 antioxidant signaling pathway.[12]

Inhibition of Pro-survival Pathways in Cancer by this compound Derivatives

Cancer_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway CAPE This compound Derivatives (e.g., CAPE) PI3K PI3K CAPE->PI3K Inhibits MEK MEK CAPE->MEK Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK MEK->ERK Activates ERK->Proliferation Promotes TumorGrowth Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth Inhibits

This compound derivatives can inhibit cancer cell growth by blocking PI3K/Akt and MAPK pathways.

References

Application Notes & Protocols for the Analytical Characterization of Caffeic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caffeic acid and its esters are a class of phenolic compounds widely distributed in the plant kingdom, known for their significant biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] Accurate and reliable analytical methods are crucial for the qualitative and quantitative characterization of these compounds in various matrices, such as plant extracts, foods, and biological fluids. These application notes provide detailed protocols and data for the characterization of this compound esters using common analytical techniques.

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of this compound esters from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of this compound esters due to its high resolution, sensitivity, and reproducibility.[5]

Data Presentation: HPLC Parameters for this compound Ester Analysis

ParameterThis compoundThis compound Phenethyl Ester (CAPE)Rosmarinic AcidReferences
Column ZORBAX SB-C₁₈ (4.6 x 250 mm, 5 µm)Waters Symmetry C18 (4.6 x 250 mm, 5 µm)BDS Hypersil™ C18 (4.6 x 100 mm, 3 µm)[6][7][8]
Mobile Phase Gradient: Methanol (A) and 0.2% glacial acetic acid (B)Isocratic: Methanol: Acetonitrile (50:50 v/v)Gradient: 0.5% acetic acid in water (A) and Methanol (B)[6][7][8]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min[6][8]
Detection (UV) 340 nm330 nm330 nm[6][8]
Retention Time ~34 min3.702 ± 0.02 min~6-7 min[7][9]
Linearity Range 1.31–17.07 μg/mL1-250 µg/mL1-250 µg/mL[6][8]
LOD ---
LOQ ---

Experimental Protocol: HPLC Analysis of this compound Esters

  • Sample Preparation:

    • Plant Material: Extract the dried plant powder with a suitable solvent (e.g., methanol, ethanol, or water) using methods like sonication or reflux extraction.[10] Filter the extract through a 0.22 µm syringe filter before injection.[8]

    • Propolis: Extract crude propolis with ethyl acetate. The resulting solution can be directly analyzed.[11]

    • Biological Fluids (e.g., Plasma): Perform protein precipitation by adding a solvent like acetonitrile. Centrifuge the mixture and inject the supernatant.[12]

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound ester standards (e.g., CAPE, rosmarinic acid) in a suitable solvent like 50% methanol to a final concentration of 1000 µg/mL.[8]

    • Prepare working standard solutions by diluting the stock solutions to desired concentrations for creating a calibration curve.[8]

  • HPLC Conditions:

    • Column: Use a C18 reversed-phase column (e.g., ZORBAX SB-C₁₈, 4.6 x 250 mm, 5 µm).[6]

    • Mobile Phase: A common mobile phase is a gradient of methanol and acidified water (e.g., with 0.2% glacial acetic acid or 0.5% acetic acid).[6][8]

    • Flow Rate: Set the flow rate to 1.0 mL/min.[6][8]

    • Column Temperature: Maintain the column temperature at 30 °C.[6]

    • Injection Volume: Inject 10 µL of the sample or standard.[6][8]

    • Detection: Monitor the eluent using a UV detector at a wavelength of 320-340 nm.[6]

  • Data Analysis:

    • Identify the peaks of interest by comparing their retention times with those of the standards.

    • Quantify the analytes by constructing a calibration curve from the peak areas of the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for the identification and quantification of this compound esters in complex matrices.[13]

Data Presentation: LC-MS Parameters for this compound Ester Analysis

ParameterThis compoundThis compound Phenethyl Ester (CAPE)References
Column C18 reversed-phaseLuna RP-C18[11][12]
Mobile Phase Methanol and water (containing 0.1% formic acid)Water-acetonitrile linear gradient[11][14]
Ionization Mode Negative ESINegative ESI[12][15]
MS/MS Transition m/z 179 → 135-[14]
Linearity Range -0.125-80 ng/mL[11]
LOD -62.5 pg/mL[11]
LOQ 5.0 ng/mL-[14]

Experimental Protocol: LC-MS/MS Analysis of this compound and its Esters

  • Sample Preparation: Follow the same procedures as for HPLC analysis. For plasma samples, protein precipitation followed by direct dilution is a common approach.[12]

  • LC-MS/MS Conditions:

    • LC System: Use a standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column is typically used.[12]

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%), is effective.[14]

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for phenolic compounds.[12][15]

    • Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[14] The transition for this compound is m/z 179 → 135.[14]

  • Data Analysis:

    • Identify compounds based on their specific precursor-to-product ion transitions and retention times.

    • Quantify the analytes using an internal standard and a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound esters, a derivatization step is required to increase their volatility.

Experimental Protocol: GC-MS Analysis of this compound Esters

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC.

    • Evaporate the solvent to dryness.

    • Derivatize the dry extract using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a solvent like acetone.[10] This converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.

  • GC-MS Conditions:

    • GC System: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 275°C), and holds for a certain time to ensure elution of all compounds.[10]

    • Carrier Gas: Use helium as the carrier gas.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.[10]

  • Data Analysis:

    • Identify the derivatized compounds by comparing their mass spectra with libraries (e.g., NIST). The TMS derivative of this compound will show a characteristic molecular ion and fragmentation pattern.[16]

    • Quantify the analytes using a calibration curve prepared from derivatized standards.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the chemical structure of this compound esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound esters.[17] Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-1 -127.8
C-2 7.09 (d, J=2 Hz)115.1
C-3 -146.2
C-4 -148.9
C-5 6.87 (d, J=8 Hz)116.3
C-6 6.99 (dd, J=8, 2 Hz)122.5
C-7 (α) 6.25 (d, J=16 Hz)115.9
C-8 (β) 7.57 (d, J=16 Hz)146.8
C-9 (COOH) -171.2
Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Analysis of this compound Esters

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified this compound ester (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For more complex structures or mixtures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for complete structural assignment.[18]

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the structure of the this compound ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3401, 3220O-H (phenolic and carboxylic)Stretching (hydrogen-bonded)
1645C=O (carboxylic acid)Stretching
1600-1450C=C (aromatic)Stretching
1273C-OStretching (hydroxyl and carboxyl)
Reference:[19]

Experimental Protocol: FT-IR Analysis of this compound Esters

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR)-FT-IR can be used for direct analysis of solid or liquid samples with minimal preparation.

  • FT-IR Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the this compound ester, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[19]

Experimental Workflows and Diagrams

General Workflow for this compound Ester Characterization

The following diagram illustrates a typical workflow for the characterization of this compound esters from a natural source.

G General Workflow for this compound Ester Characterization cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis Extraction Extraction (e.g., Maceration, Sonication) Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Optional: Purification (e.g., Column Chromatography) Concentration->Purification HPLC HPLC / LC-MS (Separation & Quantification) Purification->HPLC Inject GCMS GC-MS (For volatile derivatives) Purification->GCMS Derivatize & Inject NMR NMR (Structural Elucidation) Purification->NMR Dissolve FTIR FT-IR (Functional Group ID) Purification->FTIR Prepare sample Qualitative Qualitative Analysis (Identification) HPLC->Qualitative Quantitative Quantitative Analysis (Concentration) HPLC->Quantitative GCMS->Qualitative Structural Structural Confirmation NMR->Structural FTIR->Structural Final_Report Final Report Qualitative->Final_Report Quantitative->Final_Report Structural->Final_Report

Caption: A general workflow for the characterization of this compound esters.

Biosynthesis of this compound and its Derivatives

This diagram illustrates the shikimic acid pathway, which is the primary route for the biosynthesis of this compound and its derivatives in plants.[17][20]

G Biosynthesis of this compound and Derivatives via Shikimic Acid Pathway E4P Erythrose 4-phosphate Shikimic_Acid Shikimic Acid E4P->Shikimic_Acid PEP Phosphoenolpyruvate PEP->Shikimic_Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenylalanine L-Phenylalanine Chorismic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid This compound p_Coumaric_Acid->Caffeic_Acid C3H Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA 4CL Caffeic_Acid_Esters This compound Esters (e.g., Rosmarinic Acid, CAPE) Caffeoyl_CoA->Caffeic_Acid_Esters Transferases

Caption: Biosynthesis of this compound and its esters via the shikimic acid pathway.

References

Application Notes and Protocols: Caffeic Acid as a Pharmacological Inhibitor of 5-Lipoxygenase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, a class of potent lipid mediators involved in inflammatory and allergic responses.[1][2] The 5-LOX pathway converts arachidonic acid into leukotrienes, which are implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[2][3][4] Consequently, inhibiting 5-LOX is a key therapeutic strategy for managing these conditions.[2][5] Caffeic acid (3,4-dihydroxycinnamic acid), a naturally occurring phenolic compound, has been identified as a selective inhibitor of 5-LOX, presenting a valuable tool for research and a potential scaffold for drug development.[1][3]

These application notes provide a comprehensive overview of this compound's inhibitory profile against 5-LOX, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory data.

2.0 Application Notes

2.1 Pharmacological Profile of this compound

This compound is a polyphenol known for its antioxidant and anti-inflammatory properties.[6] Its inhibitory action on the 5-LOX pathway is a key component of its anti-inflammatory effects. While this compound itself shows inhibitory activity, its derivatives, such as this compound phenethyl ester (CAPE), often demonstrate significantly higher potency.[1][2][5]

2.2 Mechanism of Inhibition

This compound acts as a selective inhibitor of 5-LOX.[1] Studies have characterized its mechanism through several actions:

  • Direct Enzyme Inhibition: this compound inhibits 5-lipoxygenase in a non-competitive manner.[1] In contrast, its derivative, this compound phenethyl ester (CAPE), has been shown to act as an uncompetitive inhibitor, binding to the enzyme-substrate complex.[7]

  • Inhibition of 5-LOX Translocation: In cellular models, this compound can inhibit the activation of 5-LOX by preventing its translocation to the nuclear envelope, a critical step for its activity.[8] This effect has been observed in response to stimuli like oxidative stress.[8]

  • Antioxidant Activity: this compound is a potent antioxidant and free radical scavenger.[2][5] Since the catalytic activity of 5-LOX involves a redox-sensitive non-heme iron atom, the antioxidant properties of this compound may contribute to its inhibitory effect.

  • Selectivity: this compound demonstrates selectivity for 5-LOX over cyclooxygenase (COX) enzymes. At concentrations where it effectively inhibits 5-LOX, it does not inhibit prostaglandin synthase activity.[1]

3.0 Quantitative Data Summary: Inhibitory Activity

The inhibitory potency of this compound and its derivatives against 5-LOX has been quantified across various studies. The following table summarizes key IC50/ID50 values.

CompoundAssay Type / ConditionIC50 / ID50 ValueReference
This compound 5-Lipoxygenase Enzyme Inhibition3.7 µM[1]
This compound Inhibition of 5-LOX Translocation (OGD/R-induced)0.974 µM[8]
This compound Inhibition of 5-LOX Translocation (H₂O₂-induced)0.501 µM[8]
This compound Inhibition of Reactive Oxygen Species (ROS)8.021 µM[8]
This compound Methyl Ester 5-Lipoxygenase Enzyme Inhibition0.48 µM[1]
This compound Phenethyl Ester (CAPE) 5-Lipoxygenase Enzyme Inhibition0.13 µM[2][5]
This compound Octyl Amide 5-Lipoxygenase Enzyme Inhibition0.042 µM[9]
1-(3,4-dihydroxyphenyl)-1-octen-3-one 5-Lipoxygenase Enzyme Inhibition0.035 µM[9]
Zileuton (Reference Drug) 5-Lipoxygenase Enzyme Inhibition3.5 µM[2][5]

Note: One study reported that this compound did not inhibit 5-LO activity or leukotriene biosynthesis at concentrations up to 10 µM, highlighting potential variability based on experimental conditions.[2][5]

4.0 Visualizations: Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid (AA) MembranePhospholipids->AA Stimulus cPLA2 cPLA₂ cPLA2->AA FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX O₂ LTA4 Leukotriene A₄ (LTA₄) FiveLOX->LTA4 FLAP FLAP FLAP->FiveLOX Presents AA LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4:e->LTB4:w CysLTs Cysteinyl-Leukotrienes (LTC₄, LTD₄, LTE₄) (Bronchoconstriction) LTA4:e->CysLTs:w LTA4H LTA₄ Hydrolase LTA4H->LTB4 LTC4S LTC₄ Synthase LTC4S->CysLTs CaffeicAcid This compound CaffeicAcid->FiveLOX Inhibits

Figure 1. The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A1 Prepare Borate Buffer (e.g., 0.2 M, pH 9.0) B1 To cuvette, add Buffer and This compound (or vehicle control) A1->B1 A2 Prepare Linoleic Acid Substrate B4 Initiate reaction by adding Linoleic Acid Substrate A2->B4 A3 Prepare 5-LOX Enzyme Solution B2 Add 5-LOX Enzyme Solution A3->B2 A4 Prepare this compound Stock and Serial Dilutions A4->B1 B1->B2 B3 Pre-incubate for 3-5 minutes at 25°C B2->B3 B3->B4 C1 Immediately monitor absorbance at 234 nm for 3-5 minutes (kinetic mode) B4->C1 C2 Calculate the rate of reaction (ΔAbs/min) for each concentration C1->C2 C3 Determine % Inhibition relative to vehicle control C2->C3 C4 Plot % Inhibition vs. [this compound] and calculate IC50 value C3->C4

Figure 2. Experimental workflow for an in vitro 5-LOX enzyme activity assay.

G cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Treatment and Stimulation cluster_analysis 3. Product Quantification P1 Isolate Human PMNLs from whole blood using density gradient P2 Resuspend cells in appropriate buffer (e.g., HBSS) to desired density P1->P2 T1 Pre-incubate PMNLs with various concentrations of this compound or vehicle P2->T1 T2 Stimulate cells with a calcium ionophore (e.g., A23187) to activate 5-LOX T1->T2 T3 Incubate for a defined period (e.g., 10-15 min at 37°C) T2->T3 T4 Terminate reaction by adding ice-cold methanol or by centrifugation T3->T4 A1 Collect supernatant T4->A1 A2 Quantify Leukotriene B₄ (LTB₄) production using ELISA or LC-MS/MS A1->A2 A3 Calculate % Inhibition and determine IC50 A2->A3

Figure 3. Workflow for a cell-based leukotriene biosynthesis inhibition assay.

5.0 Experimental Protocols

5.1 Protocol 1: In Vitro 5-Lipoxygenase Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from methods that measure the formation of conjugated dienes from a fatty acid substrate.[10]

  • Materials:

    • Soybean 5-Lipoxygenase (or other purified 5-LOX)

    • This compound

    • Linoleic Acid (Substrate)

    • 0.2 M Borate Buffer (pH 9.0)

    • DMSO (for dissolving this compound)

    • UV-Vis Spectrophotometer capable of kinetic measurements at 234 nm

    • 96-well UV-transparent plates or quartz cuvettes

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in Borate Buffer to achieve final desired assay concentrations.

      • Prepare a working solution of 5-LOX enzyme in ice-cold Borate Buffer.

      • Prepare the linoleic acid substrate solution in Borate Buffer.

    • Assay Setup:

      • In a cuvette or well, add 950 µL of 0.2 M Borate Buffer.

      • Add 10 µL of the this compound dilution (or DMSO for vehicle control).

      • Add 20 µL of the 5-LOX enzyme solution.

    • Incubation:

      • Mix gently and pre-incubate the mixture for 3 minutes at 25°C.

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

      • Immediately begin monitoring the increase in absorbance at 234 nm every 15 seconds for 3-5 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve (ΔAbs/min).

      • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

      • Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

5.2 Protocol 2: Cell-Based Leukotriene Biosynthesis Inhibition Assay

This protocol outlines the inhibition of 5-LOX product formation in primary human cells.[2][5]

  • Materials:

    • Freshly isolated human polymorphonuclear leukocytes (PMNLs)

    • This compound

    • Calcium Ionophore A23187 (or other stimulus)

    • Hanks' Balanced Salt Solution (HBSS) or similar buffer

    • Methanol (for reaction termination)

    • LTB₄ ELISA Kit or access to LC-MS/MS

    • 37°C incubator

  • Procedure:

    • Cell Preparation:

      • Isolate PMNLs from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

      • Resuspend the purified PMNLs in HBSS at a concentration of 5-10 x 10⁶ cells/mL.

    • Inhibitor Treatment:

      • In microcentrifuge tubes, add PMNL suspension.

      • Add this compound at various final concentrations (and a vehicle control, e.g., 0.1% DMSO).

      • Pre-incubate the cells with the inhibitor for 15 minutes at 37°C.

    • Cell Stimulation:

      • Stimulate 5-LOX activity by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM.

      • Incubate for an additional 10 minutes at 37°C.

    • Reaction Termination and Sample Collection:

      • Stop the reaction by placing tubes on ice and adding an equal volume of ice-cold methanol. Alternatively, centrifuge at 4°C to pellet the cells and collect the supernatant.

      • Vortex and centrifuge to pellet precipitated proteins.

    • Quantification of LTB₄:

      • Analyze the LTB₄ content in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate the percentage inhibition of LTB₄ production for each this compound concentration relative to the stimulated vehicle control.

      • Determine the IC50 value by plotting % Inhibition against inhibitor concentration.

5.3 Protocol 3: 5-LOX Nuclear Translocation Assay

This protocol uses fluorescence microscopy to visualize the effect of this compound on 5-LOX activation.[8]

  • Materials:

    • A suitable cell line (e.g., PC12 cells) stably transfected with a GFP-5-LOX fusion protein.

    • This compound.

    • Stimulus (e.g., H₂O₂ or simulated ischemia via oxygen-glucose deprivation/reperfusion (OGD/R)).

    • Cell culture reagents and plates/coverslips suitable for microscopy.

    • Fluorescence microscope with appropriate filters for GFP.

  • Procedure:

    • Cell Culture:

      • Culture the GFP-5-LOX expressing cells on glass coverslips or in imaging-compatible plates until they reach the desired confluency.

    • Treatment:

      • Replace the culture medium with a buffer.

      • Add this compound at various concentrations (and a vehicle control) and incubate for 30 minutes.

    • Stimulation:

      • Induce 5-LOX translocation by adding the stimulus (e.g., 160 µM H₂O₂) and incubate for the required time (e.g., 40 minutes).

      • Include an unstimulated control group.

    • Imaging:

      • Fix the cells if necessary (e.g., with 4% paraformaldehyde).

      • Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.

    • Data Analysis:

      • Visually assess or quantify the cellular localization of the GFP-5-LOX signal. In unstimulated cells, fluorescence should be diffuse in the cytoplasm and/or nucleoplasm. Upon stimulation, a distinct ring of fluorescence will appear at the nuclear envelope.

      • Quantify the effect of this compound by counting the percentage of cells showing clear nuclear envelope fluorescence in each treatment group.

      • Calculate the IC50 for the inhibition of translocation.

References

Caffeic Acid: A Natural Solution for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Caffeic acid, a naturally occurring phenolic compound abundant in coffee, fruits, and vegetables, is emerging as a potent natural alternative to synthetic food preservatives. Its robust antioxidant and antimicrobial properties offer a promising avenue for extending the shelf-life and maintaining the quality of various food products. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in the preservative actions of this compound.

Applications in Food Preservation

This compound has demonstrated significant efficacy in preserving a range of perishable foods. Its primary functions are to inhibit microbial growth and retard oxidative degradation, thereby maintaining the nutritional and sensory attributes of the food.

  • Fruits: Treatment with this compound has been shown to significantly delay spoilage in fruits like mulberries and nectarines. It reduces the rotting rate, minimizes weight loss, and helps in retaining key quality parameters such as firmness, color, and nutritional content.[1]

  • Meat Products: In meat, this compound and its derivatives can effectively inhibit the growth of foodborne pathogens such as Escherichia coli and Listeria monocytogenes.[2] This antimicrobial action, combined with its ability to prevent lipid oxidation, helps in preserving the quality and extending the shelf-life of processed and fresh meat.

  • Beverages: The antioxidant properties of this compound make it a suitable candidate for preserving beverages like fruit juices by preventing oxidative browning and flavor degradation.

Quantitative Data on Preservative Efficacy

The effectiveness of this compound as a food preservative is supported by quantitative data from various studies. The following tables summarize key findings on its impact on different food matrices.

Table 1: Effect of this compound Treatment on Mulberry Fruit Quality During Cold Storage (4°C for 21 days)

This compound Concentration (g/L)Rotting Rate (%)Weight Loss (%)LD90 (days)
0.00 (Control)79.09.76.8
0.10---
0.15---
0.2047.06.611.8
0.25---
0.30--11.7

Data sourced from a study on mulberry fruit preservation.

Table 2: Antimicrobial Activity of this compound against Foodborne Pathogens

MicroorganismFood MatrixThis compound ConcentrationInhibition/Log ReductionReference
Staphylococcus aureusChicken Soup> 0.1 mg/mLComplete inhibition[3]
Escherichia coli O157:H7Broth200 ppmZone of inhibition: 12.33 mm[2]
Listeria monocytogenesCold-cut meat200 ppm2.75 log CFU/g reduction[2]
E. coli O157:H7 & S. TyphimuriumPBS (with UV-A)3.39 mM & 4.50 mMReduction to <1 log CFU/mL[4]
L. monocytogenesPBS (with UV-A)4.50 mM5.14 log reduction[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative.

Protocol for Fruit Preservation Treatment

This protocol is adapted from a study on the preservation of mulberry fruits.

Objective: To evaluate the effect of this compound on the shelf-life and quality of fresh fruit.

Materials:

  • Freshly harvested, uniform fruits

  • This compound (food grade)

  • Distilled water

  • Plastic boxes for storage

  • Cold storage facility (4°C)

Procedure:

  • Preparation of this compound Solutions: Prepare graded concentrations of this compound solutions (e.g., 0.10, 0.15, 0.20, 0.25, and 0.30 g/L) in distilled water. A control solution with 0.00 g/L (distilled water only) should also be prepared.

  • Fruit Selection and Treatment:

    • Select fruits of uniform size, color, and free from any visible damage.

    • Randomly divide the fruits into groups for each treatment.

    • Immerse each group of fruits into the respective this compound solution for 5 minutes.

  • Drying and Packaging:

    • After dipping, drain the fruits using a plastic sieve for 1 hour.

    • Use a low-speed fan to facilitate drying.

    • Package the treated fruits in plastic boxes.

  • Storage and Evaluation:

    • Store the packaged fruits at 4°C.

    • Evaluate the fruits at regular intervals (e.g., every 3-4 days) for 21 days for the following parameters:

      • Rotting Rate: Visually inspect and count the number of rotten fruits.

      • Weight Loss: Measure the weight of the fruits at each interval and calculate the percentage of weight loss from the initial weight.

      • Quality Parameters: Analyze for changes in firmness, color, total soluble solids, and nutritional content (e.g., Vitamin C, anthocyanins) using standard methods.

Protocol for Determining Antimicrobial Activity (Disk Diffusion Assay)

Objective: To assess the inhibitory effect of this compound against specific foodborne pathogens.

Materials:

  • This compound

  • Solvent (e.g., ethanol or sterile distilled water)

  • Bacterial strains (e.g., E. coli, L. monocytogenes)

  • Growth media (e.g., Tryptic Soy Agar/Broth)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of this compound Discs:

    • Dissolve this compound in a suitable solvent to prepare different concentrations (e.g., 150 ppm, 200 ppm).

    • Impregnate sterile filter paper discs with the this compound solutions and allow them to dry in a sterile environment.

  • Inoculum Preparation:

    • Culture the test bacteria in a suitable broth to achieve a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Agar Plate Inoculation:

    • Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the agar plates.

  • Application of Discs and Incubation:

    • Place the this compound-impregnated discs onto the inoculated agar surface.

    • A disc impregnated with the solvent only should be used as a negative control.

    • Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol for Determining Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is a standard method for evaluating the free radical scavenging capacity of a substance.[5][6]

Objective: To quantify the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

  • Test tubes or 96-well microplate

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of this compound Solutions:

    • Prepare a series of concentrations of this compound in methanol.

  • Reaction Mixture:

    • In a test tube or microplate well, mix a specific volume of the this compound solution with a specific volume of the DPPH solution.

    • A control sample containing only methanol and the DPPH solution should be prepared.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at a wavelength of 517 nm. The discoloration of the DPPH solution (from violet to yellow) indicates its reduction by the antioxidant.

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Signaling Pathways and Mechanisms of Action

The preservative effects of this compound are rooted in its molecular structure, which enables it to act as a potent antioxidant and antimicrobial agent.

Antioxidant Mechanism

This compound's antioxidant activity is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to food spoilage.[7]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Damage) ROS->Oxidative_Stress causes Neutralized_Radical Neutralized Radical Caffeic_Acid This compound Caffeic_Acid->Neutralized_Radical donates H+ Caffeic_Acid_Radical This compound Radical (Stable) Caffeic_Acid->Caffeic_Acid_Radical Food_Spoilage Food Spoilage Oxidative_Stress->Food_Spoilage leads to

Caption: Antioxidant mechanism of this compound.

Antimicrobial Mechanism

The antimicrobial action of this compound involves multiple mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.[3] This multi-pronged attack makes it effective against a broad spectrum of foodborne pathogens.

Antimicrobial_Mechanism Caffeic_Acid This compound Membrane_Disruption Cell Membrane Disruption Caffeic_Acid->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Caffeic_Acid->Enzyme_Inhibition DNA_Damage DNA/Protein Synthesis Interference Caffeic_Acid->DNA_Damage Microbial_Cell Microbial Cell Cell_Death Microbial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death DNA_Damage->Cell_Death

Caption: Antimicrobial mechanisms of this compound.

Experimental Workflow for Evaluating this compound as a Food Preservative

The following diagram outlines a logical workflow for researchers investigating the potential of this compound for food preservation.

Experimental_Workflow Start Select Food Matrix and Target Spoilage Factors Determine_Conc Determine Optimal Caffeic Acid Concentration Start->Determine_Conc Antioxidant_Assays In vitro Antioxidant Assays (e.g., DPPH, ABTS) Determine_Conc->Antioxidant_Assays Antimicrobial_Assays In vitro Antimicrobial Assays (e.g., MIC, Disk Diffusion) Determine_Conc->Antimicrobial_Assays Food_Treatment Treat Food Sample with Optimal this compound Concentration Antioxidant_Assays->Food_Treatment Antimicrobial_Assays->Food_Treatment Storage_Study Conduct Storage Study (Controlled Conditions) Food_Treatment->Storage_Study Analysis Analyze at Regular Intervals: - Microbial Load - Oxidative Stability - Sensory Evaluation - Nutritional Quality Storage_Study->Analysis Data_Analysis Data Analysis and Conclusion Analysis->Data_Analysis End Application Note Development Data_Analysis->End

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound presents a compelling natural alternative to synthetic preservatives for the food industry. Its proven antioxidant and antimicrobial efficacy, coupled with its natural origin, aligns with the growing consumer demand for clean-label products. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore and optimize the use of this compound in various food preservation applications. Further research can focus on synergistic effects with other natural preservatives and the development of advanced delivery systems to enhance its stability and effectiveness in complex food matrices.

References

Application of Caffeic Acid in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound found in a variety of plant sources, including coffee beans, fruits, vegetables, and tea.[1][2] It belongs to the hydroxycinnamic acid class of polyphenols and is recognized for a wide array of biological activities, making it a highly promising ingredient for cosmetic and dermatological applications.[2][3] Its primary functions relevant to cosmetics include potent antioxidant, anti-inflammatory, anti-aging, photoprotective, and skin-brightening effects.[1][2][3]

This document provides detailed application notes on the mechanisms and efficacy of this compound in cosmetic science, alongside standardized protocols for its evaluation.

Cosmetic Applications & Mechanisms of Action

This compound's utility in cosmetic formulations stems from its multifaceted protective and restorative properties.

2.1 Antioxidant Activity Oxidative stress, induced by factors like UV radiation and pollution, is a primary contributor to skin aging.[4] this compound is a powerful antioxidant that can neutralize harmful free radicals.[3][4] This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms and chelate pro-oxidant metal ions.[4] Its antioxidant capacity helps protect skin cells from oxidative damage, thereby preventing premature aging.[3][4]

2.2 Anti-Aging and Photoprotective Effects Photoaging is characterized by collagen degradation and the formation of wrinkles, primarily caused by UV radiation. This compound demonstrates significant photoprotective capabilities.

  • UVB Protection: Studies show that this compound can protect human skin fibroblasts from UVB-induced cytotoxicity and reduce the production of reactive oxygen species (ROS).[5] It has been proven to afford significant protection against UVB-induced skin erythema in human volunteers.[6]

  • UVC Protection: In vitro studies on human fibroblasts and carcinoma cell lines demonstrated a strong protective effect of this compound against UVC irradiation-induced cytotoxicity.[7][8]

  • Collagen Synthesis and MMP Inhibition: UV exposure elevates the levels of matrix metalloproteinases (MMPs), such as MMP-1, which are enzymes that degrade collagen.[5] this compound has been shown to significantly inhibit the release and mRNA expression of MMP-1 in UVB-irradiated human skin fibroblasts.[5] Furthermore, it is known to stimulate collagen production, which helps maintain skin structure and elasticity.[3][9]

  • Signaling Pathway Modulation: this compound exerts its anti-aging effects by downregulating key signaling pathways activated by UVB radiation, including the mitogen-activated protein kinases (MAPKs) and nuclear factor κB (NF-κB) pathways.[5] By inhibiting these pathways, this compound mitigates the inflammatory cascade and prevents collagen breakdown.[5]

2.3 Skin Brightening and Hyperpigmentation Control Hyperpigmentation is caused by the overproduction of melanin. The key enzyme in melanin synthesis (melanogenesis) is tyrosinase.

  • Tyrosinase Inhibition: this compound can inhibit melanin production.[10][11] While some compounds inhibit tyrosinase by directly binding to the enzyme, this compound appears to work through a different mechanism.[10][11] It has been shown to inhibit the casein kinase 2 (CK2)-induced phosphorylation of tyrosinase, which is a step that can activate the enzyme.[10][11] This indirect inhibition helps to reduce melanin synthesis, leading to a skin-brightening effect.[12] Some studies also suggest it can act as a suicide substrate for tyrosinase, inactivating it through catalytic reactions.[13]

2.4 Antimicrobial Activity this compound has demonstrated antimicrobial properties, making it a useful ingredient in formulations for dermal diseases or acne-prone skin.[3][14] It has shown activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[14][15] This action is believed to involve damage to the microbial cell membrane or wall.[16]

Quantitative Data Presentation

The efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Antioxidant Activity of this compound and its Derivative

Compound Assay Concentration Result Reference
This compound (CA) DPPH 10 µg/mL ~50% Radical Scavenging Activity (RSA) [1]
This compound Derivative (CAD)¹ DPPH 10 µg/mL >90% RSA [1]
This compound (CA) ABTS 10 µg/mL ~50% RSA [1]
This compound Derivative (CAD)¹ ABTS 10 µg/mL ~75% RSA [1]

¹CAD: this compound-3,4-dihydroxyphenylpropanolester

Table 2: Tyrosinase Inhibition and Melanogenesis Effects

Compound Assay/Cell Line Concentration Result Reference
This compound Melanin Synthesis (B16 Melanoma) 55.5 µM 15.7% suppression of DOPA formation [11]
This compound Derivative (CAD)¹ Mushroom Tyrosinase Inhibition 1 µg/mL Significant inhibition vs. control [17]
This compound Mushroom Tyrosinase Inhibition Up to 10 µg/mL No significant inhibition [17]
2-S-lipoylthis compound (LC) Mushroom Tyrosinase (Catecholase) IC₅₀ = 3.22 µM Potent inhibition [18]
2-S-lipoylthis compound (LC) Mushroom Tyrosinase (Cresolase) IC₅₀ = 2.0 µM Potent inhibition [18]

¹CAD: this compound-3,4-dihydroxyphenylpropanolester

Table 3: Photoprotective and Cytotoxicity Data

Effect Cell Line Treatment Result Reference
Cytotoxicity B16 Melanoma > 0.35 mM this compound Cellular toxicity observed [10][11]
Cytotoxicity Human Keratinocytes (HaCaT) Up to 30 µM 2-S-lipoylthis compound Non-toxic [18]
UVB-Induced Cytotoxicity Human Fibroblasts (Hs68) UVB (30 mJ/cm²) ~33% reduction in cell viability [5]
Protection from UVB Human Fibroblasts (Hs68) This compound + UVB Blocked UVB-induced cytotoxicity [5]

| UVC Protection | Human Fibroblasts (KF1) & A431 Carcinoma | 55.5 µM & 166.5 µM this compound + UVC | Significant increase in cell proliferation post-UVC |[7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic applications.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (and/or derivatives)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer (517 nm)

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Prepare the positive control in the same manner.

  • Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the sample dilutions (or positive control) to the respective wells. c. For the blank control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The discoloration from violet to yellow indicates scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity (RSA) using the following formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

Objective: To evaluate the direct inhibitory effect of this compound on tyrosinase activity.[1][17]

Materials:

  • Mushroom Tyrosinase (e.g., 1500 U/mL)

  • L-Tyrosine (substrate)

  • This compound (and/or derivatives)

  • Kojic acid (positive control, e.g., 50 µg/mL)

  • 0.1 M Phosphate Buffer (pH 6.8)

  • DMSO (for dissolving samples)

  • 96-well microplate

  • Spectrophotometer (475-490 nm)

Procedure:

  • Sample Preparation: Dissolve this compound and kojic acid in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve final test concentrations. Ensure the final DMSO concentration in the assay is non-inhibitory (<1%).

  • Assay Reaction Mixture (Total Volume: 300 µL): [17] a. Add 220 µL of 0.1 M phosphate buffer to each well. b. Add 20 µL of the test sample (or positive control). c. Add 20 µL of mushroom tyrosinase solution. d. For the blank, use 20 µL of buffer instead of the tyrosinase solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of 1.5 mM L-Tyrosine solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Measurement: Measure the absorbance at 475 nm (or 490 nm) to quantify the amount of dopachrome formed.

  • Calculation: Calculate the percentage of tyrosinase inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with no inhibitor, and A_sample is the absorbance with the test sample.

Protocol 3: MTT Cytotoxicity Assay on Human Skin Fibroblasts (e.g., Hs68)

Objective: To determine the concentration range at which this compound is non-toxic to skin cells.

Materials:

  • Human skin fibroblast cell line (e.g., Hs68)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed Hs68 cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing the test concentrations. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (A_sample / A_control) x 100

Visualizations: Signaling Pathways and Workflows

// Pathway connections UVB -> ROS; ROS -> MAPK; ROS -> NFkB; MAPK -> MMP1; NFkB -> MMP1; MMP1 -> Collagen; Collagen -> Aging;

// this compound Intervention CA -> ROS [label="Scavenges", color="#34A853", fontcolor="#34A853", arrowhead=T, style=dashed]; CA -> MAPK [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=T, style=dashed]; CA -> NFkB [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=T, style=dashed]; } dot

Mechanism of this compound in preventing photoaging.

// Nodes Start [label="Test Compound\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assays [label="In Vitro Assays", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant [label="Antioxidant Assays\n(DPPH, ABTS)", fillcolor="#F1F3F4", fontcolor="#202124"]; AntiAging [label="Anti-Aging Assays\n(MMP-1, Collagen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Whitening [label="Whitening Assays\n(Tyrosinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Safety [label="Safety Assays\n(Cytotoxicity - MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="Data Analysis\n(IC₅₀, % Inhibition)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Evaluation of\nCosmetic Potential", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Assays; Assays -> Antioxidant; Assays -> AntiAging; Assays -> Whitening; Assays -> Safety; {Antioxidant, AntiAging, Whitening, Safety} -> Data; Data -> Conclusion; } dot

Workflow for evaluating the cosmetic potential of this compound.

// Nodes Tyrosinase [label="Tyrosinase\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyr_P [label="Phosphorylated\nTyrosinase (Active)", fillcolor="#FBBC05", fontcolor="#202124"]; CK2 [label="Casein Kinase 2\n(CK2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Melanin [label="Melanin\nProduction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Substrate [label="L-Tyrosine", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];

CA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Ferulic [label="Ferulic Acid\n(Direct Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges CK2 -> Tyrosinase [label=" Phosphorylates "]; Tyrosinase -> Tyr_P [style=invis]; Substrate -> Tyr_P; Tyr_P -> Melanin;

// Inhibitory Paths CA -> CK2 [arrowhead=T, color="#EA4335", style=dashed, label=" Inhibits"]; Ferulic -> Tyr_P [arrowhead=T, color="#EA4335", style=dashed, label=" Directly Binds &\nInhibits Activity"];

{rank=same; CA; Ferulic;} } dot

This compound's indirect inhibition of tyrosinase.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative analysis of caffeic acid in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound found in numerous plant-based products, including coffee, fruits, and medicinal herbs, and is studied for its significant antioxidant and other biological properties.[1][2] HPLC is a primary, reliable method for the separation, identification, and quantification of this compound in diverse samples such as plant extracts, pharmaceuticals, and biological fluids.[3][4] This application note outlines the necessary instrumentation, reagents, experimental protocols, and method validation parameters, presented in a format designed for easy implementation in a laboratory setting.

Principle of the Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for this compound analysis.[4] The method utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase. This compound, a moderately polar compound, is injected into the system. As the mobile phase flows through the column, this compound partitions between the stationary and mobile phases. Its separation from other components in the sample matrix is achieved based on its relative affinity for the two phases. The compound is then detected and quantified by a UV-Vis detector, as this compound exhibits strong absorbance at specific wavelengths, commonly between 320 and 330 nm.[5][6]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Chromatographic Column: A reversed-phase C18 column is typically used. Common specifications include 250 mm x 4.6 mm with 5 µm particle size, or 100 mm x 4.6 mm with 3 µm particle size.[5][7]

  • Data Acquisition Software: System-compatible software (e.g., Agilent Lab Solution).[6]

  • Ancillary Equipment: Analytical balance, ultrasonic bath, vortex mixer, pH meter, syringe filters (0.22 or 0.45 µm), and volumetric glassware.

Reagents and Solutions
  • Standards: this compound reference standard (Sigma-Aldrich or equivalent).

  • Solvents: HPLC grade methanol, acetonitrile, and water.[8]

  • Additives: Acetic acid or formic acid (analytical grade).[5][8]

  • Standard Stock Solution: Accurately weigh and dissolve 1 mg of this compound reference standard in 10 ml of methanol to prepare a stock solution of 100 µg/mL.[9] Store this solution at 4°C.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent (e.g., 50% methanol) to achieve concentrations across the desired calibration range (e.g., 1-250 µg/mL).[5][9]

Sample Preparation Protocol (Example: Plant Extract)
  • Extraction: Weigh 2 grams of dried and powdered plant material and soak it in 50 mL of HPLC grade methanol.[9]

  • Sonication: Sonicate the mixture for 20 minutes to enhance extraction efficiency.[9]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.[9] For some applications, the filtrate can be concentrated under a vacuum.[6][8]

  • Final Preparation: The resulting residue or filtrate is dissolved in a known volume of methanol or mobile phase.[9]

  • Syringe Filtration: Prior to injection into the HPLC system, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[3][7]

Chromatographic Conditions

The optimal chromatographic conditions can vary depending on the sample matrix and specific column used. The mobile phase should be filtered through a 0.45 µm membrane and degassed in an ultrasonic bath before use.[3] Below are examples of validated conditions.

ParameterCondition 1Condition 2Condition 3
Column RP18 XDB Waters (250 x 4.6 mm, 5.0 µm)[7][10]BDS Hypersil™ C18 (100 x 4.6 mm, 3 µm)[5]Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Ethanol:Water (40:60 v/v) with acetic acid to pH 2.5[7][10]A: 0.5% acetic acid in water; B: Methanol (Gradient)[5]Acetonitrile:Methanol:Aqueous Formic Acid (10:10:80 v/v)[6]
Elution Mode Isocratic[7]Gradient[5]Isocratic[6]
Flow Rate 0.7 mL/min[7][10]1.0 mL/min[5]0.9 mL/min[6]
Detection Wavelength 325 nm[7][10]330 nm[5]324 nm[6]
Injection Volume 10 µL[7]10 µL[5]10 µL[6][8]
Column Temperature 25°C (Ambient)[7][10]25°C[5]27°C[6]

Method Validation Data

Method validation ensures the reliability, accuracy, and precision of the analytical results. Key parameters are summarized below.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
ParameterValue (Method A)Value (Method B)Value (Method C)
Linearity Range (µg/mL) 10 - 60[7][10]1.31 - 17.07[6]1 - 250[5]
Correlation Coefficient (r²) 0.9999[7][10]>0.99[6]>0.999[5]
LOD (µg/mL) 1.44[7][10]0.28[6]<0.01[5]
LOQ (µg/mL) 4.38[7][10]0.84[6]<0.025[5]
Precision and Accuracy
ParameterValue (Method X)Value (Method Y)
Intra-day Precision (%RSD) 0.17 - 2.08%[11]N/A
Inter-day Precision (%RSD) N/A82.16 - 97.40% (as Recovery)[6]
Accuracy (Recovery %) 96.2%[2]104.93 ± 1.82%[5]

Data Analysis and Quantification

  • Identification: this compound in a sample chromatogram is identified by comparing its retention time with that of the pure standard run under identical conditions.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard against its known concentration.[5] The concentration of this compound in the sample is then determined by interpolating its peak area onto this linear regression curve.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material, Emulsion) Extraction Extraction (e.g., with Methanol) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution (if required) Filtration->Dilution FinalSample Filtered Sample for Injection Dilution->FinalSample Injection HPLC Injection FinalSample->Injection Separation Chromatographic Separation (C18 Column + Mobile Phase) Injection->Separation Detection UV Detection (e.g., 325 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Quantification Quantification (vs. Standard Curve) Acquisition->Quantification Result Final Concentration Result Quantification->Result

Caption: General workflow for this compound analysis by HPLC.

Conclusion

The HPLC-UV method described provides a simple, rapid, accurate, and precise means for the quantitative determination of this compound.[6][7] The protocols and conditions outlined can be adapted for various sample types and are suitable for quality control, stability studies, and research applications in the pharmaceutical and food industries.[5][7] Proper method validation according to ICH guidelines is crucial to ensure reliable and reproducible results.[11][12]

References

Application Notes and Protocols for Supercritical CO2 Extraction of Caffeic Acid from Microalgae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of caffeic acid from microalgae using supercritical carbon dioxide (SC-CO2). This compound, a phenolic compound with significant antioxidant and anti-inflammatory properties, is a promising candidate for drug development.[1][2] Microalgae represent a sustainable and controllable source for this valuable bioactive compound.

Supercritical CO2 extraction is a green technology that offers high selectivity and efficiency, yielding solvent-free extracts suitable for pharmaceutical applications.[3] These notes summarize key extraction parameters, yields, and provide step-by-step protocols for extraction and analysis. Additionally, relevant signaling pathways modulated by this compound are illustrated to provide context for its therapeutic potential.

Data Summary

The following tables summarize quantitative data from studies on the supercritical CO2 extraction of this compound and other bioactive compounds from various microalgae species.

Table 1: Supercritical CO2 Extraction Parameters for this compound from Spirulina platensis

ParameterRange TestedOptimal ValueThis compound Yield (µg/g dry weight)Reference
Pressure (bar)200 - 500360.0872.11[4][5][6]
Temperature (°C)30 - 5038.3172.11[4][5][6]
Time (min)60 - 12057.1372.11[4][5][6]
Co-solvent100% Ethanol1 mL/minNot specified for this compound yield[4]

Table 2: Bioactive Compound Yields from Various Microalgae using Supercritical CO2 Extraction

| Microalgae Species | Target Compound(s) | Pressure (bar) | Temperature (°C) | Co-solvent | Yield | Reference | |---|---|---|---|---|---| | Chlorella vulgaris | Phenolic Compounds | 250 | 60 | None | 18.29 mg GAE/g extract |[7][8] | | Chlorella vulgaris | Carotenoids | 250 | 60 | None | 21.14 mg/g extract |[7][8] | | Scenedesmus sp. | Lutein | Not specified | Not specified | Not specified | 76.65% recovery |[9] | | Coccomyxa onubensis | Lutein | 40 | 70 | 50% v/v Ethanol | 66.98% recovery |[9] | | Coccomyxa onubensis | Phenolic Compounds | 40 | 30 | 50% v/v Ethanol | 36.08 mg GAE/g extract |[9] |

Experimental Protocols

Protocol 1: Sample Preparation of Microalgae Biomass

This protocol describes the preparation of microalgae biomass for efficient supercritical CO2 extraction.

Materials:

  • Fresh microalgae biomass

  • Deionized water

  • Freeze-dryer or oven

  • Grinder or mortar and pestle

  • Sieves

Procedure:

  • Harvesting: Harvest the microalgae culture via centrifugation or filtration.

  • Washing: Wash the harvested biomass with deionized water to remove salts and other media components.

  • Drying:

    • Freeze-drying (recommended): Freeze the biomass and dry it using a freeze-dryer until a constant weight is achieved. This method preserves the cellular structure and bioactive compounds.

    • Oven drying: Alternatively, dry the biomass in an oven at a low temperature (e.g., 40-50°C) to avoid degradation of thermolabile compounds.

  • Grinding: Grind the dried biomass into a fine powder using a grinder or mortar and pestle.

  • Sieving: Sieve the ground powder to obtain a uniform particle size (e.g., <0.5 mm). This increases the surface area for extraction and improves efficiency.

  • Storage: Store the dried and powdered biomass in an airtight, dark container at a low temperature (e.g., -20°C) until extraction.

Protocol 2: Supercritical CO2 Extraction of this compound

This protocol outlines the procedure for extracting this compound from prepared microalgae biomass using a supercritical fluid extraction system.

Materials:

  • Dried and powdered microalgae biomass

  • Supercritical fluid extraction (SFE) system

  • High-purity CO2

  • Co-solvent (e.g., 100% Ethanol)

  • Extraction vessel

  • Collection vials

Procedure:

  • Loading the Extraction Vessel: Accurately weigh the dried microalgae powder and load it into the extraction vessel of the SFE system.

  • System Setup:

    • Set the extraction pressure to the desired value (e.g., 360 bar).

    • Set the extraction temperature to the desired value (e.g., 38°C).

    • If using a co-solvent, set the co-solvent pump to the desired flow rate (e.g., 1 mL/min of ethanol).

  • Extraction Process:

    • Pressurize the system with CO2 to the set pressure.

    • Once the desired temperature and pressure are stable, begin the extraction process.

    • The extraction can be performed in dynamic, static, or a combination of both modes. A typical procedure involves a static period followed by a dynamic extraction. For example, a static extraction for 30 minutes followed by a dynamic extraction for the remainder of the total extraction time (e.g., 57 minutes total).

  • Collection: Collect the extract in a vial at the outlet of the back-pressure regulator. The CO2 will vaporize, leaving the extracted compounds in the collection vial.

  • Post-Extraction:

    • After the extraction is complete, carefully depressurize the system.

    • Remove the extraction vessel and collect the spent biomass.

    • Wash the system with an appropriate solvent (e.g., ethanol) to recover any residual extract.

  • Storage of Extract: Store the collected extract in a sealed, dark vial at a low temperature (e.g., -20°C) for further analysis.

Protocol 3: HPLC Analysis of this compound

This protocol details the quantification of this compound in the microalgae extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Microalgae extract

  • This compound standard

  • HPLC grade solvents (e.g., methanol, acetonitrile, acetic acid, water)

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions of different concentrations (e.g., 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known amount of the microalgae extract in the mobile phase or a suitable solvent.

    • Filter the dissolved sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of A: water with 0.5% acetic acid and B: methanol/acetonitrile/acetic acid (e.g., 95:5:1, v/v/v).[4]

    • Gradient Program: A suitable gradient program could be: 0-10 min, 0-40% B; 10-20 min, 40-100% B; 20-25 min, 100% B; 25-30 min, 100-5% B.[4]

    • Flow Rate: 1 mL/min.[4]

    • Injection Volume: 20 µL.[4]

    • Detection Wavelength: 330 nm.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis:

    • Inject the standard solutions to create a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis harvest Microalgae Harvesting wash Washing harvest->wash dry Drying (Freeze-drying) wash->dry grind Grinding & Sieving dry->grind sfe SC-CO2 Extraction (Pressure, Temp, Time) grind->sfe collection Extract Collection sfe->collection hplc_prep Sample Preparation for HPLC collection->hplc_prep hplc HPLC Analysis hplc_prep->hplc quant Quantification of this compound hplc->quant

Caption: Experimental workflow for the extraction and analysis of this compound from microalgae.

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes relevant to drug development, such as inflammation and cell survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is crucial in regulating cell proliferation, differentiation, and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2.[10]

mapk_erk_pathway extracellular Extracellular Stimuli receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Responses (Proliferation, Survival) transcription->response caffeic_acid This compound caffeic_acid->erk Inhibition

Caption: this compound's inhibitory effect on the MAPK/ERK signaling pathway.

PKA and PKC Signaling Pathways

Protein Kinase A (PKA) and Protein Kinase C (PKC) are involved in various cellular signaling cascades. The antidepressant-like effects of this compound may be mediated through the activation of these pathways.

pka_pkc_pathway stimuli External Stimuli receptor_pka GPCR (Gs) stimuli->receptor_pka receptor_pkc GPCR (Gq) stimuli->receptor_pkc ac Adenylyl Cyclase receptor_pka->ac plc Phospholipase C receptor_pkc->plc camp cAMP ac->camp pip2 PIP2 plc->pip2 pka PKA camp->pka dag DAG pip2->dag ip3 IP3 pip2->ip3 response Cellular Response (e.g., Neuroprotection) pka->response pkc PKC dag->pkc pkc->response caffeic_acid This compound caffeic_acid->pka Activation caffeic_acid->pkc Activation

Caption: this compound's potential activation of PKA and PKC signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Caffeic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of caffeic acid in solution.

Troubleshooting Guides

Issue: Rapid Discoloration (Browning) of this compound Solution

Question: My this compound solution is turning brown shortly after preparation. What is causing this and how can I prevent it?

Answer:

This discoloration is likely due to the oxidation of this compound. This compound is highly susceptible to oxidation, especially at neutral to alkaline pH, and in the presence of oxygen, light, and certain metal ions. The browning is a result of the formation of o-quinones and subsequent polymerization.[1]

Solutions:

  • pH Adjustment: Maintain the pH of the solution in the acidic range (pH 3-5) where this compound is more stable.[2] Avoid alkaline conditions as they accelerate degradation.[2]

  • Use of Antioxidants: The addition of other antioxidants can help protect this compound from degradation. Ascorbic acid (Vitamin C) or glutathione are effective in preventing the browning of this compound solutions.[1]

  • Degassing Solvents: Remove dissolved oxygen from your solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.

  • Storage Conditions: Store the solution in a cool, dark place to minimize light-induced degradation and thermal decomposition. Use amber vials or wrap containers in aluminum foil.[2]

Issue: Precipitation of this compound in Aqueous Solution

Question: I am observing precipitation in my aqueous this compound solution. How can I improve its solubility?

Answer:

This compound has limited solubility in water, which can lead to precipitation, especially at higher concentrations.

Solutions:

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. Mixtures of water with ethanol, methanol, or acetone are commonly used.[3]

  • pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH to a slightly alkaline range can increase solubility due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups. However, be mindful that higher pH also accelerates degradation. A careful balance is necessary.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can dramatically increase its aqueous solubility and stability.[4][5]

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in solution?

The main factors are:

  • pH: this compound is most stable in acidic conditions (pH 3-5) and degrades rapidly in neutral to alkaline solutions.[6][7]

  • Temperature: Higher temperatures accelerate the degradation of this compound.[3]

  • Light: Exposure to UV and visible light can induce degradation.[8]

  • Oxygen: The presence of dissolved oxygen leads to oxidative degradation.

  • Solvent: The choice of solvent can influence stability. For instance, this compound shows different degradation rates in various alcohol-water mixtures.[3]

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of this compound.

2. What is the typical shelf-life of a this compound solution?

The shelf-life is highly dependent on the storage conditions (pH, temperature, light exposure, and solvent). An aqueous solution of this compound at neutral pH stored at room temperature may show significant degradation within hours.[9] However, a solution prepared in an acidic buffer with an antioxidant and stored at 4°C in the dark can be stable for a longer period. It is always recommended to prepare fresh solutions for critical experiments or to validate the stability under your specific storage conditions using a suitable analytical method like HPLC.

3. How can I monitor the stability of my this compound solution?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method to quantify this compound and monitor its degradation over time. A typical method would involve a C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient. The detection wavelength is usually set around 320-325 nm.[10][11]

4. What are the degradation products of this compound?

Under oxidative conditions, this compound primarily oxidizes to form this compound o-quinone, which can then undergo further reactions, including dimerization and polymerization, leading to the observed browning.[1] In subcritical water, degradation products can include hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol.[12]

Data Presentation

Table 1: Influence of pH on the Degradation of Caffeoylquinic Acids (Related to this compound Stability)

pHTreatmentRate Constant (k)Half-life (t1/2) in minutesReference
4.69Control0.0028247.55[7]
4.69Ultrasound0.0033210.04[7]
7.09Control0.008977.88[7]
7.09Ultrasound0.010864.18[7]
7.96Control0.015245.60[7]
7.96Ultrasound0.022830.40[7]
9.22Control0.026725.96[7]
9.22Ultrasound0.031721.86[7]

Note: This data is for 5-O-caffeoylquinic acid, a derivative of this compound, and illustrates the general trend of pH-dependent stability. Higher 'k' and lower 't1/2' indicate faster degradation.

Table 2: Effect of Temperature on the Degradation of this compound in 80% Ethanol under Ultrasound Treatment

Temperature (°C)Rate Constant (k) (μg/mL·min⁻¹)Half-life (t1/2) (min)Reference
-50.07665.8[3]
50.034147.1[3]
150.017294.1[3]
250.011454.5[3]

Note: This data shows that under these specific conditions, the degradation rate of this compound decreases with increasing temperature, which the authors attribute to the effect of temperature on cavitation intensity.

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol is based on the solvent evaporation method to enhance the solubility and stability of this compound.[13]

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Dissolve Cyclodextrin: In a flask, dissolve the desired molar equivalent of β-CD or HP-β-CD in deionized water with stirring.

  • Dissolve this compound: In a separate container, dissolve the desired molar equivalent of this compound in ethanol.

  • Mixing: Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while continuously stirring.

  • Complexation: Allow the mixture to stir at room temperature for a specified period (e.g., 24 hours) to facilitate the formation of the inclusion complex.

  • Solvent Evaporation: Remove the ethanol from the mixture using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs by the hot homogenization method.[14][15]

Materials:

  • This compound

  • Solid lipid (e.g., tristearin, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-shear homogenizer

  • Ultrasonicator

  • Water bath

Procedure:

  • Prepare Aqueous Phase: Dissolve the surfactant in deionized water and heat to a temperature above the melting point of the lipid (e.g., 70-80°C).

  • Prepare Lipid Phase: Melt the solid lipid in a separate beaker at the same temperature. Dissolve the this compound in the molten lipid.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for a few minutes to form a coarse emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-power ultrasonication for several minutes to reduce the particle size to the nanometer range.

  • Cooling: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with encapsulated this compound.

  • Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Visualizations

Caffeic_Acid_Degradation_Pathway CaffeicAcid This compound (o-diphenol) Semiquinone Semiquinone Radical CaffeicAcid->Semiquinone Oxidation (Loss of H+ and e-) OQuinone This compound o-quinone Semiquinone->OQuinone Further Oxidation Dimer Dimerization Products OQuinone->Dimer Reaction with another This compound molecule Polymer Polymerization (Brown Pigments) Dimer->Polymer

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start This compound Solution Unstable Problem Identify the Primary Issue Start->Problem Discoloration Discoloration (Browning) Problem->Discoloration Color Change? Precipitation Precipitation Problem->Precipitation Solid Particles? Oxidation Likely Cause: Oxidation Discoloration->Oxidation Solubility Likely Cause: Poor Solubility Precipitation->Solubility Solution1 Adjust pH to acidic range Add antioxidants Use deoxygenated solvent Protect from light Oxidation->Solution1 Solution2 Use co-solvents Adjust pH (with caution) Encapsulate with cyclodextrins Solubility->Solution2

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Optimization of Caffeic Acid Extraction from Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the efficient extraction of caffeic acid from plant leaves.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from leaves?

A1: The choice of solvent is a critical factor. Mixtures of alcohol and water are generally most effective due to the polarity of this compound.[1]

  • Methanol-water mixtures: A 41.23% (v/v) methanol concentration was found to be optimal for extracting this compound from Dendropanax morbifera leaves.[2][3][4]

  • Ethanol-water mixtures: 60% ethanol was superior for extracting this compound derivatives from Echinacea purpurea.[5][6] For sage polyphenols, 70% ethanol and 70% acetone were highly effective.[7]

  • Water: While a green solvent, pure water may be less efficient than alcohol-water mixtures. However, for certain methods like ultrasound-assisted extraction from Justicia spicigera, water was used effectively.[8] In another case, water with added HCl at 78°C was optimal for this compound.[9]

Q2: How do temperature and time affect extraction yield?

A2: Temperature and time are interdependent parameters that significantly impact yield. Higher temperatures can increase solvent permeability and reduce viscosity, improving extraction.[2] However, excessively high temperatures (>90-100°C) can lead to the thermal degradation of this compound.[2][10] The optimal time depends on the method; for instance, ultrasound-assisted extraction (UAE) can be very rapid (e.g., 2-10 minutes)[8][11], while conventional methods may require several hours.[5] An optimal condition for Dendropanax morbifera leaves was found to be 88.61°C for 1.86 hours.[2][4]

Q3: Which advanced extraction technique is best for this compound?

A3: Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods like heat reflux extraction.[6][12]

  • Ultrasound-Assisted Extraction (UAE): This method offers high efficiency and shorter extraction times.[8][10] It has been shown to yield slightly more chlorogenic acid (a this compound derivative) than high hydrostatic pressure methods.[12]

  • Microwave-Assisted Extraction (MAE): MAE is also a rapid and efficient method. For coffee bee pollen, optimal conditions were found to be a 314 W microwave power for 7 minutes.[13] Combining MAE with a pulsed electric field (PEF) pretreatment has been shown to significantly improve phenolic yields.[14]

Q4: How can I prevent the degradation of this compound during extraction?

A4: this compound can be unstable and degrade due to oxidation, enzymes, heat, and light.[15][16][17]

  • Temperature Control: Avoid excessive temperatures (above 90°C).[2] Interestingly, during ultrasound treatment in 80% ethanol, degradation decreased as temperature increased from -5°C to 65°C, possibly due to changes in cavitation intensity.[18]

  • Solvent Choice: The solvent can influence stability. During ultrasound treatment, this compound showed poor stability in 80% ethanol but was more stable in pure water or pure methanol.[1][10]

  • Use of Antioxidants: Adding natural antioxidants like citric acid or malic acid can greatly improve the stability of this compound derivatives in an extract.[15]

  • Light and Air: Protect samples and extracts from light and oxygen to prevent degradation.[17] Store extracts at low temperatures (e.g., -20°C) in airtight, dark containers.[5][19]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield Incorrect Solvent Polarity: The solvent may be too polar or non-polar for efficient extraction.Optimize the solvent-water ratio. Ethanol (60-70%) and Methanol (40-50%) are common starting points.[2][5]
Insufficient Extraction Time/Temperature: The conditions are not adequate to extract the compound from the plant matrix.Increase temperature and/or time incrementally. Be cautious of temperatures above 90°C to avoid degradation.[2] For UAE/MAE, optimize power and duration.[13]
Compound Degradation: this compound may have degraded during the process due to heat, light, or oxidation.Conduct extractions under controlled temperatures, protect from light, and consider using a nitrogen atmosphere. Adding antioxidants like citric acid can help.[15][16]
Inefficient Extraction Method: The chosen method (e.g., simple maceration) may not be powerful enough.Switch to a more advanced method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[12][14]
Inconsistent Results Non-uniform Sample Preparation: Variation in particle size of the leaf powder affects solvent penetration.Ensure all leaf samples are ground to a uniform, fine powder and sieved to maintain consistency.[20]
Fluctuations in Extraction Conditions: Minor changes in temperature, time, or solvent concentration between experiments.Use precisely controlled equipment (e.g., temperature-controlled water baths) and accurately prepare all solvent mixtures.[8][11]
Degradation During Storage: The extracted this compound is degrading in the final solution before analysis.Store extracts at -20°C in amber vials to protect from light and thermal degradation until analysis.[5][19]
Extract Contains Impurities Poor Solvent Selectivity: The solvent is co-extracting a wide range of other compounds.Employ a fractionation step. After initial extraction (e.g., with ethanol), partition the aqueous extract with a less polar solvent like ethyl acetate to purify the this compound.[20]
Presence of Chlorophyll and Waxes: These are commonly co-extracted with ethanol or methanol.Perform an initial degreasing step by washing the leaf powder with a non-polar solvent like petroleum ether or hexane before the main extraction.[20][21]

Data Presentation: this compound Yields

Table 1: Comparison of Optimal Conditions for this compound Extraction from Various Leaf Sources.

Plant SourceExtraction MethodSolventTemperature (°C)TimeThis compound YieldReference
Dendropanax morbiferaSolvent Extraction41.23% Methanol88.611.86 h20.35 mg/g[2][4]
Echinacea purpureaHeat Reflux60% Ethanol602 hNot specified for CA alone[5][6]
Coriandrum sativumUltrasound-Assisted50% Methanol7010 minNot specified[11]
Elsholtzia splendensSonication/Ethanol95% Ethanol251 h (sonication)0.092% of biomass (purified)[20]
Spirulina platensisSupercritical CO₂CO₂4060 min72.11 µg/g[22]

Experimental Protocols & Visualizations

General Experimental Workflow

The general process for this compound extraction and analysis involves sample preparation, extraction, purification, and quantification.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification & Concentration cluster_analysis 4. Analysis p1 Harvest & Dry Leaves p2 Grind to Fine Powder p1->p2 p3 Sieve for Uniform Size p2->p3 e1 Select Method (UAE, MAE, Reflux) p3->e1 Dried Powder e2 Optimize Parameters (Solvent, Temp, Time) e1->e2 e3 Perform Extraction e2->e3 u1 Filter Extract e3->u1 Crude Extract u2 Solvent Evaporation (Rotary Evaporator) u1->u2 u3 Optional: Fractionation (e.g., with Ethyl Acetate) u2->u3 a1 Quantification by HPLC-DAD u3->a1 Purified Extract a2 Confirm with Standards a1->a2

General workflow for this compound extraction from leaves.
Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on methodologies optimized for phenolic compounds from various leaves.[8][11][23]

  • Sample Preparation: Weigh 0.5 g of finely ground, dried leaf powder.

  • Solvent Addition: Place the powder in a 100 mL beaker and add 50 mL of the extraction solvent (e.g., 50% methanol in water).

  • Sonication: Place the beaker in an ice bath to maintain a low temperature (20-25°C). Immerse the probe of a high-intensity ultrasound processor about 2 cm into the solution.

  • Parameter Setting: Set the ultrasound parameters. Optimal conditions often fall within:

    • Sonication Amplitude: 50-100%

    • Pulse Cycle: 0.6-0.7 seconds on, 0.4-0.3 seconds off

    • Extraction Time: 2-10 minutes

  • Post-Extraction: After sonication, immediately filter the extract through Whatman No. 1 filter paper.

  • Storage: Store the supernatant in an amber vial at 4°C (short-term) or -20°C (long-term) until HPLC analysis.

Key Factors Influencing Extraction Yield

The efficiency of this compound extraction is a multifactorial process where the interplay between solvent, temperature, time, and method determines the final yield.

G cluster_params Key Extraction Parameters cluster_issues Potential Limiting Factors center This compound Yield degradation Compound Degradation (Heat, Oxidation) center->degradation limits solvent Solvent System (Type & Concentration) solvent->center temp Temperature temp->center time Duration time->center method Extraction Method (UAE, MAE, etc.) method->center ratio Solid-to-Liquid Ratio ratio->center particle Particle Size particle->center

Key parameters influencing this compound extraction yield.
Troubleshooting Logic for Low Yield

When encountering low extraction yields, a systematic approach can help identify the root cause.

G start Start: Low this compound Yield q1 Is the extraction method advanced (UAE/MAE)? start->q1 a1_no Consider upgrading from conventional methods to UAE or MAE. q1->a1_no No q2 Was the solvent an alcohol-water mixture? q1->q2 Yes a1_no->q2 a1_yes Review UAE/MAE parameters: Power, Time, Frequency. a1_yes->q2 a2_no Switch to 40-70% aqueous methanol or ethanol. q2->a2_no No q3 Was the temperature between 60-90°C? q2->q3 Yes a2_no->q3 a2_yes Optimize the alcohol:water ratio. Try different concentrations. a2_yes->q3 a3_no Adjust temperature. If too low, increase. If >90°C, decrease to prevent degradation. q3->a3_no No a3_yes Check for degradation. Analyze sample immediately after extraction. q3->a3_yes Yes end Re-run Experiment a3_no->end a3_yes->end

A decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Caffeic Acid Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored and I'm seeing variable results in my antioxidant assays. What could be the cause?

A1: this compound is susceptible to degradation, particularly when exposed to light, oxygen, and certain pH conditions.[1][2] This degradation can lead to the formation of colored byproducts and a loss of antioxidant activity.[3]

Troubleshooting:

  • Storage: Store this compound powder and solutions protected from light in a cool, dark, and dry place. For solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Prepare fresh solutions for each experiment. The stability of this compound can be solvent-dependent.[4]

  • pH: Be mindful of the pH of your experimental buffers. This compound phenethyl ester (CAPE), a derivative, shows greater stability in acidic conditions (up to pH 6) and degrades rapidly in neutral or basic conditions.[5]

  • Antioxidants: The addition of stabilizing agents like ascorbic acid or glutathione can help prevent autoxidation.[2]

Q2: I'm observing pro-oxidant effects instead of the expected antioxidant activity in my cell culture experiments. Why is this happening?

A2: this compound can exhibit a dual role, acting as a pro-oxidant under certain conditions, particularly in the presence of metal ions like copper.[6][7][8] This pro-oxidant activity can lead to the generation of reactive oxygen species (ROS), causing cellular damage, including DNA damage.[6][8][9]

Troubleshooting:

  • Metal Chelators: If your cell culture medium contains high concentrations of transition metals, consider using a metal chelator to sequester these ions and minimize the pro-oxidant effect of this compound.

  • Concentration: The pro-oxidant effect can be concentration-dependent.[7][10] It is advisable to perform a dose-response experiment to identify the optimal concentration range for antioxidant activity in your specific experimental setup.

  • Cell Type: The cellular context is important. Some cancer cells may be more susceptible to the pro-oxidant effects of this compound.[8][9]

Q3: The bioavailability of this compound in my animal model is very low. How can I improve its systemic exposure?

A3: this compound has inherently low aqueous solubility and poor bioavailability.[11][12][13][14][15][16] It is also subject to extensive metabolism in the intestine and liver.[6][17]

Troubleshooting: Formulation Strategies

  • Encapsulation: Incorporating this compound into nanodelivery systems like polymeric micelles, solid lipid nanoparticles, or ethosomes can significantly improve its solubility, stability, and bioavailability.[1][18][19]

  • Excipients: The use of solubility-enhancing excipients, such as poloxamers or cyclodextrins, in oral formulations can improve dissolution kinetics.[11][13][20]

  • Prodrugs: this compound esters, like this compound phenethyl ester (CAPE), have been investigated, but they can also be susceptible to hydrolysis in vivo.[21]

Q4: I am concerned about potential drug-drug interactions with this compound in my pre-clinical studies. What should I be aware of?

A4: this compound has been shown to inhibit the activity of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, and CYP2D6.[22] These enzymes are responsible for the metabolism of a wide range of therapeutic drugs.

Troubleshooting:

  • Co-administration Studies: If your research involves co-administering this compound with other drugs, it is crucial to conduct in vitro and in vivo studies to assess the potential for drug interactions.

  • CYP Inhibition Assays: Perform in vitro assays using human liver microsomes to determine the inhibitory potential (IC50 and Ki values) of this compound on specific CYP isoforms that are relevant to the co-administered drug.[22]

  • Transporter Interactions: this compound may also interact with drug transporters like P-glycoprotein and organic anion transporters, which can affect the absorption and disposition of other medications.[23][24]

Quantitative Data Summary

Table 1: In Vitro Permeability of this compound and its Conjugates

CompoundApparent Permeability (Papp) (cm/s)Cell ModelReference
This compound Conjugates (Caftaric acid, Echinacoside, Cichoric acid)Poorly permeatedCaco-2[25]
Cinnamic Acid (potential metabolite)1 x 10⁻⁴Caco-2[25]

Table 2: Inhibition of Cytochrome P450 Enzymes by this compound

CYP IsoformInhibition TypeKᵢ (µM)Reference
CYP1A2Competitive1.16[22]
CYP2C9Competitive0.95[22]
CYP2D6Competitive1.10[22]
CYP2C19Weak Inhibition (IC₅₀ > 100 µM)-[22]
CYP3A4Weak Inhibition (IC₅₀ > 100 µM)-[22]

Table 3: Formulation Strategies to Improve this compound Properties

FormulationKey ImprovementQuantitative DataReference
P123 Polymeric MicellesIncreased solubility and photostabilityEncapsulation Efficiency: 77.68% - 82.59%[1]
Solid Lipid Nanoparticles (SLNs)Controlled delivery and stability-[19]
EthosomesEnhanced transdermal delivery18-fold slower diffusion than SLNs[19]
Capsules with Poloxamer 407 (25-50 mg)Improved dissolution kinetics>85% release after 30 min[11][15]
Capsules with β-cyclodextrin (25 mg)Improved dissolution kinetics85% release after 60 min[11][15]

Experimental Protocols

1. Caco-2 Cell Permeability Assay

This protocol is adapted from studies assessing the intestinal permeability of compounds.[25][26]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or fluorescein.[27]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (this compound) solution in HBSS to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

    • To assess efflux, add the compound to the basolateral side and sample from the apical side.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.[28][29][30]

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

2. In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This is a common method to evaluate the antioxidant potential of a compound.[31][32][33]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound standard solutions at various concentrations, and a positive control (e.g., ascorbic acid, Trolox).

  • Procedure:

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the this compound solution (or standard/control) at different concentrations to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] * 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

3. Quantification of this compound in Plasma by HPLC

This protocol is based on established methods for analyzing this compound in biological matrices.[28][34][35]

  • Sample Preparation:

    • To a plasma sample, add a protein precipitation agent (e.g., trifluoroacetic acid, methanol, or acetonitrile).[28][35]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant. For analysis of total this compound (including conjugated forms), an enzymatic hydrolysis step with glucuronidase and sulfatase is required before protein precipitation.[34]

  • HPLC System:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing an acid (e.g., formic acid or acetic acid) to ensure the protonation of this compound.[28]

    • Detector: UV detector set at the wavelength of maximum absorbance for this compound (around 320-325 nm).[28] Mass spectrometry (LC-MS/MS) can be used for higher sensitivity and selectivity.[30][34]

  • Quantification: Create a standard curve using known concentrations of this compound in a blank plasma matrix. The concentration of this compound in the unknown samples is determined by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc HPLC Injection supernatant->hplc column C18 Column Separation hplc->column detector UV/MS Detection column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification vs. Standard Curve chromatogram->quantification

Caption: Workflow for Quantification of this compound in Plasma by HPLC.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) CA This compound CA->Pgp Inhibits Efflux ROS Reactive Oxygen Species (ROS) CA->ROS Inhibits Production NFkB NF-κB CA->NFkB Inhibits Activity JNK1 JNK-1 CA->JNK1 Reduces STAT3 STAT3 NFkB->STAT3 Activates HIF1a HIF-1α JNK1->HIF1a Stabilizes Gene_Expression Gene Expression (VEGF, MMP-9) STAT3->Gene_Expression HIF1a->Gene_Expression

Caption: Simplified Signaling Pathways Modulated by this compound.

prooxidant_mechanism CA This compound Complex CA-Cu²⁺ Complex CA->Complex Cu2 Copper (Cu²⁺) Cu2->Complex Cu1 Copper (Cu⁺) Complex->Cu1 Reduction of Copper ROS Reactive Oxygen Species (ROS) Cu1->ROS Generates Damage Oxidative Damage (e.g., DNA breaks) ROS->Damage

Caption: Pro-oxidant Mechanism of this compound in the Presence of Copper Ions.

References

Technical Support Center: Overcoming Poor Bioavailability of Caffeic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of caffeic acid and its derivatives during experimentation.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments show very low plasma concentrations of this compound after oral administration. What are the potential reasons for this?

A1: The low oral bioavailability of this compound is a well-documented issue stemming from several factors:

  • Poor Solubility: this compound has limited solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2][3]

  • Instability: It is susceptible to degradation under various conditions, including exposure to heat, light, and alkaline environments (higher pH).[4][5][6] This degradation can occur in the GI tract before absorption.

  • Rapid Metabolism: this compound is extensively metabolized, primarily in the intestinal mucosa and liver, before reaching systemic circulation. This is known as first-pass metabolism.[7][8] It is often converted into metabolites such as ferulic acid, isoferulic acid, and vanillic acid.[9][10][11]

  • Poor Permeability: While some studies suggest it can permeate the skin, its permeability across the intestinal epithelium may be limited.[12]

Q2: I'm observing degradation of my this compound standard solution during storage and in my experimental setup. How can I improve its stability?

A2: To enhance the stability of this compound solutions, consider the following:

  • pH Control: this compound is more stable at lower pH levels (acidic conditions).[4] Buffering your solutions to a pH of 2-3 can help prevent degradation.

  • Protection from Light and Heat: Store stock solutions and experimental samples in a cool, dark place.[4][5] Use amber vials or cover containers with aluminum foil.

  • Use of Antioxidants: The presence of other antioxidants can help protect this compound from oxidative degradation.

  • Crystallization: Crystalline forms of this compound have been shown to be more stable and less hygroscopic than powdered forms.[5]

Q3: What are the most common strategies to enhance the bioavailability of this compound and its derivatives in preclinical studies?

A3: Several formulation and chemical modification strategies can be employed:

  • Nanoformulations: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[13] Common nanoformulations include:

    • Solid Lipid Nanoparticles (SLNs)[1][14]

    • Ethosomes[1]

    • Nanoemulsions[15][16]

    • Liposomes[13]

  • Structural Modification: Converting this compound into derivatives, such as this compound Phenethyl Ester (CAPE), can improve its lipophilicity and stability, leading to better bioavailability.[17][18]

  • Co-administration with Excipients: Using solubility-enhancing agents can improve the dissolution of this compound.[2][19] Examples include:

    • Poloxamer 407[2][19][20]

    • β-Cyclodextrin[2][19][20]

  • Co-administration with Probiotics: Some studies suggest that probiotics can modify gut microbiota in a way that enhances the bioavailability of phenolic compounds.[21]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro permeability assays (e.g., Caco-2 cell model).
Potential Cause Troubleshooting Step
Low apical concentration due to poor solubility. Prepare the dosing solution in a vehicle that enhances solubility, such as a low percentage of a biocompatible solvent or a formulation with solubility enhancers like β-cyclodextrin. Ensure the final concentration of the vehicle does not affect cell monolayer integrity.[2][19]
Degradation of this compound in the culture medium. Analyze the stability of this compound in the experimental buffer and cell culture medium over the time course of the experiment. If degradation is observed, consider shortening the incubation time or using a more stable derivative.[4][5]
Efflux by transporters in Caco-2 cells. Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests active transport out of the cells.[22]
Compromised cell monolayer integrity. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the Caco-2 cell monolayer was maintained.
Issue 2: High variability in plasma concentrations in animal pharmacokinetic studies.
Potential Cause Troubleshooting Step
Incomplete dissolution of the administered dose. Formulate the this compound derivative in a vehicle that ensures complete dissolution and stability, such as a nanoformulation or a solution with co-solvents and solubility enhancers.[2][13]
Rapid metabolism in the gut wall and liver. Consider co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP450 enzymes), though this may complicate the interpretation of results. Alternatively, use a more metabolically stable derivative.[7]
Interaction with food components. Ensure that animals are fasted for an appropriate period before dosing to avoid food effects on absorption. The food matrix can interact with phenolic compounds and affect their bioaccessibility.[15][21]
Improper sample handling and processing. Ensure that blood samples are collected with appropriate anticoagulants and immediately processed and stored at low temperatures (-80°C) to prevent ex vivo degradation of the analyte.[23] Use a validated analytical method for quantification.

Data Presentation

Table 1: Effect of Formulation Strategies on this compound Dissolution

FormulationExcipient/CarrierKey FindingReference
Oral CapsulesPoloxamer 407 (25-50 mg)>85% of this compound released within 30 minutes.[3][19][20]
Oral Capsulesβ-Cyclodextrin (25 mg)85% of this compound released after 60 minutes.[2][3][19]
Solid Lipid Nanoparticles (SLNs)Tristearin, PoloxamerEncapsulation of this compound for improved delivery.[1]
EthosomesPhospholipids, EthanolSlower but significant transdermal delivery compared to SLNs.[1]
Pectin-Chitosan Coated SLNsPectin, ChitosanRetarded the release of this compound in simulated gastric media by 2.5 times compared to uncoated SLNs.[14]

Experimental Protocols

Protocol 1: In Vitro Permeability Assay using Caco-2 Cells

Objective: To assess the intestinal permeability of a this compound derivative.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (this compound derivative) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use inserts with TEER values above 250 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[23][24]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of compound in the receiver chamber versus time.

    • Calculate Papp (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (μmol/s)

      • A is the surface area of the membrane (cm²)

      • C0 is the initial concentration in the donor chamber (μmol/mL)

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a this compound derivative after oral administration.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Test compound formulation (e.g., solution, suspension, nanoformulation)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes)

  • Centrifuge

  • -80°C freezer for plasma storage

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimate rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dose Administration: Administer the test compound formulation to the rats via oral gavage at a specific dose.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[25]

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the this compound derivative and its major metabolites in rat plasma.[23][26]

    • Prepare calibration standards and quality control samples by spiking blank rat plasma.

    • Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) before LC-MS/MS analysis.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL/F)

      • Volume of distribution (Vd/F)

Visualizations

experimental_workflow cluster_invitro In Vitro Permeability Assay cluster_invivo In Vivo Pharmacokinetic Study caco2_culture Caco-2 Cell Culture & Seeding on Transwells monolayer_formation Monolayer Formation (21-25 days) caco2_culture->monolayer_formation integrity_test Monolayer Integrity Test (TEER & Lucifer Yellow) monolayer_formation->integrity_test permeability_exp Permeability Experiment (Apical to Basolateral) integrity_test->permeability_exp sample_analysis_invitro LC-MS/MS Analysis permeability_exp->sample_analysis_invitro papp_calc Papp Calculation sample_analysis_invitro->papp_calc animal_prep Animal Acclimatization & Fasting dosing Oral Gavage Dosing animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_analysis_invivo LC-MS/MS Analysis plasma_prep->sample_analysis_invivo pk_analysis Pharmacokinetic Analysis sample_analysis_invivo->pk_analysis

Caption: Experimental workflow for assessing the bioavailability of this compound derivatives.

bioavailability_challenges cluster_challenges Challenges to Bioavailability cluster_solutions Strategies for Enhancement solubility Poor Aqueous Solubility nano Nanoformulations (SLNs, Liposomes, etc.) solubility->nano improves excipients Solubility Enhancers (Cyclodextrins, etc.) solubility->excipients improves stability Chemical Instability (pH, light, heat) stability->nano protects from permeability Low Intestinal Permeability permeability->nano enhances modification Structural Modification (e.g., CAPE) permeability->modification improves metabolism Extensive First-Pass Metabolism metabolism->nano reduces probiotics Co-administration with Probiotics

Caption: Challenges of this compound bioavailability and strategies for enhancement.

signaling_pathway cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response cape CAPE (this compound Phenethyl Ester) nfkb NF-κB Pathway cape->nfkb inhibits nrf2 Nrf2 Pathway cape->nrf2 activates proinflammatory Pro-inflammatory Cytokines nfkb->proinflammatory promotes expression antioxidant Antioxidant Enzymes nrf2->antioxidant promotes expression

Caption: Simplified signaling pathways modulated by CAPE.[27][28][29]

References

Troubleshooting caffeic acid degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with caffeic acid. Find answers to frequently asked questions and detailed experimental protocols to ensure the stability and accurate analysis of your samples.

Frequently Asked Questions (FAQs)

Q1: My this compound standard/sample is degrading. What are the common causes?

A1: this compound is susceptible to degradation from several factors. The most common causes are:

  • High pH (alkaline conditions): this compound is significantly less stable at higher pH levels. Alkaline environments can lead to oxidation and hydrolysis, causing rapid degradation. For instance, studies have shown that this compound is highly labile under alkaline hydrolytic conditions.[1] It is more stable in its protonated form at lower, acidic pH values (pH 2-3).[2]

  • Elevated Temperatures: Heat can accelerate the degradation of this compound.[3][4] Storage at room temperature or higher for extended periods can lead to a significant decrease in its concentration.

  • Exposure to Light: this compound can undergo photo-degradation upon exposure to UV light. This can lead to isomerization from the trans to the cis form, followed by cyclization to form products like esculetin.

  • Oxidation: As a phenolic compound with antioxidant properties, this compound is prone to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.[5] This oxidative degradation can lead to the formation of various byproducts.

Q2: How can I prevent the degradation of my this compound solutions?

A2: To maintain the stability of your this compound samples, consider the following preventative measures:

  • pH Control: Prepare and store your this compound solutions in an acidic buffer (pH 2-5). Avoid neutral or alkaline conditions.[2]

  • Temperature Control: Store your solutions at low temperatures, such as in a refrigerator or freezer, to slow down degradation kinetics.[6]

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid or epigallocatechin gallate (EGCG) can help to stabilize this compound in solution.

  • Solvent Choice: The choice of solvent can impact stability. For instance, this compound has been found to have poor stability in 80% ethanol under certain conditions.[7] It is advisable to test the stability in your specific solvent system.

  • Degas Solvents: To minimize oxidation, degas your solvents before preparing solutions.

Q3: I'm seeing peak tailing or broadening in my HPLC chromatogram for this compound. What could be the cause and how do I fix it?

A3: Peak tailing or broadening for this compound in HPLC analysis can be caused by several factors:

  • Secondary Interactions: The phenolic hydroxyl groups of this compound can interact with active sites on the silica packing of the column, especially if the column is old or not well end-capped. This is a common cause of peak tailing for acidic compounds.

    • Solution: Use a well-end-capped column or a column specifically designed for the analysis of phenolic compounds. Adjusting the mobile phase pH to a lower value (e.g., with 0.1% formic or acetic acid) can suppress the ionization of both the this compound and residual silanols on the column, thus reducing secondary interactions.[8]

  • Column Overload: Injecting too high a concentration of this compound can lead to peak fronting or tailing.

    • Solution: Dilute your sample and inject a smaller amount onto the column.[9][10]

  • Mismatched Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Voids: Buildup of sample matrix on the column frit or the formation of a void at the column inlet can lead to poor peak shape for all analytes.[9][10]

    • Solution: Use a guard column to protect your analytical column.[11] If the column is contaminated, you may need to flush it with a strong solvent. If a void has formed, the column may need to be replaced.

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on environmental conditions. The following table summarizes the degradation of this compound under various stress conditions.

Stress ConditionParametersDegradation/ObservationReference
pH pH 3.4 (2 hours)8.46% degradation of a related compound (5-CQA)[2]
pH 4 (2 hours)49.92% degradation of a related compound (5-CQA)[2]
pH 6 (2 hours)63.59% degradation of a related compound (5-CQA)[2]
pH 12 (2 hours)99.99% degradation of a related compound (5-CQA)[2]
Base Hydrolysis (5 N NaOH, 60°C, 60 min)85.67% degradation[1]
Temperature -5°C (ultrasound treatment)17% degradation[6]
65°C (ultrasound treatment)2% degradation[6]
160-240°C (subcritical water)Rapid degradation[12]
Light (UV) UVA IrradiationLeads to trans/cis isomerization and formation of esculetin
Oxidation 30% w/w H₂O₂, 60°C, 60 minStable (no significant degradation)[1]
Acid Hydrolysis (37% HCl, 60°C, 60 min)1.05% degradation[1]

Experimental Protocols

HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC. Method optimization may be required depending on the sample matrix.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.5% acetic acid) and solvent B (e.g., methanol or acetonitrile).[1] A common starting point is an isocratic mobile phase of ethanol and water (40:60 v/v) adjusted to pH 2.5 with acetic acid.[13]

  • Flow Rate: 0.7 - 1.0 mL/min.[1][13]

  • Detection: UV detector set at approximately 325-330 nm.[1][13][14]

  • Column Temperature: Ambient (e.g., 25°C).[13]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol). Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: The sample preparation will vary depending on the matrix. It may involve extraction, filtration, and dilution to an appropriate concentration within the calibration range. Ensure the final sample solvent is compatible with the mobile phase.

Visualizations

Troubleshooting Workflow for this compound Degradation

TroubleshootingWorkflow start Degradation of this compound Observed check_ph Check pH of Solution start->check_ph ph_high Is pH > 6? check_ph->ph_high check_temp Check Storage Temperature temp_high Is Temperature > 4°C? check_temp->temp_high check_light Check Light Exposure light_exposed Exposed to Light? check_light->light_exposed check_oxidation Consider Oxidation oxidation_possible Is Oxidation Likely? check_oxidation->oxidation_possible ph_high->check_temp No adjust_ph Adjust pH to 2-5 with Acid ph_high->adjust_ph Yes temp_high->check_light No store_cold Store at 4°C or Below temp_high->store_cold Yes light_exposed->check_oxidation No protect_light Use Amber Vials / Protect from Light light_exposed->protect_light Yes prevent_oxidation Degas Solvents / Use Antioxidants oxidation_possible->prevent_oxidation Yes end_node Re-analyze Sample oxidation_possible->end_node No adjust_ph->end_node store_cold->end_node protect_light->end_node prevent_oxidation->end_node

Caption: A workflow to diagnose and resolve common causes of this compound degradation.

Simplified Degradation Pathway of this compound

CaffeicAcidDegradation trans_ca trans-Caffeic Acid cis_ca cis-Caffeic Acid trans_ca->cis_ca UV Light (Isomerization) oxidation Oxidative Degradation trans_ca->oxidation O₂, Metal Ions thermal Thermal Degradation trans_ca->thermal esculetin Esculetin cis_ca->esculetin UV Light (Cyclization) degradation_products Hydroxytyrosol, Protocatechuic Aldehyde, 4-Vinylcatechol oxidation->degradation_products thermal->degradation_products

Caption: Simplified chemical degradation pathways of this compound under different conditions.

References

Technical Support Center: Enhancing Caffeic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for enhancing the solubility of caffeic acid in in vitro assays. This compound's poor aqueous solubility often presents a challenge, leading to issues such as precipitation in cell culture media and inaccurate experimental results. This guide offers troubleshooting advice and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound varies significantly across different solvents. It is sparingly soluble in aqueous solutions but shows higher solubility in organic solvents. The table below summarizes the approximate solubility of this compound in commonly used solvents.

Q2: My this compound is precipitating in the cell culture medium. What could be the cause?

A2: Precipitation of this compound in cell culture medium is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[1][2]

  • Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (dissolved in an organic solvent like DMSO or ethanol) into an aqueous medium can cause the compound to precipitate out of the solution.

  • High Final Concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the cell culture medium.

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of this compound.

  • Interactions with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with this compound and reduce its solubility.[3]

Q3: What is the recommended final concentration of DMSO or ethanol in cell culture assays?

A3: To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of organic solvents in your cell culture medium as low as possible. For DMSO, a final concentration of 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%.[4][5][6] For ethanol, it is recommended to keep the final concentration below 0.5%, as higher concentrations can be toxic to cells.[1][7][8] It is always best practice to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent on cell viability and function.

Q4: How can I increase the solubility of this compound for my experiments?

A4: Several methods can be employed to enhance the solubility of this compound for in vitro assays:

  • Use of Co-solvents: Preparing a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol and then diluting it to the final concentration in the aqueous medium is a common practice.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming inclusion complexes with increased aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the solvent can, in some cases, improve solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~5-40 mg/mL[2][11][12]
Ethanol~25 mg/mL (warm)[2][11]
Dimethylformamide (DMF)~5-7 mg/mL[2][11]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5-0.65 mg/mL[2][11]
WaterSparingly soluble, especially in cold water[13][14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound using DMSO or ethanol.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Dissolving this compound: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary, especially for higher concentrations in ethanol.

  • Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage or 4°C for short-term use. Protect from light.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

This protocol details the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: If frozen, thaw the this compound stock solution at room temperature or in a 37°C water bath.

  • Serial Dilution (Recommended): To avoid precipitation due to "solvent shock," perform serial dilutions of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution, first, prepare an intermediate dilution (e.g., 1 mM) in the medium, and then further dilute to the final concentration.

  • Direct Dilution (for low concentrations): For very low final concentrations, you may be able to directly add a small volume of the stock solution to a larger volume of cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.

  • Final Solvent Concentration Check: Ensure that the final concentration of the organic solvent (DMSO or ethanol) in the working solution is below the cytotoxic level for your specific cell line (generally <0.1% for DMSO and <0.5% for ethanol).

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing a this compound solution with enhanced aqueous solubility using HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or PBS

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in deionized water or PBS to create a stock solution (e.g., 10% w/v). Gentle heating and stirring can aid dissolution.

  • Add this compound: While stirring, slowly add the this compound powder to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD can be optimized, but a 1:1 or 1:2 ratio is a good starting point.

  • Complexation: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex. The solution should become clearer as the this compound dissolves.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.

  • Storage: Store the this compound-HP-β-CD complex solution at 4°C, protected from light.

Troubleshooting Guide

Below is a troubleshooting guide in a question-and-answer format to address specific issues you might encounter.

Q: I've prepared my this compound working solution, but I see a fine precipitate under the microscope. What should I do?

A: This indicates that the this compound has precipitated out of solution.

  • Solution 1: Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of this compound.

  • Solution 2: Optimize Dilution: Instead of a single dilution step, use a serial dilution approach as described in Protocol 2 to minimize "solvent shock."

  • Solution 3: Use a Solubility Enhancer: Consider using HP-β-CD as described in Protocol 3 to increase the aqueous solubility of your this compound.

  • Solution 4: Fresh Preparation: Always prepare the working solution fresh before each experiment.

Q: My cells are showing signs of toxicity (e.g., rounding up, detaching) even at low concentrations of this compound. What could be the problem?

A: The observed toxicity might be due to the solvent rather than the this compound itself.

  • Solution 1: Check Final Solvent Concentration: Calculate the final percentage of DMSO or ethanol in your cell culture medium. Ensure it is well below the toxic threshold for your cell line.

  • Solution 2: Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (without this compound) to assess the solvent's effect on cell viability.

  • Solution 3: Switch Solvents: Some cell lines are more sensitive to one solvent over another. If you are using DMSO, try preparing your stock solution in ethanol, or vice versa.

  • Solution 4: Use a Solvent-Free Method: If possible, try to dissolve the this compound directly in the medium with the aid of a solubility enhancer like HP-β-CD (Protocol 3).

Q: The color of my this compound stock solution has changed over time. Is it still usable?

A: this compound is susceptible to oxidation, which can lead to a change in color.

  • Solution 1: Prepare Fresh Stock Solutions: It is best to prepare fresh stock solutions regularly and avoid long-term storage if you observe any changes in appearance.

  • Solution 2: Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C and protect them from light to minimize degradation. Avoid repeated freeze-thaw cycles.

Mandatory Visualization

Experimental_Workflow_for_Caffeic_Acid_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_enhancement Solubility Enhancement (Alternative) weigh Weigh this compound dissolve Dissolve in Organic Solvent (DMSO or Ethanol) weigh->dissolve store_stock Aliquot and Store at -20°C dissolve->store_stock thaw Thaw Stock Solution store_stock->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute use Use Immediately in Assay dilute->use prepare_cd Prepare HP-β-CD Solution add_ca Add this compound to CD Solution prepare_cd->add_ca complex Stir for Complexation add_ca->complex filter_store Filter and Store at 4°C complex->filter_store filter_store->dilute Use as stock

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Logic start Issue Encountered precipitate Precipitation in Medium? start->precipitate toxicity Cell Toxicity Observed? start->toxicity precipitate->toxicity No reduce_conc Reduce Final Concentration precipitate->reduce_conc Yes serial_dilute Use Serial Dilution precipitate->serial_dilute Yes use_enhancer Use Solubility Enhancer (e.g., HP-β-CD) precipitate->use_enhancer Yes check_solvent Check Final Solvent % toxicity->check_solvent Yes vehicle_control Run Vehicle Control toxicity->vehicle_control Yes switch_solvent Switch Solvent (DMSO <-> Ethanol) toxicity->switch_solvent Yes

Caption: Troubleshooting guide for this compound assays.

References

Technical Support Center: Caffeic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of caffeic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound I need to be aware of? A1: this compound primarily exists as geometric isomers: trans-caffeic acid and cis-caffeic acid. The trans isomer is the most common and thermodynamically stable form found in nature[1][2]. However, exposure to UV light, including sunlight, can cause the trans form to convert to the cis form[3][4]. This light-induced isomerization is a critical factor to control during sample preparation and analysis to ensure accurate quantification.

Q2: Why is the separation of this compound isomers challenging? A2: The separation is difficult due to the high structural similarity between the cis and trans isomers. These molecules have the same mass and similar chemical properties, leading to comparable interactions with both the stationary and mobile phases in chromatography, which complicates their differentiation[4].

Q3: How can I prevent the isomerization of trans-caffeic acid during my experiment? A3: To minimize the conversion of trans-caffeic acid to its cis isomer, it is crucial to protect your solutions from light. Use amber vials or wrap glassware in aluminum foil, and work in a dimly lit environment or under yellow light. Solutions of this compound and its derivatives are known to be unstable in sunlight and UV light[3].

Q4: Besides geometric isomers, are there other related compounds I should be aware of? A4: Yes, in complex samples like plant extracts, you will also encounter positional isomers of caffeoylquinic acids (CQAs), which are esters of this compound and quinic acid[4][5]. Dicaffeoylquinic acids (diCQAs), for example, have multiple positional isomers (e.g., 1,3-diCQA, 3,5-diCQA) which also undergo trans-cis isomerization, further complicating the chromatogram[4].

Troubleshooting Guide for HPLC Separation

Q1: I am seeing poor resolution or co-elution of my this compound isomer peaks. What should I do? A1: Poor resolution is a common issue. Here is a step-by-step approach to troubleshoot it:

  • Optimize Mobile Phase Composition:

    • Solvent Choice: If you are using acetonitrile, consider switching to methanol as the organic modifier. Methanol's weaker elution strength can enhance separation for aromatic compounds by promoting longer retention times[4].

    • pH Adjustment: this compound is an acidic compound. Adjusting the mobile phase pH with an acid like formic acid or acetic acid can suppress the ionization of the carboxyl group, leading to sharper peaks and better retention on a reverse-phase column[6][7]. A typical pH is around 2.5-4.5[7][8].

    • Gradient Elution: If using an isocratic method, switch to a gradient elution. A shallow gradient, where the percentage of the organic solvent increases slowly, can significantly improve the separation of closely eluting isomers[6][9].

  • Evaluate Stationary Phase:

    • Column Chemistry: Standard C18 columns are widely used. However, phenyl-based columns (e.g., phenyl-hexyl) can offer alternative selectivity for aromatic compounds like this compound through π-π interactions, potentially improving resolution[4].

  • Adjust Column Temperature:

    • Increasing the column temperature (e.g., from 30°C to 60°C) can improve peak shape and resolution for some isomers by decreasing mobile phase viscosity and enhancing mass transfer[4].

Q2: My peaks are tailing. How can I improve peak shape? A2: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Check Mobile Phase pH: For acidic compounds like this compound, a mobile phase pH that is too high can cause partial ionization, leading to tailing. Ensure the pH is sufficiently low (at least 1-2 pH units below the analyte's pKa) to keep it in a single, non-ionized form[9].

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing[10]. Try diluting your sample and injecting a smaller volume.

  • Column Contamination: Strong adsorption of sample components on the column inlet can distort peak profiles[11]. Using a guard column can help protect the analytical column from contaminants[11].

Q3: My retention times are shifting between runs. What is the cause? A3: Retention time instability can compromise your results.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration is a common cause of shifting retention times[10].

  • Mobile Phase Fluctuation: If your HPLC system mixes solvents online, ensure the proportioning valves are working correctly. Air bubbles in the pump can also cause inconsistent flow and composition[11][12]. Degas your solvents thoroughly.

  • Temperature Fluctuation: Unstable column temperature will cause retention times to drift. Use a column oven to maintain a consistent temperature[4][12].

Q4: I am observing "ghost peaks" in my chromatogram. Where are they coming from? A4: Ghost peaks are unexpected peaks that can appear in your chromatogram.

  • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and water. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks, especially during a gradient run[13].

  • Sample Carryover: A contaminated injector or a faulty injector rotor seal can cause parts of a previous sample to be injected in a subsequent run[10]. Implement a robust needle wash protocol.

  • Late Elution: A peak from a previous injection may elute very late, appearing as a ghost peak in the current chromatogram. Extend the run time or add a column flushing step with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each run to remove strongly retained compounds[13].

Experimental Protocols & Data

Detailed HPLC Protocol for this compound Isomer Separation

This protocol is a generalized method based on common practices for separating this compound and related compounds. Optimization will be required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[8].

    • Mobile Phase A: Water with 0.5% acetic acid[14] or 0.1% formic acid[4].

    • Mobile Phase B: Acetonitrile or Methanol[4][14].

    • Flow Rate: 1.0 mL/min[8][14].

    • Column Temperature: 30°C (can be optimized)[4].

    • Detection Wavelength: 320-330 nm[14][15].

    • Injection Volume: 5-10 µL.

  • Gradient Elution Program (Example):

    • This is an example gradient. It must be optimized for your specific separation needs.

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 85 15
      15.0 60 40
      20.0 10 90
      23.0 10 90
      25.0 85 15

      | 30.0 | 85 | 15 |

  • Sample Preparation:

    • Accurately weigh and dissolve the standard or extract in the mobile phase starting condition or a compatible solvent (e.g., 50% methanol)[14].

    • Protect the sample from light to prevent isomerization[3].

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.

Table of HPLC Method Parameters from Literature

The following table summarizes various HPLC conditions used for the separation of this compound and its derivatives, providing a basis for method development.

ReferenceColumn TypeMobile PhaseFlow RateDetection
Chen, et al.[8]ODS (C18), 150 x 4.6 mm, 5 µmAcetonitrile / Glacial Acetic Acid / Water (15:0.5:85, v/v)1.0 mL/min321 nm
Poomsaidon, et al.[14]C18, 100 x 4.6 mm, 3 µmA: 0.5% Acetic Acid in Water, B: Methanol (Gradient)1.0 mL/min330 nm
Simirgiotis, et al.[15]C18, 100 x 2.1 mm, 1.7 µmA: Water, B: Acetonitrile (Gradient)-320 nm
Khwaza, et al.[4]Phenyl & C18 ColumnsA: 0.1% Formic Acid in Water, B: Methanol or Acetonitrile (Gradient)0.2 mL/min325 nm

Visualizations

G cluster_isomerization This compound Isomerization Pathway trans trans-Caffeic Acid (Predominant Form) cis cis-Caffeic Acid trans->cis  UV Light cis->trans Reversion esculetin Esculetin (Lactone) cis->esculetin Intramolecular Cyclization G cluster_workflow General HPLC Experimental Workflow A Sample Preparation (Extraction, Dilution, Filtration) Protect from Light! C Sample Injection A->C B HPLC System Setup (Mobile Phase Prep, Priming, Equilibration) B->C D Chromatographic Separation (Gradient Elution) C->D E Data Acquisition (UV Detection at 320-330 nm) D->E F Data Analysis (Peak Integration, Quantification) E->F

References

Technical Support Center: Optimizing Caffeic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of caffeic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound esters.

Issue 1: Low or No Product Yield

Question: My this compound esterification reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in this compound esterification can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity or Concentration:

    • Chemical Catalysis (e.g., p-toluenesulfonic acid, SOCl₂): Ensure the catalyst is fresh and has been stored correctly. The concentration of the catalyst is critical; for instance, with p-toluenesulfonic acid (PTSA), a mass ratio of catalyst to substrate of around 8% has been found to be optimal for methyl caffeate synthesis.[1] For acyl chloride methods using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, using them in excess is common to drive the reaction forward.[2][3]

    • Enzymatic Catalysis (e.g., Lipase): Enzyme activity can be compromised by improper storage or reaction conditions. Ensure the enzyme (e.g., Novozym 435) is active and used in appropriate amounts.[4] The reaction medium is also crucial; nonpolar solvents have been shown to result in higher conversion rates than polar solvents for enzymatic reactions.[2]

  • Suboptimal Reaction Temperature:

    • Temperature significantly influences reaction rates. For enzymatic reactions using Novozym 435, temperatures around 69-70°C have been reported as optimal.[2][4] For chemical catalysis, the optimal temperature can vary depending on the specific method. For example, a reaction using PTSA for methyl caffeate synthesis was optimized at 65°C.[1]

  • Incorrect Substrate Molar Ratio:

    • An excess of the alcohol reactant is often used to shift the equilibrium towards the ester product. For the enzymatic synthesis of this compound phenethyl ester (CAPE), an optimal molar ratio of this compound to 2-phenylethanol was found to be 1:72.[4] In another study, a ratio of 1:92 was deemed optimal.[2]

  • Presence of Water:

    • Esterification is a reversible reaction that produces water. The presence of water can inhibit the forward reaction. For enzymatic reactions, adding a molecular sieve can help remove water and improve yield.[2]

  • Reaction Time:

    • The reaction may not have been allowed to proceed for a sufficient amount of time. Reaction times can vary significantly, from a few hours for chemical catalysis (e.g., 4 hours with PTSA)[1] to over 50 hours for some enzymatic reactions.[4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.[5]

  • Poor Solubility of this compound:

    • This compound has low solubility in many organic solvents, which can limit the reaction rate.[2] Using co-solvents or specialized solvent systems like deep eutectic solvents (DES) can improve solubility and reaction yields.[6]

Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst (Activity & Concentration) start->catalyst temp Verify Reaction Temperature catalyst->temp If catalyst is ok end Improved Yield catalyst->end Adjust/Replace ratio Adjust Substrate Molar Ratio temp->ratio If temp is optimal temp->end Adjust water Consider Water Removal ratio->water If ratio is correct ratio->end Optimize time Optimize Reaction Time water->time If water is addressed water->end Implement Removal solubility Improve this compound Solubility time->solubility If time is sufficient time->end Extend/Monitor solubility->end If solubility is enhanced solubility->end Change Solvent

Caption: Troubleshooting workflow for low yield in this compound esterification.

Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction is producing significant side products, making the purification of the desired this compound ester difficult. What are common side products and how can I minimize their formation and improve purification?

Answer:

The formation of side products is a common challenge, particularly due to the reactive catechol group of this compound.

Common Side Products & Solutions:

  • Cross-Esterification and Polymerization: The hydroxyl groups on the catechol ring of this compound can also react, leading to the formation of polyesters and other byproducts.

    • Solution: Protecting the catechol hydroxyl groups before esterification is a highly effective strategy.[5] Acetylation is a common protection method, and the acetyl groups can be removed after the esterification is complete.[5]

  • Degradation of this compound: this compound can be unstable under certain conditions, such as high temperatures or exposure to light and air, leading to degradation products.[7]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5][8] Avoid excessively high temperatures and prolonged reaction times where possible.

Purification Strategies:

  • Column Chromatography: This is a standard and effective method for separating the desired ester from unreacted starting materials and side products.[5] Silica gel is a commonly used stationary phase, with solvent systems like ethyl acetate/hexanes.[5]

  • Recrystallization: This technique can be used to further purify the product after initial separation by chromatography.[9]

  • Solid Phase Extraction (SPE): Molecularly imprinted polymers (MIPs) have been shown to be effective for the selective separation and enrichment of this compound and its esters from complex mixtures.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound esterification?

A1: The most common methods include:

  • Direct Catalytic Esterification: Using acid catalysts like p-toluenesulfonic acid or Lewis acids.[1][11]

  • Acyl Chloride Method: Involves converting this compound to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[2][3][5]

  • Enzymatic Esterification: Utilizing lipases, such as Novozym 435, as biocatalysts. This method is often considered "greener" and can offer high selectivity.[2][4][6]

  • Condensation Agent Method: Employing coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as dimethylaminopyridine (DMAP).[2]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent depends on the esterification method:

  • Enzymatic Reactions: Nonpolar solvents like isooctane or tert-butyl alcohol generally give higher conversion rates than polar solvents.[2][6]

  • Chemical Reactions: Aprotic solvents such as dichloromethane (CH₂Cl₂), toluene, or a mixture of THF/CH₂Cl₂ are commonly used.[2][5] For certain reactions, deep eutectic solvents (DES) have emerged as a green alternative that can also enhance the solubility of this compound.[6]

Q3: Is it necessary to protect the hydroxyl groups of this compound before esterification?

A3: While direct esterification is possible, protecting the two hydroxyl groups on the catechol ring is often recommended to prevent the formation of side products and improve the yield of the desired ester.[5] This is typically done by converting them to acetyl esters, which can be removed after the primary esterification reaction.[5]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.[5] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6]

Data Presentation: Comparison of Reaction Conditions

Table 1: Enzymatic Esterification of this compound

ParameterThis compound Phenethyl Ester (CAPE)[4](R)-1-methylbutyl caffeate[12]
Enzyme Novozym 435 (immobilized lipase)Immobilized lipase
Solvent Isooctane-
Temperature 69 °C-
Reaction Time 59 hours-
Substrate Molar Ratio (Acid:Alcohol) 1:72-
Yield/Conversion 91.65%33.8%

Table 2: Chemical Esterification of this compound

ParameterMethyl Caffeate[1]This compound Phenethyl Ester (CAPE)[2]
Catalyst p-toluenesulfonic acid (PTSA)Thionyl chloride (SOCl₂)
Solvent Methanol (also reactant)Nitrobenzene
Temperature 65 °C50 °C
Reaction Time 4 hours2 hours
Catalyst Loading 8% (mass ratio to substrate)Excess
Yield 84.0%12%

Experimental Protocols

Protocol 1: General Procedure for Esterification via Acyl Chloride with Catechol Protection

This two-step protocol is adapted from a method used for the synthesis of various this compound esters.[5]

Step 1: Protection of Catechol Hydroxyl Groups (Acetylation)

  • Dissolve this compound in an appropriate solvent.

  • Add an acetylating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction to isolate the diacetylthis compound. This typically involves extraction and washing.

  • Purify the product, if necessary, by recrystallization or column chromatography.

Step 2: Esterification and Deprotection

G cluster_esterification Esterification cluster_deprotection Deprotection A Dissolve diacetylthis compound in CH2Cl2 under N2 B Add oxalyl chloride and DMF (catalyst) A->B C Stir for ~16h at RT B->C D Remove excess oxalyl chloride (reduced pressure) C->D E Dissolve in toluene, add pyridine and alcohol D->E F Stir for ~3h at RT E->F G Purify protected ester (column chromatography) F->G H Dissolve protected ester in MeOH:CH2Cl2 (1:1) G->H I Add K2CO3 H->I J Stir at RT until completion (TLC) I->J K Remove solvent J->K L Isolate final ester product K->L

Caption: Workflow for esterification via acyl chloride and subsequent deprotection.

Protocol 2: Enzymatic Esterification of this compound

This protocol is based on the optimization study for CAPE synthesis using Novozym 435.[4]

  • To a reaction vessel, add this compound, 2-phenylethanol, and the solvent (isooctane).

  • Add the immobilized lipase, Novozym 435.

  • Incubate the mixture at the optimized temperature (e.g., 69°C) with stirring for the determined reaction time (e.g., 59 hours).

  • After the reaction, separate the enzyme from the mixture by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product, typically by silica gel column chromatography, to obtain the pure this compound phenethyl ester.

References

Preventing oxidation of caffeic acid in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of caffeic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium turns yellow/brown after adding this compound. What is happening?

A1: The color change is a common indicator of this compound oxidation. This compound is a polyphenol that is susceptible to oxidation, especially in the neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4). This process is accelerated by the presence of dissolved oxygen and transition metal ions, such as iron, which are often present in basal media like DMEM. The oxidation of this compound leads to the formation of quinones and other colored degradation products.

Q2: Is the oxidation of this compound harmful to my cells?

A2: Yes, the oxidation of this compound can be problematic for a few reasons. Firstly, the degradation of the parent compound means that the effective concentration of this compound in your experiment is decreasing over time, which can lead to inaccurate and irreproducible results. Secondly, the oxidation products themselves may have different biological activities or cytotoxic effects compared to the parent this compound molecule. Some studies suggest that the pro-oxidant activity of this compound, particularly in the presence of metal ions, can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage.

Q3: How can I prepare a stock solution of this compound to minimize initial oxidation?

A3: To prepare a stable stock solution of this compound, it is recommended to dissolve it in an organic solvent such as DMSO or ethanol.[1] this compound is more stable in these solvents compared to aqueous solutions. Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing the stock, it can be beneficial to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q4: Which basal medium is better for experiments with this compound: DMEM or RPMI-1640?

A4: RPMI-1640 is generally a better choice than DMEM for experiments involving this compound. DMEM contains a higher concentration of iron than RPMI-1640, and iron is a known catalyst for the auto-oxidation of phenolic compounds like this compound. This can lead to the generation of hydrogen peroxide (H₂O₂) and a more rapid degradation of this compound in DMEM.[2]

Q5: Can I use antioxidants to prevent the oxidation of this compound in my cell culture medium?

A5: Yes, co-treatment with an antioxidant like L-ascorbic acid (Vitamin C) can help to stabilize this compound in cell culture medium. Ascorbic acid can act as a sacrificial antioxidant, preferentially getting oxidized and thereby sparing the this compound. It can also reduce the oxidized forms of this compound back to its active state.

Q6: Are there other methods to prevent this compound oxidation?

A6: Besides using antioxidants, you can also use a metal chelator like ethylenediaminetetraacetic acid (EDTA). EDTA can bind to and sequester metal ions, such as iron and copper, that are present in the cell culture medium, preventing them from catalyzing the oxidation of this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Rapid color change of media (yellow/brown) after adding this compound. Oxidation of this compound.1. Prepare fresh this compound stock solution in DMSO or ethanol. 2. Add the stock solution to the media immediately before treating the cells. 3. Consider switching to a low-iron medium like RPMI-1640. 4. Co-treat with an antioxidant like L-ascorbic acid or a metal chelator like EDTA (see protocols below).
Inconsistent or unexpected experimental results. Degradation of this compound leading to variable effective concentrations.1. Minimize the time between adding this compound to the media and the end of the experiment. 2. For longer incubation times, consider replenishing the media with freshly prepared this compound at intermediate time points. 3. Use a stabilization method (ascorbic acid or EDTA) to maintain a more constant concentration of this compound.
Increased cell death or signs of oxidative stress. Pro-oxidant activity of this compound, especially in high-iron media.1. Lower the concentration of this compound. 2. Switch to a low-iron medium (e.g., RPMI-1640). 3. Co-administer an antioxidant like ascorbic acid to counteract the generation of reactive oxygen species.
Precipitate forms in the media after adding this compound. Poor solubility of this compound at high concentrations in aqueous media.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (typically <0.5%) and compatible with your cell line. 2. Prepare a more dilute stock solution and add a larger volume to the media, while still keeping the final solvent concentration low. 3. Warm the media to 37°C before adding the this compound stock solution and mix well.

Data on this compound Stability

Precise quantitative data on the half-life of this compound in different cell culture media is not extensively available in the literature. However, based on the known chemical properties and influencing factors, the following table provides a qualitative and estimated comparison of this compound stability under various conditions.

Condition Relative Stability Reasoning
DMEM (High Iron) LowHigh iron content catalyzes oxidation.
RPMI-1640 (Low Iron) ModerateLower iron content reduces catalytic oxidation.
DMEM + Ascorbic Acid HighAscorbic acid acts as a sacrificial antioxidant.
RPMI-1640 + Ascorbic Acid Very HighCombination of low iron and an antioxidant provides enhanced stability.
DMEM + EDTA HighEDTA chelates iron, preventing its catalytic activity.
Media with Serum Moderate to HighSerum proteins like albumin can bind to polyphenols, which may offer some protection against oxidation.[3]
Serum-Free Media Low to ModerateLacks the potential protective effect of serum proteins.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the this compound in cell culture grade DMSO to a final concentration of 10-50 mM. For example, to make a 50 mM stock solution, dissolve 9.008 mg of this compound (MW: 180.16 g/mol ) in 1 mL of DMSO.

  • Vortex gently until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Stabilization of this compound with L-Ascorbic Acid

Materials:

  • This compound stock solution (from Protocol 1)

  • L-Ascorbic acid

  • Cell culture medium

  • Sterile tubes

Procedure:

  • Prepare a fresh stock solution of L-ascorbic acid (e.g., 100 mM in sterile water or directly in media). Filter-sterilize the solution.

  • Warm the cell culture medium to 37°C.

  • Immediately before treating your cells, prepare the final working solution of this compound in the cell culture medium.

  • To the this compound-containing medium, add L-ascorbic acid to a final concentration of 50-100 µM. The optimal concentration of ascorbic acid may need to be determined empirically for your specific cell line and experimental conditions.

  • Mix gently and immediately add the medium to your cells.

  • For long-term experiments, it is advisable to change the medium with a freshly prepared solution every 24 hours.

Protocol 3: Stabilization of this compound with EDTA

Materials:

  • This compound stock solution (from Protocol 1)

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • Cell culture medium

  • Sterile tubes

Procedure:

  • Prepare a stock solution of EDTA (e.g., 100 mM in sterile water). Adjust the pH to 8.0 with NaOH to dissolve the EDTA and then filter-sterilize.

  • Warm the cell culture medium to 37°C.

  • Add EDTA to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be non-toxic to your cells and effective in chelating metal ions. A toxicity test for EDTA on your specific cell line is recommended.

  • Add the this compound stock solution to the EDTA-containing medium to achieve the desired final concentration.

  • Mix gently and add the medium to your cells.

Visualizations

Oxidation_Pathway cluster_catalysts Catalysts Caffeic_Acid This compound (o-diphenol) Semiquinone Semiquinone Radical Caffeic_Acid->Semiquinone -e⁻, -H⁺ o_Quinone o-Quinone Semiquinone->o_Quinone -e⁻, -H⁺ Polymerization Polymerization (Brown Pigments) o_Quinone->Polymerization Metal_Ions Metal Ions (e.g., Fe³⁺, Cu²⁺) Oxygen Oxygen (O₂) pH Alkaline pH

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow Start Media Color Change (Yellow/Brown) Check_Media Check Media Type Start->Check_Media DMEM DMEM (High Iron)? Check_Media->DMEM RPMI RPMI-1640 (Low Iron) Switch_Media Switch to Low-Iron Medium (e.g., RPMI) DMEM->Switch_Media Yes Add_Stabilizer Add Stabilizer DMEM->Add_Stabilizer No RPMI->Add_Stabilizer Switch_Media->Add_Stabilizer Ascorbic_Acid Ascorbic Acid (Antioxidant) Add_Stabilizer->Ascorbic_Acid EDTA EDTA (Metal Chelator) Add_Stabilizer->EDTA Monitor Monitor Experiment for Color Change Ascorbic_Acid->Monitor EDTA->Monitor

Caption: Troubleshooting workflow for media discoloration.

Signaling_Pathway Caffeic_Acid This compound Oxidation Oxidation Caffeic_Acid->Oxidation Metal_Ions Metal Ions (Fe³⁺) Metal_Ions->Oxidation catalyzes Chelation Chelation Metal_Ions->Chelation ROS Reactive Oxygen Species (ROS) Oxidation->ROS Cellular_Damage Cellular Damage (e.g., DNA, lipids) ROS->Cellular_Damage EDTA EDTA EDTA->Chelation Inactive_Complex Inactive Metal-EDTA Complex Chelation->Inactive_Complex Inactive_Complex->Oxidation inhibits

Caption: Mechanism of EDTA in preventing oxidation.

References

Forced degradation studies of caffeic acid for stability indicating assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies of caffeic acid for stability-indicating assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of this compound?

A1: Forced degradation studies for this compound typically involve exposure to a variety of stress conditions to assess its stability and identify potential degradation products. The most common conditions include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3]

Q2: What is the primary degradation product observed for this compound under stress conditions?

A2: Under various stress conditions, particularly photolytic stress, the primary degradation product of trans-caffeic acid is its geometric isomer, cis-caffeic acid.[1][3] In some cases, further degradation to other products can occur depending on the severity and type of stress. For instance, under subcritical water conditions, degradation products such as hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol have been identified.[4][5]

Q3: How does pH affect the stability of this compound?

A3: this compound is generally more stable in acidic conditions (pH 2-3) and is highly labile under alkaline conditions.[2][6][7] Basic hydrolysis can lead to significant degradation.

Q4: What analytical techniques are suitable for a stability-indicating assay of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for the determination of this compound and its degradation products.[2][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully employed to separate and identify degradation products, particularly the cis- and trans-isomers.[1][3]

Q5: What are the key validation parameters for a stability-indicating HPLC method for this compound?

A5: A stability-indicating HPLC method for this compound should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is suitable for its intended purpose.[2][8]

Troubleshooting Guide

Issue 1: Poor separation between trans-caffeic acid and its cis-isomer.

  • Possible Cause: The chromatographic conditions are not optimized for resolving geometric isomers.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjust the composition of the mobile phase. A mixture of an acidic aqueous solution (e.g., 0.5% acetic acid in water) and an organic solvent like methanol, often in a gradient elution, can improve separation on a C18 column.[7]

    • Column Selection: Ensure you are using a high-resolution column, such as a reversed-phase C18 column, which has been shown to be effective.[7]

    • Flow Rate Adjustment: Optimize the flow rate. A slower flow rate can sometimes improve the resolution between closely eluting peaks.

    • Temperature Control: Maintain a consistent column temperature, as temperature can influence retention times and peak shapes.

Issue 2: Unexpected degradation of this compound in control samples.

  • Possible Cause: this compound is sensitive to light and temperature, and degradation can occur even under normal laboratory conditions.

  • Troubleshooting Steps:

    • Light Protection: Prepare and store all standard and sample solutions in amber-colored glassware or protect them from light using aluminum foil.[6]

    • Temperature Control: Store stock and working solutions at a low temperature (e.g., refrigerated) and for a limited time. This compound should be stored in a cool, dark, and dry place.[6]

    • Solvent Choice: Be mindful of the solvent used. Protic solvents may contribute to degradation over time, especially with prolonged storage.[1]

Issue 3: Inconsistent peak areas and retention times in HPLC analysis.

  • Possible Cause: This can be due to a variety of issues with the HPLC system, sample preparation, or the stability of the analyte.

  • Troubleshooting Steps:

    • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.

    • Sample Filtration: Filter all samples through a suitable membrane filter (e.g., 0.22 µm nylon) before injection to remove any particulate matter that could clog the system.[2]

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause fluctuations in pressure and flow rate.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and degas it properly to prevent air bubbles from affecting the pump performance.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/MethodTemperatureDuration
Acid HydrolysisConcentrated HCl60°C60 min
Base Hydrolysis5 N NaOH60°C60 min
Oxidation30% H₂O₂60°C60 min
Photolytic StressExposure to light (4500 Lux)Room Temperature72 h
Thermal StressHeat Chamber80°C72 h

This table is a compilation of conditions reported in the literature.[2]

Table 2: Validation Parameters for a Stability-Indicating HPLC Method for this compound

ParameterThis compound
Linearity Range10–60 µg/mL
Correlation Coefficient (r²)0.9999
Limit of Detection (LOD)1.44 µg/mL
Limit of Quantitation (LOQ)4.38 µg/mL

Data from a validated HPLC-UV assay.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol).

  • To 1 mL of the this compound solution, add 50 µL of concentrated hydrochloric acid (37% w/w).

  • Incubate the mixture at 60°C for 60 minutes.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of sodium hydroxide solution.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Base Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent.

  • To 1 mL of the this compound solution, add 50 µL of 5 N sodium hydroxide.

  • Incubate the mixture at 60°C for 60 minutes.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of hydrochloric acid.

  • Dilute the final solution with the mobile phase to a suitable concentration.

  • Analyze the sample by HPLC.

Protocol 3: Forced Degradation by Oxidation

  • Prepare a stock solution of this compound.

  • To 1 mL of the this compound solution, add 50 µL of 30% (w/w) hydrogen peroxide.

  • Incubate the mixture at 60°C for 60 minutes.

  • Cool the solution to room temperature.

  • Dilute with the mobile phase to the desired concentration for analysis.

  • Inject the sample into the HPLC system.

Protocol 4: Photolytic Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to a light source providing a minimum of 4500 Lux for 72 hours.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the exposure period, dilute the sample if necessary and analyze by HPLC.

Protocol 5: Thermal Degradation

  • Prepare a solution of this compound.

  • Place the solution in a heat chamber maintained at 80°C for 72 hours.

  • A control sample should be stored at a lower, non-degrading temperature.

  • After 72 hours, cool the sample to room temperature.

  • Dilute as needed and analyze using HPLC.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation photo Photolysis start->photo thermal Thermal Stress start->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

Caffeic_Acid_Degradation_Pathway cluster_main Primary Degradation Pathway cluster_secondary Further Degradation Products (under specific conditions) trans_CA trans-Caffeic Acid cis_CA cis-Caffeic Acid trans_CA->cis_CA Isomerization (e.g., Photolysis) hydroxytyrosol Hydroxytyrosol trans_CA->hydroxytyrosol Degradation (e.g., Subcritical Water) protocatechuic_aldehyde Protocatechuic Aldehyde trans_CA->protocatechuic_aldehyde Degradation (e.g., Subcritical Water) vinylcatechol 4-Vinylcatechol trans_CA->vinylcatechol Degradation (e.g., Subcritical Water)

Caption: Simplified degradation pathways of this compound under stress.

References

Technical Support Center: Sonodegradation of Caffeic Acid under Ultrasound Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sonodegradation of caffeic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the sonodegradation of this compound experiments.

Problem Possible Causes Recommended Solutions
Low or no degradation of this compound. - Inappropriate solvent: The type of solvent significantly impacts degradation. This compound shows poor stability in 80% ethanol under ultrasound.[1][2] - High temperature: The degradation rate of this compound decreases as the temperature increases.[1][3][4][5][6][7] - Suboptimal ultrasonic intensity: Very low intensity will not induce significant cavitation, while excessively high intensity can lead to a decoupling effect, reducing degradation.[1] - Incorrect liquid height: The height of the liquid in the reaction vessel affects the propagation of ultrasound waves.[1]- Solvent selection: Consider using pure solvents like methanol or water, where degradation is less pronounced if stability is desired, or 80% ethanol for more significant degradation.[1][2] - Temperature control: Conduct experiments at lower temperatures (e.g., -5 to 25 °C) to enhance the degradation rate.[1][4] A cooling bath is recommended. - Optimize ultrasonic intensity: Experiment with a range of intensities to find the optimal level for your specific setup. - Adjust liquid height: Optimize the liquid height in your vessel to ensure efficient energy transfer.
Inconsistent or irreproducible degradation rates. - Fluctuations in temperature: Even small variations in temperature can alter the rate of sonodegradation.[1] - Inconsistent ultrasonic probe positioning: The depth and position of the ultrasonic probe can create variations in the acoustic field. - Changes in sample matrix: The presence of other compounds can affect the degradation process.- Maintain constant temperature: Use a circulating water bath or other temperature control system to maintain a stable temperature throughout the experiment. - Standardize probe placement: Ensure the ultrasonic probe is immersed to the same depth and position in the sample for all experiments. - Consistent sample preparation: Use a consistent and well-defined sample matrix for all experiments to minimize variability.
Formation of unexpected byproducts. - Complex degradation pathways: Sonodegradation can lead to various reactions, including decomposition and oligomerization.[1][3][4][5][6] - Solvent participation in reactions: The solvent itself may react under ultrasonic irradiation, leading to different byproducts.- Byproduct analysis: Utilize analytical techniques such as HPLC-UV-ESIMS and FT-IR to identify degradation products.[1][3][5][6] The primary degradation products are often decarboxylation products and their dimers.[1][3][4][5][6] - Inert solvent: If solvent interference is suspected, consider using a more inert solvent.
Difficulty in quantifying this compound degradation. - Inadequate analytical method: The chosen analytical method may lack the required sensitivity or selectivity. - Interference from degradation products: Degradation products may co-elute with or have similar spectral properties to this compound.- Method validation: Use a validated HPLC method for the quantification of this compound. A common detection wavelength is 320 nm.[4] - Chromatographic optimization: Optimize the mobile phase and column to achieve good separation between this compound and its degradation products.

Frequently Asked Questions (FAQs)

1. What are the main factors influencing the sonodegradation of this compound?

The primary factors are the type of solvent and temperature.[1][3][4][5][6] Other parameters like liquid height, ultrasonic intensity, and duty cycle affect the rate of degradation but not the nature of the degradation products.[1][3][4][5][6]

2. How does temperature affect the sonodegradation of this compound?

The degradation rate of this compound decreases with increasing temperature.[1][3][4][5][6][7] This is because higher temperatures increase the vapor pressure of the solvent, which in turn reduces the intensity of cavitation.[1][4]

3. What is the kinetic model for the sonodegradation of this compound?

The degradation kinetics of this compound under ultrasound has been shown to fit a zero-order reaction model at temperatures between -5 and 25 °C.[1][3][4][5][6]

4. What are the typical degradation products of this compound under ultrasound?

This compound primarily undergoes decomposition (decarboxylation) and oligomerization reactions.[1][3][4][5][6] The resulting products are typically decarboxylation products and their dimers.[1][3][4][5][6]

5. Which solvent leads to the highest degradation of this compound?

Studies have shown that this compound has poor stability in 80% ethanol under ultrasound treatment, indicating a higher degradation rate in this solvent compared to others like pure water or methanol.[1][2]

Data Presentation

Table 1: Effect of Solvent on this compound Degradation

SolventThis compound Reduction (%)
80% Ethanol8.90
Water1.02

Data extracted from a study comparing various solvents.[4][7]

Table 2: Effect of Temperature on this compound Degradation in 80% Ethanol

Temperature (°C)Remaining this compound (%)
-583
6598

This table illustrates that lower temperatures result in greater degradation.[4][7]

Table 3: Kinetic Parameters for this compound Sonodegradation in 80% Ethanol

Temperature (°C)Rate Constant (k)Half-life (t½)
-5Value not specifiedValue not specified, but shorter
25Value not specifiedValue not specified, but longer

The degradation rate at -5 °C was found to be 7 times that at 25 °C.[4]

Experimental Protocols

1. Sonodegradation of this compound

This protocol describes a general procedure for the ultrasound-assisted degradation of this compound.

  • Materials:

    • This compound standard (purity ≥ 98.0%)

    • Selected solvent (e.g., 80% ethanol)

    • Ultrasonic probe system

    • Temperature-controlled bath

    • Reaction vessel

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Place a specific volume of the this compound solution into the reaction vessel.

    • Immerse the reaction vessel in the temperature-controlled bath set to the desired temperature.

    • Insert the ultrasonic probe into the solution to a standardized depth.

    • Apply ultrasound at a specific intensity and duty cycle for a predetermined duration.

    • Withdraw samples at various time intervals for analysis.

    • Analyze the samples to determine the concentration of remaining this compound.

2. Quantification of this compound by HPLC

This protocol outlines the analysis of this compound concentration using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column

  • Chromatographic Conditions:

    • Mobile Phase: A suitable gradient or isocratic mixture (e.g., methanol, water, and acetic acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 320 nm.[4]

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    • Inject a fixed volume of the standard solutions and samples into the HPLC system.

    • Identify and quantify the this compound peak based on retention time and the calibration curve.

Visualizations

Sonodegradation_Workflow cluster_prep Sample Preparation cluster_treatment Ultrasound Treatment cluster_analysis Analysis prep_solution Prepare this compound Solution temp_control Set Temperature in Bath prep_solution->temp_control Place sample ultrasound Apply Ultrasound temp_control->ultrasound Immerse probe sampling Withdraw Samples at Intervals ultrasound->sampling During treatment hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: Experimental workflow for the sonodegradation of this compound.

Degradation_Pathway cluster_products Degradation Products CaffeicAcid This compound Ultrasound Ultrasound (Cavitation) CaffeicAcid->Ultrasound Decarboxylation Decarboxylation Products Oligomerization Oligomerization Products (Dimers) Ultrasound->Decarboxylation Decomposition Ultrasound->Oligomerization Polymerization

Caption: Proposed degradation pathway of this compound under ultrasound.

References

Technical Support Center: Caffeic Acid Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and biological activity of caffeic acid.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: this compound is generally more stable in acidic to neutral conditions (pH 2-7) and becomes increasingly unstable as the pH becomes more alkaline.[1][2][3][4] In alkaline environments (pH > 7), this compound is susceptible to degradation through processes like oxidation and hydrolysis, leading to the formation of less stable molecules.[1] For optimal stability and to prevent degradation, it is recommended to store this compound solutions in cool, dark conditions, away from high temperatures and alkaline environments.[1]

Q2: What is the impact of pH on the antioxidant activity of this compound?

A2: The antioxidant activity of this compound is significantly influenced by pH. In acidic media (e.g., pH 4), it acts as a weak inhibitor of peroxidation. However, its antioxidant activity substantially increases with rising pH, becoming comparable to or even better than Trolox at pH 8.[5][6][7] This increased activity is attributed to the deprotonation of the catecholic hydroxyl groups, forming the phenolate anion, which has high antioxidant activity.[5][6][7]

Q3: What are the main degradation products of this compound at different pH levels?

A3: Under forced degradation conditions, such as exposure to UV radiation and varying temperatures, the primary degradation products of trans-caffeic acid are its cis-isomers.[8] In alkaline conditions, oxidation can lead to the formation of o-quinones, which can then polymerize, causing browning of the solution.[9]

Q4: Can other substances in a solution affect the stability of this compound?

A4: Yes, the presence of antioxidants such as ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) can help protect this compound from degradation, especially under alkaline conditions.[10][11]

Troubleshooting Guides

HPLC Analysis of this compound
Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanol groups on the column. - Mobile phase pH is close to the pKa of this compound. - Column overload. - Extra-column dead volume.- Use an end-capped C18 column or a column with a different stationary phase. - Adjust the mobile phase pH to be at least 2 units below the pKa of the acidic moiety of this compound (pKa ~4.8). A common mobile phase includes a small percentage of an acid like formic or acetic acid. - Reduce the injection volume or dilute the sample. - Use shorter, narrower internal diameter tubing between the column and detector.
Poor Resolution/Overlapping Peaks - Inadequate separation from other phenolic compounds or degradation products. - Inappropriate mobile phase composition.- Optimize the gradient elution profile. - Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous phase). - Try a different column with a different selectivity.
Baseline Drift or Noise - Contaminated mobile phase or column. - Air bubbles in the system. - Detector lamp aging.- Filter and degas the mobile phase. - Flush the column with a strong solvent. - Purge the pump to remove air bubbles. - Replace the detector lamp if necessary.
Antioxidant Activity Assays (DPPH & ABTS)
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or Non-reproducible Results - Variability in reaction time. - pH of the reaction mixture. - Interference from colored compounds in the sample. - Instability of the radical solution.- Standardize the incubation time for all samples and standards. - Ensure the pH of the reaction buffer is consistent across all assays, as the antioxidant activity of this compound is pH-dependent. - Run a sample blank (sample without the radical solution) to correct for background absorbance. - Prepare fresh radical solutions daily and store them in the dark.
Low Antioxidant Activity at Acidic pH - this compound is a weaker antioxidant at low pH.- This is an expected result. The antioxidant activity of this compound increases with pH. Consider performing the assay at different pH values to get a complete profile.
Matrix Effects - Other components in a complex sample (e.g., plant extract) may interfere with the assay.- Use appropriate extraction and clean-up procedures to isolate the phenolic fraction. - Consider using a standard addition method to quantify the antioxidant activity in complex matrices.

Data Presentation

Table 1: pH-Dependent Stability of this compound Derivatives

CompoundpHDegradation Rate (% in 2h)Half-life (t1/2)Reference
5-O-caffeoylquinic acid3.48.46Not specified[10]
5-O-caffeoylquinic acid4.049.92Not specified[10]
5-O-caffeoylquinic acid6.063.59Not specified[10]
5-O-caffeoylquinic acid12.099.99Not specified[10]
3-O-caffeoylquinic acid4.69StableDecreased with ultrasound[10]
3-O-caffeoylquinic acid7.06Increased degradationDecreased[10]
3-O-caffeoylquinic acid9.22Significant degradationFurther decreased[10]

Table 2: pH-Dependent Antioxidant Activity of this compound

AssaypHActivity Compared to TroloxObservationReference
Peroxidation inhibition4Weak inhibitor-[5][6]
Peroxidation inhibition8Comparable or betterLag phases 2-3 times longer[5][6]
ABTS Radical Scavenging7.4IC50 = 1.59 ± 0.06 µg/mLHigh activity[12]
DPPH Radical ScavengingNot specifiedIC50 values reportedEffective scavenger[13]

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

Objective: To quantify the degradation of this compound over time at different pH values.

Materials:

  • This compound standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Buffer solutions at various pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Preparation of Working Solutions: Dilute the stock solution with the respective buffer solutions to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 37°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of this compound (around 325 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of remaining this compound and determine the degradation kinetics and half-life at each pH.

Protocol 2: Determination of Antioxidant Activity by DPPH Assay

Objective: To measure the radical scavenging activity of this compound at different pH values.

Materials:

  • This compound standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Buffer solutions at various pH values

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the respective buffer solutions.

  • Assay:

    • In a microplate well or cuvette, add a specific volume of the this compound solution.

    • Add the DPPH solution and mix well.

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at the λmax of DPPH (around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound at each pH. Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

    Percentage Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Mandatory Visualizations

experimental_workflow cluster_stability Stability Assay cluster_activity Antioxidant Activity Assay (DPPH) prep_stock_s Prepare this compound Stock Solution prep_work_s Prepare Working Solutions at different pH prep_stock_s->prep_work_s incubate_s Incubate at Controlled Temperature prep_work_s->incubate_s sample_s Sample at Time Intervals incubate_s->sample_s hplc_s HPLC Analysis sample_s->hplc_s data_s Calculate Degradation Kinetics & Half-life hplc_s->data_s prep_dpph Prepare DPPH Solution assay Mix & Incubate prep_dpph->assay prep_ca_a Prepare this compound Dilutions at different pH prep_ca_a->assay measure Measure Absorbance assay->measure data_a Calculate % Inhibition & IC50 measure->data_a

Experimental workflow for stability and antioxidant activity assays.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 cSrc c-Src TLR4->cSrc NIK NIK TLR4->NIK ERK ERK cSrc->ERK IKK IKK ERK->IKK NIK->IKK IkB IκBα IKK->IkB P NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Releases NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc Translocation Caffeic_Acid_cyto This compound Caffeic_Acid_cyto->cSrc Inhibits Caffeic_Acid_cyto->NIK Inhibits Caffeic_Acid_cyto->IKK Inhibits DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

This compound's inhibition of the NF-κB signaling pathway.

nrf2_pathway cluster_cytoplasm_nrf2 Cytoplasm cluster_nucleus_nrf2 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Caffeic_Acid_nrf2 This compound Caffeic_Acid_nrf2->Keap1 Inhibits Binding Oxidative_Stress Oxidative Stress Caffeic_Acid_nrf2->Oxidative_Stress Reduces Oxidative_Stress->Keap1 Induces Conformational Change ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

This compound's activation of the Keap1-Nrf2 antioxidant pathway.

References

Technical Support Center: Caffeic Acid Extraction and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the effects of temperature on caffeic acid extraction and stability.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on this compound extraction? A1: Temperature has a dual effect on this compound extraction. Increasing the temperature generally enhances extraction efficiency by decreasing solvent viscosity and increasing solvent permeability, which improves mass transfer from the plant matrix.[1] However, excessively high temperatures can lead to the thermal degradation of this compound and its derivatives.[1] Therefore, an optimal temperature must be determined that balances maximum yield with minimal degradation.

Q2: How does temperature impact the stability of this compound? A2: this compound is sensitive to external conditions, including heat.[2] It is generally stable up to 100°C, but significant degradation can occur at temperatures of 125°C and above, especially during methods like microwave-assisted extraction.[2] In subcritical water conditions, this compound degrades rapidly at temperatures between 160-240°C.[3] The primary degradation pathways include decarboxylation and polymerization.[2][4]

Q3: What is the optimal temperature for extracting this compound? A3: The optimal temperature varies significantly depending on the extraction method and the solvent used. For instance:

  • Heat Reflux Extraction: 60°C was found to be optimal for extracting this compound derivatives from Echinacea purpurea using 60% ethanol.[5][6]

  • Response Surface Methodology: An optimal yield from Dendropanax morbifera leaves was achieved at 88.61°C with 41.23% methanol.[1][7]

  • Accelerated Solvent Extraction (ASE): For 5-caffeoylquinic acid (5-CQA) from chicory roots, the optimal temperature was 107°C.[8]

  • Supercritical CO2 Extraction: The highest yield from Spirulina platensis was obtained at an optimized temperature of 38.31°C.[9]

Q4: How does temperature affect stability during Ultrasound-Assisted Extraction (UAE)? A4: Uniquely, during ultrasound-assisted extraction, the degradation rate of this compound decreases as the temperature increases (tested from -5°C to 65°C).[2][10][11] This is because the primary cause of degradation in UAE is cavitation, and the intensity of cavitation decreases as the solvent's vapor pressure rises with temperature.[2][10] At 65°C, 98% of the this compound remained intact compared to the untreated sample.[2]

Q5: What are the typical degradation products of this compound at high temperatures? A5: At elevated temperatures, particularly in subcritical water, this compound degrades into several products. The main compounds identified are hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol.[3] Under pyrolysis conditions, it can also decompose to 3,4-dihydroxy-phenylethylene.[4]

Q6: How should this compound and its extracts be stored to ensure stability? A6: this compound is hygroscopic and can degrade at room temperature, especially in the presence of light.[12] For optimal stability, extracts and purified compounds should be stored in a refrigerated environment (2–8°C) and protected from light and humidity.[13][14] Using packaging materials with high barrier properties against oxygen, light, and moisture is also recommended.[13]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Yield of this compound The extraction temperature is too low, leading to poor solubility and diffusion.Gradually increase the temperature in increments of 5-10°C. For heat-reflux, an optimal temperature around 60°C has been reported.[5] For other methods, temperatures up to ~90°C may improve yield, but degradation risk increases.[1]
The extraction temperature is too high, causing thermal degradation.Reduce the extraction temperature. This compound can degrade significantly above 100-125°C.[2] Cross-reference with stability data to find a balance. A mechanistic decomposition route has been reported for temperatures over 90°C.[1]
Incorrect solvent for the chosen temperature.The choice of solvent is critical. For example, 60% ethanol at 60°C and 41.23% methanol at 88.61°C have been shown to be effective.[1][5] Ensure the solvent polarity is optimized for your material.
Suspected Degradation of this compound in Extract (e.g., discoloration, unexpected peaks in HPLC) The extraction was conducted at an excessively high temperature or for a prolonged duration.Lower the extraction temperature to below 100°C.[2] Reduce the extraction time; for some methods, equilibrium is reached quickly (e.g., under 15 minutes).[15]
The pH of the extraction medium is not optimal.This compound is generally more stable in slightly acidic environments (pH 4.5–5.5).[13] Adjusting the pH can enhance stability.
Exposure to light and/or oxygen during extraction or storage.Conduct extractions in amber glassware or protect the apparatus from light. Store final extracts in a dark, refrigerated environment.[12][13] Using an inert atmosphere (like N2) during extraction can also prevent oxidation.[8]
Inconsistent Extraction Yields Between Batches Poor temperature control during the extraction process.Ensure your heating equipment (water bath, heating mantle) is calibrated and provides consistent temperature. Monitor the temperature throughout the process.
Variability in the moisture content of the raw plant material.Dry the plant material to a consistent moisture content before extraction. Lyophilization (freeze-drying) or oven drying at a low temperature (e.g., 40°C) can be used.[5]
Inconsistent storage conditions of raw material or extracts.Store all materials and extracts under standardized conditions (e.g., 2–8°C, protected from light) to minimize degradation between experiments.[13]

Data Presentation

Table 1: Optimal Extraction Temperatures for this compound from Various Sources and Methods

Plant/SourceExtraction MethodSolventOptimal Temperature (°C)YieldCitation
Dendropanax morbifera LeavesResponse Surface Methodology41.23% Methanol88.6120.35 mg/g[1][7]
Echinacea purpurea RootsHeat Reflux60% Ethanol60N/A[5][6]
Forced Chicory RootsAccelerated Solvent Extraction (ASE)46% Ethanol1074.95 mg/g DM (for 5-CQA)[8]
Forced Chicory RootsConventional ExtractionWater906.22 mg/g DM (for 3-O-CQA)[15]
Spirulina platensisSupercritical CO₂ ExtractionCO₂38.3172.11 µg/g dw[9]
Green Coffee BeansUltrasound-Assisted Extraction60% Methanol50N/A[16]

Table 2: Temperature Effects on this compound Stability and Degradation

ConditionTemperature (°C)Solvent/MediumObservationCitation
Microwave-Assisted Extraction> 100VariousStable up to 100°C.[2]
Microwave-Assisted Extraction125VariousSignificant degradation occurs.[2]
Ultrasound Treatment-5 to 6580% EthanolDegradation decreased with increasing temperature. At 65°C, 98% of this compound was retained.[2][10]
Subcritical Water160 - 240WaterRapid degradation into products like hydroxytyrosol and 4-vinylcatechol.[3]
Pyrolysis390Nanoceria SurfaceFormation of phenol as a transformation product.[4]
Storage60Solid (Powder)Used as a condition for thermal stability testing over 48 hours.[12]

Experimental Protocols

Protocol 1: Heat-Reflux Extraction of this compound Derivatives This protocol is adapted from the methodology for extracting this compound derivatives from Echinacea purpurea.[5][6]

  • Preparation: Dry the adventitious roots of the plant material at 40°C in a forced-air oven to a moisture content of approximately 10%. Grind the dried roots into a fine powder.[5]

  • Extraction Setup: Place 2 g of the powdered roots into a round-bottom flask. Add 40 mL of 60% ethanol.

  • Reflux: Connect the flask to a reflux condenser. Place the apparatus in a heating mantle or water bath pre-heated to 60°C.

  • Duration: Perform the extraction for 2 hours.[6]

  • Sample Recovery: After extraction, allow the mixture to cool to room temperature. Centrifuge the solution to separate the solid material.

  • Analysis: Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis by HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) and Stability Assessment This protocol is based on studies investigating the stability of this compound under ultrasound treatment.[2][10][11]

  • Sample Preparation: Prepare a standard solution of this compound in 80% ethanol.

  • Temperature Control: Place the sample vial in an ultrasonic bath equipped with a temperature controller. Set the desired temperature (e.g., 25°C, 45°C, 65°C).

  • Sonication: Subject the sample to ultrasound treatment at a specific power and frequency for a set duration (e.g., 30 minutes).

  • Control Sample: Maintain an identical sample (maceration control) at the same temperature for the same duration without sonication.

  • Analysis: After treatment, analyze the this compound concentration in both the sonicated and control samples using HPLC to determine the extent of degradation.

  • Kinetics (Optional): To study degradation kinetics, take aliquots at different time intervals (e.g., every 5 minutes) during sonication and analyze them to plot concentration versus time.[2]

Protocol 3: Accelerated Solvent Extraction (ASE) of Caffeoylquinic Acids (CQAs) This protocol is adapted from the methodology for extracting CQAs from forced chicory roots.[8]

  • Sample Preparation: Mix 1.10 g of powdered and dried plant material with 1.10 g of diatomaceous earth. Load the mixture into a 100 mL ASE container.

  • Instrument Setup: Use an accelerated solvent extraction system. Set the parameters according to the experimental design. For example, for 5-CQA, set the temperature to 107°C and the solvent to 46% ethanol.

  • Preheating: Allow the extraction cell to preheat for 5-7 minutes, depending on the target temperature.

  • Extraction Cycle: Perform the extraction under high pressure (e.g., 100 bar) in an inert nitrogen atmosphere. Set the static extraction time to 30 minutes to ensure equilibrium is reached.

  • Collection: The extract is automatically collected in a vial post-extraction.

  • Analysis: Analyze the content of 5-CQA and other derivatives in the collected extract using HPLC.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis start Plant Material Collection drying Drying (e.g., 40°C Oven) start->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., Heat-Reflux, UAE, ASE) grinding->extraction separation Centrifugation / Filtration extraction->separation parameters Set Parameters: - Temperature - Solvent - Time parameters->extraction hplc HPLC Analysis separation->hplc quantification Quantification & Data Analysis hplc->quantification temp_effects T Temperature Increase P1 Decreased Solvent Viscosity T->P1 + P2 Increased Permeability T->P2 + N1 Thermal Degradation (>100°C) T->N1 - P3 Improved Mass Transfer P1->P3 P2->P3 Yield Increased Extraction Yield P3->Yield N2 Polymerization N1->N2 N3 Decarboxylation N1->N3 Loss Loss of This compound N2->Loss N3->Loss degradation_pathway cluster_products Primary Degradation Products CA This compound Heat High Temperature (e.g., >160°C in water) CA->Heat P1 Hydroxytyrosol Heat->P1 Decarboxylation/ Reduction P2 4-Vinylcatechol Heat->P2 Decarboxylation P3 Protocatechuic Aldehyde Heat->P3 Side-chain oxidation

References

Caffeic acid stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic acid. Below you will find information to help you address common stability issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color (e.g., turning brown). What is happening and how can I prevent it?

A1: The color change you are observing is likely due to the oxidation of this compound. This compound is susceptible to autoxidation, which is accelerated by factors such as exposure to light, oxygen, and alkaline pH.[1][2] This process involves the conversion of the o-diphenol structure in this compound to reactive o-quinones, which can then polymerize to form colored compounds.[2]

Troubleshooting Steps:

  • Protect from Light: Store this compound solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.[1]

  • Deoxygenate Solvents: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work under Inert Atmosphere: If possible, handle this compound and its solutions under an inert atmosphere (e.g., in a glove box).

  • Control pH: Maintain a slightly acidic pH (pH 2-5.5) for your solutions, as this compound is more stable in acidic conditions.[1][3][4]

  • Add Antioxidants: Consider adding antioxidants such as ascorbic acid (Vitamin C), citric acid, or glutathione to your solution.[2][5][6] These agents can help to prevent the oxidation of this compound.

Q2: I am seeing a decrease in the concentration of this compound in my samples over time, even when stored in the dark. What could be the cause?

A2: A decrease in this compound concentration, even in the absence of light, can be attributed to several factors including temperature, pH of the medium, and the type of solvent used. This compound can undergo degradation through various mechanisms like oxidation and hydrolysis.[1]

Troubleshooting Steps:

  • Temperature Control: Store your this compound solutions at low temperatures. Refrigeration (2-8°C) or freezing (-20°C or lower) can significantly slow down degradation rates.[3][7] For solid, crystalline this compound, storage at room temperature is generally acceptable for long periods (≥4 years), but always refer to the supplier's recommendations.[8]

  • pH Optimization: As mentioned, this compound is more stable in acidic environments. If your experimental conditions permit, adjust the pH of your solution to a lower value (e.g., pH 4.5-5.5) to enhance stability.[3]

  • Solvent Selection: The choice of solvent can significantly impact the stability of this compound. For instance, while mixtures of ethanol and water are common for extraction, this compound has shown poor stability in 80% ethanol under ultrasound treatment.[9][10] Pure methanol may be a better choice for extractions using ultrasound.[9][10] For aqueous solutions, it is not recommended to store them for more than one day.[8]

  • Solid Form: this compound is more stable in its crystalline solid form compared to its powdered form, which can be hygroscopic and degrade at room temperature.[11] If possible, prepare solutions fresh from the crystalline solid.

Q3: I am observing unexpected peaks in my HPLC/GC-MS analysis of this compound. What could these be?

A3: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products or isomers. Under certain conditions, such as exposure to UV radiation, trans-caffeic acid can isomerize to its cis-form.[12] Other degradation products can include dimers and polymers resulting from oxidation.[2]

Troubleshooting Steps:

  • Confirm Peak Identity: If you have access to mass spectrometry (MS), analyze the unexpected peaks to determine their mass-to-charge ratio (m/z) and fragmentation patterns. This information can help in identifying the degradation products.

  • Review Storage and Handling: Re-evaluate your sample storage and handling procedures. Ensure that samples are protected from light and stored at the appropriate temperature and pH.

  • Forced Degradation Studies: To intentionally generate and identify potential degradation products, you can perform forced degradation studies. This involves exposing this compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting products.

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. The following tables summarize quantitative data from various studies.

Table 1: Stability of this compound in Different Solvents under Ultrasound Treatment

SolventThis compound Reduction (%)
Water1.02
80% Ethanol8.90

Data from a study investigating the sonodegradation of this compound. The reduction in concentration was measured after ultrasound treatment.[9][10]

Table 2: Effect of Temperature on the Degradation of this compound in 80% Ethanol under Ultrasound Treatment

Temperature (°C)Remaining this compound (%)
-583
6598

This table shows that under ultrasound conditions in 80% ethanol, this compound degradation decreased with increasing temperature.[9]

Table 3: Half-life of this compound Phenethyl Amide (CAPA) and this compound Phenethyl Ester (CAPE) in Rat Plasma at Different Temperatures

CompoundTemperature (°C)Half-life (hours)
CAPA2541.5
3710
600.82
CAPE41.95
250.35
370.13

This data highlights the difference in stability between two derivatives of this compound in a biological matrix.[13]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound Solutions

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and under defined storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of crystalline this compound.

    • Dissolve it in the desired solvent (e.g., methanol, ethanol, buffered solution) to a specific concentration (e.g., 1 mg/mL). If using an aqueous buffer, prepare it fresh and filter it.[8] For organic solvents, purging with an inert gas is recommended.[8]

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles and light exposure.

    • Store the vials under the desired conditions to be tested (e.g., different temperatures: -20°C, 4°C, 25°C; different lighting conditions: dark, daylight, UV exposure).[12]

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), retrieve a vial from each storage condition.

    • Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 320-330 nm) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[12][14]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Determine the degradation kinetics (e.g., zero-order or first-order) and the half-life of this compound under each condition.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products.

  • Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol).[15]

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 1 M HCl) to the this compound solution and incubate at a specific temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Add a strong base (e.g., 1 M NaOH) to the this compound solution and incubate.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the solution and incubate.

    • Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C).[16]

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm or 366 nm) for a defined period.[12]

  • Neutralization and Analysis:

    • After the incubation period, neutralize the acidic and alkaline samples.

    • Analyze all samples, including a control (unstressed) sample, by HPLC-DAD-MS or a similar technique to separate and identify the parent compound and its degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot temp Temperature (-20°C, 4°C, 25°C) aliquot->temp light Light Exposure (Dark, Daylight, UV) aliquot->light ph pH (Acidic, Neutral, Alkaline) aliquot->ph sampling Sample at Time Points temp->sampling light->sampling ph->sampling hplc HPLC/GC-MS Analysis sampling->hplc kinetics Determine Degradation Kinetics & Half-life hplc->kinetics

Caption: Workflow for this compound Stability Testing.

Caffeic_Acid_Degradation_Pathways CA This compound (trans-isomer) cis_CA cis-Caffeic Acid CA->cis_CA UV Light quinone o-Quinone CA->quinone Oxidation (O₂, High pH) dimers Dimers/Polymers (Colored Products) quinone->dimers Polymerization

References

Technical Support Center: Optimization of Accelerated Solvent Extraction for Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Accelerated Solvent Extraction (ASE) of caffeoylquinic acids (CQAs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the ASE of caffeoylquinic acids.

Issue 1: Low Yield of Caffeoylquinic Acids

Q1: My CQA yield is consistently lower than expected. What are the potential causes and how can I improve it?

A1: Low CQA yields can stem from several factors related to your sample preparation and ASE parameters. Here’s a step-by-step troubleshooting guide:

  • Sample Preparation:

    • Particle Size: Ensure your plant material is finely ground to a consistent particle size (e.g., < 0.825 mm or passed through a 20-mesh sieve) to maximize the surface area for solvent penetration.[1]

    • Moisture Content: High moisture content in your sample can hinder extraction efficiency. Consider freeze-drying or air-drying the sample prior to extraction.[2] For heat-sensitive samples, mixing with a drying agent like ASE Prep DE is a suitable alternative.[2]

    • Sample Compaction: Overly compacted samples can prevent efficient solvent flow. Mix your sample with a dispersing agent like diatomaceous earth or sand to ensure a homogenous and permeable matrix within the extraction cell.[3][4]

  • ASE Parameters:

    • Solvent Selection: The choice of solvent is critical. While methanol can be effective, ethanol is often preferred for safety reasons.[5][6] Aqueous mixtures of ethanol or methanol are generally more efficient than the pure solvents for extracting polar phenolic compounds like CQAs.[1][7] The optimal ethanol concentration can vary depending on the specific CQA. For example, 5-CQA extraction from chicory roots was optimal at 46% ethanol, while 3,5-diCQA required a higher concentration of 57% ethanol due to its lower water solubility.[8][9]

    • Temperature: Temperature is a key parameter in ASE.[10][11] Increasing the temperature generally reduces solvent viscosity and enhances the solubility and diffusion of CQAs.[4][8] However, excessively high temperatures can lead to the degradation of thermally labile CQAs.[12] A good starting point for optimization is between 80°C and 120°C.[1] For specific CQAs from chicory roots, optimal temperatures were found to be 107°C for 5-CQA and 95°C for 3,5-diCQA.[8][9]

    • Extraction Time (Static Cycle): A static cycle of 5 minutes is often sufficient for many applications.[1] However, for complex matrices or to ensure complete extraction, you may need to increase the static time or the number of static cycles. Most extractions should be complete within 20 minutes.[3]

Q2: I am observing significant variability in CQA yields between replicate extractions. What could be the cause?

A2: Inconsistent results often point to issues with sample homogeneity or the precision of your experimental procedure.

  • Inhomogeneous Sample: Ensure your ground plant material is thoroughly mixed to guarantee that each subsample is representative of the whole batch.

  • Inconsistent Sample Packing: Variations in how the extraction cell is packed can lead to channeling of the solvent, resulting in incomplete extraction. Develop a standardized procedure for packing the cells, including the amount of sample and dispersing agent.

  • Instrumental Issues: Check for leaks in the ASE system, as this can affect pressure and temperature consistency. Ensure the collection vials are correctly placed and sealed.

Issue 2: Extract Quality and Purity

Q3: My CQA extract contains a high level of impurities. How can I obtain a cleaner extract?

A3: The presence of co-extractives like lipids and pigments is a common issue.

  • Solvent Polarity: Adjusting the polarity of your extraction solvent can improve selectivity. If you are extracting non-polar impurities, consider a pre-extraction step with a non-polar solvent like hexane.

  • In-Cell Adsorbents: You can place adsorbents like Florisil or alumina in the bottom of the extraction cell to retain unwanted compounds during the extraction process.

  • Post-Extraction Cleanup: If in-cell cleanup is insufficient, you may need to perform a post-extraction cleanup step such as solid-phase extraction (SPE).

Q4: I suspect my target caffeoylquinic acids are degrading during the extraction process. How can I confirm this and prevent it?

A4: Caffeoylquinic acids can be susceptible to thermal degradation and isomerization.[12]

  • Temperature Optimization: As mentioned, high temperatures can cause degradation. Try reducing the extraction temperature and increasing the static time or number of cycles to compensate.

  • Inert Atmosphere: ASE is performed in an inert nitrogen atmosphere, which helps to prevent oxidative degradation of sensitive compounds.[8]

  • Stability Studies: To confirm degradation, you can perform stability studies by spiking a known amount of a CQA standard into your sample matrix and analyzing the recovery after extraction at different temperatures. Comparing the chromatograms of extracts obtained at different temperatures can also reveal the appearance of degradation products or changes in the ratios of CQA isomers.[12]

Frequently Asked Questions (FAQs)

Q5: What are the recommended starting parameters for developing an ASE method for caffeoylquinic acids?

A5: A good starting point for method development would be:

  • Solvent: 50-70% Ethanol in water (v/v)[5][13][14]

  • Temperature: 100°C[11]

  • Pressure: 1500 psi

  • Static Time: 5 minutes[1]

  • Number of Static Cycles: 1-2

  • Flush Volume: 60% of cell volume

  • Purge Time: 90 seconds

These parameters can then be optimized using a design of experiments (DoE) approach, such as response surface methodology (RSM), to find the optimal conditions for your specific sample matrix and target CQAs.[8][9][15]

Q6: How do I prepare my plant sample for ASE?

A6: Proper sample preparation is crucial for efficient extraction.[11]

  • Drying: If the sample has high moisture content, freeze-dry or air-dry it.[2]

  • Grinding: Grind the dried sample to a fine, uniform powder using a laboratory grinder.[1][2]

  • Sieving: Pass the powder through a sieve to ensure a consistent particle size.[1]

  • Mixing with Dispersant: Mix the ground sample with a dispersing agent like diatomaceous earth or sand to prevent clumping and ensure even solvent flow.[3][4]

Q7: Can I use water as a solvent for ASE of caffeoylquinic acids?

A7: Yes, water can be used as a green and inexpensive solvent for CQA extraction.[16] However, the extraction efficiency with water is highly dependent on temperature. At lower temperatures (<40°C), the yield of CQAs is very low. The extraction becomes much more efficient at temperatures above 90°C.[16]

Data Presentation

Table 1: Optimized ASE Conditions for Caffeoylquinic Acids from Forced Chicory Roots

Caffeoylquinic AcidOptimal Temperature (°C)Optimal Ethanol Concentration (%)Predicted Yield (mg/g DM)Experimental Yield (mg/g DM)
5-O-caffeoylquinic acid (5-CQA)107465.084.95 ± 0.48
3,5-di-O-caffeoylquinic acid (3,5-diCQA)95575.865.41 ± 0.79

Data sourced from a study on forced chicory roots.[8][9]

Table 2: General ASE Parameters for Phenolic Compounds from Plant Material

ParameterRecommended RangeRationale
Temperature 80 - 120 °CBalances increased solubility and diffusion with potential thermal degradation.[1]
Solvent Methanol/Water or Ethanol/Water mixturesAqueous mixtures enhance the extraction of polar phenolic compounds.[1][6]
Static Time 5 - 20 minutesAllows sufficient time for solvent penetration and analyte diffusion.[1][3]
Static Cycles 1 - 4Multiple cycles with fresh solvent can improve extraction efficiency for difficult matrices.[1]
Dispersing Agent Sand, Diatomaceous EarthPrevents sample aggregation and ensures uniform solvent flow.[3]

Experimental Protocols

Protocol 1: ASE of Caffeoylquinic Acids from Plant Material

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Weigh approximately 1 g of dried, finely ground plant material.

    • In a separate container, thoroughly mix the sample with 1 g of diatomaceous earth.

    • Place a cellulose filter at the bottom of an 11 mL stainless steel extraction cell.

    • Transfer the sample mixture into the extraction cell.

    • Fill the remaining void space in the cell with diatomaceous earth or sand.

    • Place another cellulose filter on top of the sample.

    • Hand-tighten the cell cap and place it in the ASE system carousel.

  • ASE Method Parameters:

    • Solvent: Prepare the desired ethanol/water or methanol/water mixture.

    • Temperature: Set the desired extraction temperature (e.g., 100°C).

    • Pressure: 1500 psi.

    • Heat-up Time: 5-7 minutes (depending on the temperature).

    • Static Time: 5 minutes.

    • Number of Cycles: 2.

    • Flush Volume: 60%.

    • Purge Time: 90 seconds.

  • Extraction and Collection:

    • Place a labeled collection vial in the corresponding position in the collection carousel.

    • Start the pre-programmed ASE method.

    • After the extraction is complete, carefully remove the collection vial.

    • The extract is now ready for analysis (e.g., by HPLC).[17]

Protocol 2: HPLC Analysis of Caffeoylquinic Acids

  • Sample Preparation:

    • Filter the ASE extract through a 0.45 µm syringe filter before injection.

    • If necessary, dilute the extract with the initial mobile phase composition.

  • HPLC Conditions (Example): [17]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from a low to a high percentage of acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 1-10 µL.

    • Detection: UV detector at 320 nm.

  • Quantification:

    • Prepare a series of standard solutions of your target CQAs of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Quantify the CQAs in your samples by comparing their peak areas to the calibration curve.

Visualizations

ASE_Workflow cluster_prep Sample Preparation cluster_ase Accelerated Solvent Extraction cluster_analysis Analysis Start Plant Material Grinding Grinding & Sieving Start->Grinding Drying Drying (Optional) Grinding->Drying Mixing Mixing with Dispersant Drying->Mixing Cell_Packing Cell Packing Mixing->Cell_Packing ASE_Run ASE Run (Temp, Pressure, Solvent, Time) Cell_Packing->ASE_Run Extraction Extraction ASE_Run->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for Accelerated Solvent Extraction of Caffeoylquinic Acids.

Troubleshooting_Low_Yield cluster_sample_prep Sample Preparation Issues cluster_ase_params ASE Parameter Issues cluster_solutions Solutions Start Low CQA Yield Particle_Size Particle Size Too Large? Start->Particle_Size Moisture High Moisture Content? Start->Moisture Compaction Sample Compaction? Start->Compaction Solvent Suboptimal Solvent? Start->Solvent Temperature Temperature Too Low? Start->Temperature Time Insufficient Extraction Time? Start->Time Grind Grind to Fine Powder Particle_Size->Grind Yes Dry Dry Sample or Use Drying Agent Moisture->Dry Yes Disperse Use Dispersing Agent Compaction->Disperse Yes Optimize_Solvent Optimize Solvent (e.g., % Ethanol) Solvent->Optimize_Solvent Yes Increase_Temp Increase Temperature Temperature->Increase_Temp Yes Increase_Time Increase Static Time/Cycles Time->Increase_Time Yes

Caption: Troubleshooting Decision Tree for Low CQA Yield in ASE.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Caffeic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of caffeic acid. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting and implementing robust analytical methods for quality control and research purposes. Experimental data from various studies are summarized to offer a clear comparison with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] It is considered the gold standard for the quantification of this compound due to its high sensitivity, selectivity, and reproducibility.[1] A typical HPLC system for this compound analysis utilizes a reverse-phase C18 column, a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, and a UV detector.[1][2]

Experimental Protocol: A Validated RP-HPLC Method

This section details a representative reversed-phase HPLC method for the quantification of this compound, based on protocols described in the scientific literature.[3][2][4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.[5]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size) is commonly used.[2][4]

  • Mobile Phase: A mixture of an aqueous solvent and an organic solvent is employed. A common mobile phase is a gradient or isocratic mixture of water with a small percentage of acid (e.g., 0.5% acetic acid or 0.2% orthophosphoric acid) and methanol or acetonitrile. For example, an isocratic mobile phase of ethanol and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid can be used.[2][4]

  • Flow Rate: A constant flow rate, typically around 0.7 mL/min to 1.2 mL/min, is maintained.[3][4]

  • Column Temperature: The analysis is usually performed at ambient temperature (e.g., 25°C).[2][4]

  • Detection Wavelength: this compound exhibits strong absorbance in the UV region, with detection commonly set between 320 nm and 330 nm.[1]

  • Injection Volume: A 10 µL injection volume is typical.[5][2]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.[3]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1.6 µg/mL to 25.6 µg/mL or 10-60 µg/mL).[3][4]

  • Sample Preparation: The sample preparation will vary depending on the matrix. For instance, a plant extract might be dissolved in methanol and filtered through a 0.45 µm membrane before injection.[3][2]

3. Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][6] Key validation parameters include:

  • Linearity: Assesses the relationship between the concentration of the analyte and the analytical response. This is typically evaluated by a correlation coefficient (r²) greater than 0.99.[3][4]

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data of Analytical Methods

The following table summarizes the performance of a validated HPLC method for this compound quantification in comparison to other analytical techniques.

ParameterHPLC-UVUV-Vis SpectrophotometryCapillary Electrophoresis (CE)Gas Chromatography (GC)
Linearity (r²) > 0.999[2][4]Typically lower than HPLCComparable to HPLCComparable to HPLC
LOD 0.028 - 1.44 µg/mL[3][4]Generally higher than HPLCCan be very low with stacking techniquesRequires derivatization, LOD can vary
LOQ 0.077 - 4.38 µg/mL[3][4]Generally higher than HPLCCan be very low with stacking techniquesRequires derivatization, LOQ can vary
Precision (%RSD) < 3%[3]Can be higher than HPLCGood, comparable to HPLCGood, comparable to HPLC
Specificity HighLow, prone to interferenceHighHigh
Sample Throughput ModerateHighHighLow (due to derivatization)
Cost HighLowModerateHigh

Alternative Analytical Methods

While HPLC is the most common method, other techniques can be used for the quantification of this compound.[7][8]

  • UV-Vis Spectrophotometry: This is a simpler and more cost-effective method. However, it lacks the specificity of HPLC and is more susceptible to interference from other compounds in the sample matrix that absorb at a similar wavelength.[1]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times. It can be a powerful alternative to HPLC, especially for complex samples.[8]

  • Gas Chromatography (GC): GC can be used for the analysis of this compound, but it typically requires a derivatization step to make the compound volatile. This adds complexity to the sample preparation process.[8]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, providing very low detection limits and structural information.[8][9]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for this compound quantification.

HPLC_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application define_scope Define Scope and Purpose select_method Select Analytical Method (HPLC) define_scope->select_method optimize_params Optimize Chromatographic Parameters select_method->optimize_params system_suitability System Suitability Testing optimize_params->system_suitability linearity Linearity system_suitability->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Quality Control routine_analysis->quality_control

Caption: Workflow for HPLC method validation.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity and selectivity, and the available resources. While HPLC remains the benchmark method due to its accuracy, precision, and specificity, other techniques such as UV-Vis spectrophotometry, CE, and GC-MS offer viable alternatives with their own advantages and disadvantages. Proper method validation in accordance with ICH guidelines is crucial to ensure reliable and accurate results for any chosen method.

References

A Comparative Analysis of Caffeic Acid and Ferulic Acid: Unveiling Their Antioxidant Prowess

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capabilities of phenolic compounds is paramount. This guide provides a comprehensive, data-driven comparison of caffeic acid and ferulic acid, two prominent hydroxycinnamic acids, detailing their relative antioxidant activities through established in vitro assays.

This compound and ferulic acid are renowned for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1] Their structural differences, specifically the presence of a methoxy group in ferulic acid, influence their antioxidant potential and overall biological activity. This analysis delves into quantitative data from key antioxidant assays—DPPH, ABTS, and FRAP—to provide a clear comparison of their efficacy.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and ferulic acid have been extensively evaluated using various assays. The following tables summarize key quantitative data from the literature, providing a direct comparison of their performance.

Antioxidant Assay This compound Ferulic Acid Reference Compound Source
DPPH Radical Scavenging Activity (IC50 µg/mL) 2.39--[2]
ABTS Radical Cation Scavenging Activity (IC50 µg/mL) 1.59 ± 0.06-Gallic acid: 1.03 ± 0.25[3]
DPPH Radical Scavenging (% inhibition at 100 µg/mL) -64%-[4]
ABTS Radical Cation Scavenging (% inhibition) 82.21 ± 0.86 (at highest conc.)--[2]
Superoxide Anion Radical Scavenging Effective--[5]
Metal Chelating Activity on Ferrous Ions Effective--[5]

IC50: The concentration of a substance required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity.

In-Depth Look at Radical Scavenging Mechanisms

The primary mechanism by which phenolic acids like caffeic and ferulic acid exert their antioxidant effect is through hydrogen atom donation to neutralize free radicals.[1] The number of hydroxyl groups and their position on the aromatic ring significantly influence this activity.[6]

A study comparing the stoichiometric factors (n), which represents the number of free radicals trapped by one mole of an antioxidant, revealed that this compound (n=2.4 for PhCOO• radical) was more efficient than ferulic acid (n=1.8 for PhCOO• radical).[7] This suggests that this compound can neutralize more free radicals per molecule under the tested conditions.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of antioxidant studies, standardized experimental protocols are crucial. Below are detailed methodologies for the three key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant.[8][9]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[8] This solution should be protected from light.[8] Dilute the stock solution to a working concentration (often 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.[8][9]

  • Sample Preparation: Dissolve the test compounds (this compound, ferulic acid) and a positive control (e.g., ascorbic acid) in the same solvent at various concentrations.[8]

  • Reaction: Mix a specific volume of the sample or standard with an equal volume of the DPPH working solution.[8] A blank containing only the solvent and DPPH solution is also prepared.[10]

  • Incubation: Incubate the reaction mixtures in the dark at a constant temperature for a set period (e.g., 30 minutes).[8][10]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[8][10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[10] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which is blue/green in color.[11]

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[3][12] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3][12]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to obtain an absorbance of approximately 0.700 at 734 nm.[11][12]

  • Sample Preparation: Prepare solutions of the test compounds and a standard at various concentrations.[13]

  • Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.[11][13]

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 5-6 minutes).[3][11]

  • Measurement: Measure the absorbance at 734 nm.[3][12]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex has an intense blue color.[14][15]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.[14] This reagent should be prepared fresh.[15]

  • Sample Preparation: Prepare solutions of the test compounds and a ferrous sulfate standard curve.[16]

  • Reaction: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.[14][15]

  • Incubation: Incubate the mixture for a specific time (e.g., 4-60 minutes) at 37°C.[15][16]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[14][15]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to that of a ferrous iron standard curve.[15] The results are expressed as FRAP values or Fe²⁺ equivalents.[17]

Signaling Pathways in Antioxidant Activity

Phenolic compounds, including caffeic and ferulic acid, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[1][18] These pathways are crucial for cellular defense against oxidative stress.

Antioxidant_Signaling_Pathways cluster_stimulus Oxidative Stress cluster_phenolic_acids Phenolic Acids cluster_pathways Cellular Response Pathways cluster_response Cellular Outcomes ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Pathway ROS->Nrf2_Keap1 Activates MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Activates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Activates PhenolicAcids This compound Ferulic Acid PhenolicAcids->ROS Scavenges PhenolicAcids->Nrf2_Keap1 Modulates PhenolicAcids->MAPK Modulates PhenolicAcids->PI3K_Akt Modulates AntioxidantEnzymes Induction of Antioxidant Enzymes (e.g., SOD, CAT, GPx) Nrf2_Keap1->AntioxidantEnzymes Leads to Anti_inflammatory Anti-inflammatory Response MAPK->Anti_inflammatory Contributes to CellSurvival Enhanced Cell Survival PI3K_Akt->CellSurvival Promotes

Caption: Antioxidant signaling pathways modulated by phenolic acids.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting the in vitro antioxidant assays described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReagentPrep Reagent Preparation (DPPH, ABTS•+, FRAP) Mixing Mixing of Reagents, Samples, and Standards ReagentPrep->Mixing SamplePrep Sample and Standard Preparation SamplePrep->Mixing Incubation Incubation (Time and Temperature Specific) Mixing->Incubation Measurement Spectrophotometric Measurement (Absorbance at specific λ) Incubation->Measurement Calculation Data Calculation (% Inhibition, IC50, Equivalents) Measurement->Calculation

Caption: Generalized workflow for in vitro antioxidant assays.

Conclusion

Both this compound and ferulic acid are potent antioxidants, with available data suggesting that this compound may exhibit slightly superior radical scavenging activity in some in vitro models. However, the overall antioxidant efficacy in a biological system is a complex interplay of various factors including solubility, bioavailability, and interaction with cellular components. The choice between these two phenolic acids for specific applications in drug development or as research tools will depend on the specific context and desired biological outcome. The provided experimental protocols and an understanding of the underlying signaling pathways are essential for conducting robust and comparable studies to further elucidate their therapeutic potential.

References

A Comparative Analysis of the Bioactivity of Natural vs. Synthetic Caffeic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of natural and synthetic caffeic acid derivatives, supported by experimental data. This compound, a phenolic compound abundant in plants, and its derivatives are renowned for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This guide delves into a comparative analysis of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

At a Glance: Bioactivity Comparison

The therapeutic potential of this compound and its derivatives has spurred significant interest in both their natural forms and synthetic analogs. While natural derivatives, such as this compound Phenethyl Ester (CAPE) found in propolis, exhibit a broad spectrum of biological effects, synthetic derivatives are often designed to enhance specific activities or improve bioavailability.[1] This comparison aims to provide a clear overview of their relative performance in key therapeutic areas.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of various natural and synthetic this compound derivatives, as measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundTypeIC50 (µM)Source
This compoundNatural>80% inhibition (less active than some derivatives)[2]
Synthetic Derivative 12SyntheticLower than this compound[3][4]
Synthetic Derivative 18SyntheticLower than this compound[3][4]
This compound Amide AnaloguesSynthetic5 > 4 > 3 > 2 > 8 > 1 > 6 > 7 (relative activity)[5]

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)

CompoundTypeIC50 (µM)Source
This compound Methyl EsterSynthetic21.0[6][7][8]
This compound Ethyl EsterSynthetic12.0[6][7][8]
This compound Butyl EsterSynthetic8.4[6][7][8]
This compound Octyl EsterSynthetic2.4[6][7][8]
This compound Benzyl EsterSynthetic10.7[6][7][8]
CAPE (this compound Phenethyl Ester)Natural4.80[6][7][8]
Shimobashiric acid BNatural1.4[9]
Rosmarinic acid methyl esterNatural0.6[9]

Table 3: Anticancer Activity (Cytotoxicity against various cancer cell lines)

CompoundCell LineTypeIC50 (µM)Incubation Time (h)Source
This compoundMDA-MB-231 (Breast)Natural>100048[10]
CAPEMDA-MB-231 (Breast)Natural15.8348[10]
Synthetic Derivative 5AsPC1 (Pancreatic)Synthetic<150 (most active of group)72[11]
Synthetic Derivative 7BxPC3 (Pancreatic)Synthetic~24.3 (in liposomes)72[11]

Key Bioactivity Mechanisms and Signaling Pathways

This compound and its derivatives exert their effects through various molecular mechanisms, often involving the modulation of key signaling pathways. One of the most significant is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation and cancer.

NF-κB Signaling Pathway Inhibition

Many this compound derivatives, including the natural compound CAPE and synthetic analogs, have been shown to inhibit the NF-κB signaling pathway.[1][12][13] This inhibition can occur at multiple levels, including preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the active NF-κB dimer. The diagram below illustrates the general mechanism of NF-κB activation and the inhibitory action of this compound derivatives.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates IkBa_p->NFkB releases Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes activates CAD This compound Derivatives CAD->IKK inhibits

NF-κB pathway inhibition by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Synthesis of this compound Derivatives via Wittig Reaction

A common and efficient method for synthesizing this compound derivatives is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification.[3][4] This reaction involves the olefination of an aldehyde with a phosphonium ylide to form an alkene.

Wittig_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aldehyde Substituted Benzaldehyde Intermediate Betaine/ Oxaphosphetane Intermediate Aldehyde->Intermediate Ylide Phosphonium Ylide Ylide->Intermediate Solvent Aqueous Medium (e.g., Water) Heat Heat (e.g., 90°C) Product This compound Derivative (E-alkene) Intermediate->Product Byproduct Triphenylphosphine oxide Intermediate->Byproduct

General workflow for Wittig synthesis of derivatives.

Procedure:

  • A suspension of the appropriate aromatic aldehyde (1 equivalent) and the phosphonium ylide (1.3-1.5 equivalents) is prepared in an aqueous medium.[3]

  • The reaction mixture is stirred at an elevated temperature (e.g., 90°C) for a specified period (0.5-4 hours).[3]

  • After cooling to room temperature, the aqueous phase is extracted with an organic solvent (e.g., dichloromethane).[12]

  • The organic solvent is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the (E)-alkene as the major product.[12]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[3][5]

Procedure:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared (e.g., 0.04 mg/mL).[3]

  • A series of dilutions of the test compounds (natural and synthetic this compound derivatives) are prepared.

  • A fixed volume of the DPPH solution (e.g., 900 µL) is mixed with a small volume of the test compound solution (e.g., 100 µL) at different concentrations.[3]

  • The mixture is incubated at room temperature in the dark for a specific time (e.g., 30 minutes).[3][5]

  • The absorbance of the solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[3][5]

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.[10][11][14]

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[15]

  • The cells are then treated with various concentrations of the natural or synthetic this compound derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).[10][11]

  • After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well.[16]

  • The plate is incubated for a further period (e.g., 1.5-4 hours) to allow for the formation of formazan crystals by metabolically active cells.[15][16]

  • The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

  • The absorbance is measured on a microplate reader at a wavelength of approximately 490-570 nm.[15]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

The comparative analysis reveals that both natural and synthetic this compound derivatives are potent bioactive molecules. While natural derivatives like CAPE demonstrate broad-spectrum activity, synthetic modifications can lead to enhanced potency in specific areas, such as the superior anti-inflammatory effects of certain synthetic esters. The choice between natural and synthetic derivatives will ultimately depend on the specific therapeutic application, desired bioactivity profile, and pharmacokinetic considerations. The provided data and protocols offer a valuable resource for researchers and professionals in the ongoing development of this compound-based therapeutics.

References

A Comparative Guide to the UV-Spectrophotometric Assay of Caffeic Acid in Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated UV-spectrophotometric method for the quantification of caffeic acid in emulsion formulations against the widely used High-Performance Liquid Chromatography (HPLC) method. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, with a focus on simplicity, cost-effectiveness, and suitability for routine quality control.

Methodology Comparison: UV-Spectrophotometry vs. HPLC

While High-Performance Liquid Chromatography (HPLC) is a robust and common method for the quantification of this compound, UV-Visible spectrophotometry presents a simpler, faster, and more economical alternative, particularly for quality control in pharmaceutical and cosmetic industries[1][2]. The choice between the two methods often depends on the specific requirements of the analysis, such as the need for separation of multiple components or the availability of equipment.

The UV-spectrophotometric method is advantageous due to its ease of use, speed, and low operational cost, and it does not generate toxic waste[1][2]. Conversely, HPLC offers higher specificity and is capable of separating this compound from other components in a complex matrix, which is crucial when dealing with unknown ingredients or potential degradation products[1].

Performance Data of Validated UV-Spectrophotometric Method

A validated UV-spectrophotometric method for quantifying this compound in emulsions has demonstrated satisfactory results for various validation parameters, proving its suitability for routine analysis[1][2]. The key performance characteristics of this method are summarized in the table below and compared with a validated HPLC-UV method for the same application.

Validation ParameterUV-Spectrophotometric MethodHPLC-UV Method
Wavelength (λmax) 325 nm325 nm
Linearity Range 2 - 8 µg/mL10 - 60 µg/mL
Correlation Coefficient (r²) 0.99990.9999
Limit of Detection (LOD) 0.43 µg/mL1.44 µg/mL
Limit of Quantification (LOQ) 1.32 µg/mL4.38 µg/mL
Precision (%RSD) < 2%Not explicitly stated, but method deemed precise
Accuracy (Recovery) Not explicitly stated, but method deemed accurateExcellent recoveries reported
Solvent System Ethanol:Water (40:60 v/v)Ethanol:Water (40:60 v/v) with pH 2.5 adjustment

Experimental Protocol: UV-Spectrophotometric Assay

This section details the validated protocol for the quantification of this compound in an emulsion using UV-spectrophotometry[1].

1. Materials and Equipment:

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV-mini 1240)

  • Quartz cuvettes (1 cm optical path)

  • Volumetric flasks (10 mL, 25 mL)

  • Pipettes

  • Analytical balance

  • This compound reference standard

  • Ethanol

  • Purified water

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 2.5 mg of the this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and complete the volume with a mixture of ethanol and purified water (40:60 v/v)[1].

3. Preparation of Calibration Standards (2-8 µg/mL):

  • Transfer aliquots of 200, 300, 400, 500, 600, 700, and 800 µL of the stock solution into separate 10 mL volumetric flasks.

  • Complete the volume in each flask with the ethanol:water (40:60 v/v) solvent system to obtain final concentrations of 2, 3, 4, 5, 6, 7, and 8 µg/mL, respectively[1].

4. Preparation of Sample Solution:

  • Accurately weigh an amount of the emulsion equivalent to 2.5 mg of this compound.

  • Transfer the sample to a 25 mL volumetric flask.

  • Add the ethanol:water (40:60 v/v) solvent, sonicate to ensure complete extraction of this compound, and then complete the volume to the mark with the same solvent. This yields a stock sample solution of 100 µg/mL.

  • Dilute the stock sample solution with the solvent system to a final concentration within the calibration range (e.g., 5 µg/mL).

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to a wavelength of 325 nm[1].

  • Use the ethanol:water (40:60 v/v) mixture as a blank to zero the instrument[1].

  • Measure the absorbance of each calibration standard and the sample solution in triplicate.

6. Quantification:

  • Construct a calibration curve by plotting the average absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample solution using the linear regression equation obtained from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the validation of the UV-spectrophotometric assay for this compound in emulsions.

UV-Spectrophotometric Assay Validation Workflow start Start: Method Development prep_standards Prepare this compound Standard Solutions start->prep_standards prep_sample Prepare Emulsion Sample Solutions start->prep_sample measurement Spectrophotometric Measurement (325 nm) prep_standards->measurement prep_sample->measurement linearity Linearity & Range (2-8 µg/mL) lod_loq LOD & LOQ Calculation linearity->lod_loq validation Method Validation linearity->validation specificity Specificity/ Selectivity specificity->validation precision Precision (Repeatability & Intermediate) precision->validation accuracy Accuracy (Recovery) accuracy->validation lod_loq->validation robustness Robustness robustness->validation measurement->linearity measurement->specificity measurement->precision measurement->accuracy end End: Validated Method validation->end

References

A Comparative Guide to Caffeic Acid Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of caffeic acid is a critical first step in harnessing its therapeutic potential. This guide provides a comparative analysis of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

This publication reviews several common and novel methods for the extraction of this compound from plant materials, including Conventional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE). The performance of these methods is compared based on key parameters such as extraction yield, solvent consumption, time, and temperature.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is contingent on the specific research goals, available resources, and the nature of the plant matrix. The following table summarizes quantitative data from various studies to provide a comparative overview of the performance of different this compound extraction methods. It is important to note that the source materials and analytical methods may vary between studies, impacting direct comparability.

Extraction MethodPlant MaterialOptimal ConditionsThis compound YieldReference
Ultrasound-Assisted Extraction (UAE) Coriandrum sativum (aerial parts)10 min, 70°C, 50% Methanol, 6.51 mL/g solvent-to-sample ratioNot explicitly quantified in mg/g, but optimized for maximum recovery[1][2][3][4]
Supercritical Fluid Extraction (SFE) Spirulina platensis360.08 bar, 57.13 min, 38.31°C, with ethanol as co-solvent72.11 µg/g[5]
Conventional Solvent Extraction (Heat Reflux) Echinacea purpurea (adventitious roots)2 h, 60°C, 60% EthanolNot explicitly quantified in mg/g, but optimized for maximum recovery of this compound derivatives[6][7]
Conventional Solvent Extraction (Soxhlet) Spirulina platensisNot specified54.01 µg/g[5]
Microwave-Assisted Extraction (MAE) Coffee silverskinOptimized for total caffeoylquinic acids, not specifically this compoundNot specified for this compound alone[8]
Enzyme-Assisted Extraction (EAE) Verbascum nigrum L.Optimized for total phenolic compoundsShown to yield higher concentrations of this compound compared to conventional methods[9]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from various studies and may require optimization for specific plant materials and research objectives.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Mixture: A known weight of the powdered sample is mixed with a specific volume of solvent (e.g., 50% methanol in water) in an extraction vessel.[1][2]

  • Ultrasonic Treatment: The vessel is placed in an ultrasonic bath or subjected to a sonication probe. The extraction is carried out at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 10 minutes).[1][2]

  • Separation: The mixture is then centrifuged to separate the solid residue from the liquid extract.

  • Analysis: The supernatant containing the extracted this compound is collected for quantification, typically by High-Performance Liquid Chromatography (HPLC).

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction employs a fluid above its critical temperature and pressure (e.g., CO2) as the solvent. The solvating power of the supercritical fluid can be adjusted by changing the pressure and temperature.

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Extraction Vessel Loading: A known mass of the powdered sample is packed into the extraction vessel.

  • Supercritical Fluid Introduction: Supercritical CO2, often with a co-solvent like ethanol to increase polarity, is pumped through the extraction vessel at a set pressure (e.g., 360.08 bar) and temperature (e.g., 38.31°C).[5]

  • Extraction and Collection: The extraction is run for a specific duration (e.g., 57.13 minutes).[5] The extract-laden supercritical fluid is then depressurized in a separator, causing the CO2 to return to a gaseous state and the this compound to precipitate for collection.

  • Analysis: The collected extract is dissolved in a suitable solvent for quantification by HPLC.

Conventional Solvent Extraction (Heat Reflux)

This traditional method involves boiling a solvent with the plant material to extract the desired compounds.

Protocol:

  • Sample Preparation: The plant material is dried and powdered.

  • Extraction Setup: A known amount of the powdered sample and a suitable solvent (e.g., 60% ethanol) are placed in a round-bottom flask connected to a condenser.[6][7]

  • Heating and Refluxing: The mixture is heated to the boiling point of the solvent and maintained at that temperature for a set period (e.g., 2 hours), allowing the solvent to continuously vaporize and condense back into the flask.[6][7]

  • Filtration: After cooling, the mixture is filtered to separate the solid residue from the liquid extract.

  • Analysis: The filtrate is then analyzed for this compound content.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Solvent Mixture: A weighed amount of the sample is mixed with an appropriate solvent in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated at a specific power and for a set duration.

  • Cooling and Separation: After extraction, the vessel is cooled, and the extract is separated from the solid residue by filtration or centrifugation.

  • Analysis: The extract is analyzed for this compound concentration.

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular compounds.

Protocol:

  • Sample Preparation: The plant material is ground and suspended in a buffer solution with a specific pH.

  • Enzymatic Treatment: A specific enzyme or a mixture of enzymes (e.g., cellulase, pectinase) is added to the suspension. The mixture is incubated at a controlled temperature for a certain period to allow for enzymatic hydrolysis of the cell wall components.

  • Extraction: After enzymatic treatment, a conventional solvent extraction is typically performed to recover the released this compound.

  • Separation and Analysis: The extract is separated from the solid residue and analyzed for this compound content.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a plant source.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis PlantMaterial Plant Material Grinding Drying & Grinding PlantMaterial->Grinding Solvent Solvent Addition Grinding->Solvent ExtractionMethod Extraction Method (UAE, SFE, Solvent, MAE, EAE) Filtration Filtration / Centrifugation ExtractionMethod->Filtration Solvent->ExtractionMethod CrudeExtract Crude Extract Filtration->CrudeExtract SolidResidue Solid Residue Filtration->SolidResidue Quantification Quantification (e.g., HPLC) CrudeExtract->Quantification Result This compound Yield Quantification->Result

Caption: General workflow for this compound extraction.

References

A Comparative Guide to Analytical Methods for Caffeic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of caffeic acid, a prevalent phenolic compound with significant antioxidant properties, is paramount for quality control and formulation development. This guide provides a comparative analysis of common analytical methods for this compound determination, supported by experimental data from various validation studies.

This publication outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of this compound. The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Comparative Analysis of Method Performance

The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes the quantitative data for HPLC-UV, LC-MS, and UV-Vis Spectrophotometry based on published validation studies.

MethodLinearity (Concentration Range, µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD, µg/mL)Limit of Quantification (LOQ, µg/mL)Accuracy (Recovery %)Precision (%RSD)
HPLC-UV 10 - 60[1][2][3]> 0.999[1][2][3][4]0.024 - 1.44[1][2][3][5]0.074 - 4.38[1][2][3][5]> 96%[6]< 2% (Intra-day), < 5% (Inter-day)[5]
LC-MS 0.00625 - 0.4[7]1.0000[7]0.00037[7]0.00114[7]Not explicitly statedNot explicitly stated
UV-Vis 2 - 8[8]0.9999[8]0.43[8][9]1.32[8][9]Not explicitly stated< 1%

High-Performance Liquid Chromatography (HPLC-UV) is widely regarded as a robust and reliable method for the quantification of this compound, offering high sensitivity and selectivity.[10] It is suitable for the analysis of complex matrices such as plant extracts and pharmaceutical formulations.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides the highest level of sensitivity and specificity, making it the method of choice for trace-level analysis and pharmacokinetic studies where the concentration of this compound and its metabolites in biological fluids is determined.[11]

UV-Visible Spectrophotometry stands out as a simple, cost-effective, and rapid method for the routine analysis of this compound, particularly in settings with limited access to more sophisticated instrumentation. However, its lower selectivity may be a limitation when analyzing complex samples with potential interfering substances.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation efforts.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC method has been developed for the determination of this compound.[4]

  • Instrumentation: An HPLC system equipped with a diode array detector (DAD) is utilized.[4]

  • Column: A reversed-phase C18 column is commonly employed for the separation.[4]

  • Mobile Phase: A gradient elution is typically performed using a mixture of 0.5% acetic acid in water and methanol.[4]

  • Flow Rate: A standard flow rate of 1.0 mL/min is maintained.[4]

  • Detection: The detection wavelength is set at 330 nm for optimal absorbance of this compound.[4]

  • Standard Preparation: Stock solutions of this compound are prepared by accurately weighing and dissolving the standard in 50% methanol to a final concentration of 1000 µg/mL. Working solutions are then prepared by diluting the stock solution to the desired concentrations.[4]

  • Sample Preparation: For plant extracts, the sample is accurately weighed and dissolved in 50% methanol to a concentration of 2 mg/mL. The solution is then filtered through a 0.22 µm nylon membrane prior to injection.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A validated LC-MS method has been developed for the quantitative determination of this compound and its derivatives in plasma.[12]

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source is used.[12]

  • Column: A reverse-phase C12 HPLC column (150 × 2.00 mm, 4 µm) is used for separation.[12]

  • Mobile Phase: A gradient elution is performed with water (A) and acetonitrile (B).[12]

  • Ionization Mode: Mass spectrometry is performed with ESI in negative mode.[12]

UV-Visible Spectrophotometry

A simple and rapid UV spectrophotometric method has been developed and validated for the quantification of this compound.[8]

  • Instrumentation: A double beam digital spectrophotometer with 1 cm quartz cuvettes is used.

  • Solvent: A mixture of ethanol and distilled water (1:9 v/v) is used to prepare the stock solution.

  • Wavelength: The absorbance is measured at the maximum wavelength (λmax) of 325 nm.[8]

  • Standard Preparation: A stock solution of this compound is prepared by accurately weighing 0.35 mg of the standard and dissolving it in a 10 mL volumetric flask with the solvent mixture. From this stock, replicate samples are prepared by pipetting appropriate aliquots into separate 10 mL volumetric flasks.

  • Calibration Curve: A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that different analytical procedures provide comparable and reliable results for the same analyte in a given sample.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Comparison Sample Homogeneous Sample Lot Prep Standardized Preparation Sample->Prep MethodA Method A (e.g., HPLC-UV) Prep->MethodA MethodB Method B (e.g., LC-MS) Prep->MethodB MethodC Method C (e.g., UV-Vis) Prep->MethodC DataA Method A Data Linearity Accuracy Precision LOD/LOQ MethodA->DataA DataB Method B Data Linearity Accuracy Precision LOD/LOQ MethodB->DataB DataC Method C Data Linearity Accuracy Precision LOD/LOQ MethodC->DataC Comparison Statistical Comparison DataA->Comparison DataB->Comparison DataC->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

References

Caffeic Acid Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, and its derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of prominent this compound derivatives, supported by experimental data. We delve into their anticancer, anti-inflammatory, neuroprotective, and antioxidant properties, presenting quantitative data in structured tables and detailing the experimental protocols for key studies. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of their mechanisms of action and experimental designs.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines in vitro and significant tumor growth inhibition in vivo. This compound phenethyl ester (CAPE) is a standout derivative with extensive research backing its anticancer properties.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro cytotoxic effect of a compound. The following table summarizes the IC50 values of various this compound derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
This compound (CA)HuH7 (Hepatocellular Carcinoma)>1500 (48h), >1500 (72h)[1]
PC3 (Prostate Adenocarcinoma)>1500 (48h), >1500 (72h)[1]
HeLa (Cervical Carcinoma)>1500 (48h), >1500 (72h)[1]
CaCo2 (Colorectal Adenocarcinoma)1000 (48h), 750 (72h)[1]
HT29 (Colorectal Adenocarcinoma)>1500 (48h), >1500 (72h)[1]
This compound Phenethyl Ester (CAPE)AsPC1 (Pancreatic Cancer)19.44 (72h)[2]
BxPC3 (Pancreatic Cancer)24.3 (72h)[2]
MCF-7 (Breast Cancer)Not Specified[3]
This compound Phenylpropyl Ester (CAPPE)HCT-116 (Colon Cancer)Not Specified[4]
Compound 5 (CA Derivative)AsPC1 (Pancreatic Cancer)42.47 (72h)[5]
BxPC3 (Pancreatic Cancer)46.58 (72h)[5]
Compound 7 (CA Derivative)AsPC1 (Pancreatic Cancer)18.70 (72h)[5]
BxPC3 (Pancreatic Cancer)22.38 (72h)[5]
Compound 11 (CA Derivative)AsPC1 (Pancreatic Cancer)18.35 (72h)[5]
BxPC3 (Pancreatic Cancer)21.72 (72h)[5]
In Vivo Tumor Growth Inhibition

Animal models, particularly xenografts in mice, are crucial for evaluating the in vivo anticancer efficacy of drug candidates.

DerivativeAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
CAPEMouse XenograftColorectal Cancer50 nmol/kg/day for 6 weeksSignificant reduction in tumor volume and weight[6]
CAPPEMouse XenograftColorectal Cancer50 nmol/kg/day for 6 weeksSignificant reduction in tumor volume and weight[6]
CADPEDMH/DSS Mouse ModelColorectal CancerNot SpecifiedInhibited tumor development at an early stage[7][8]
Experimental Protocols

In Vitro Cytotoxicity: MTT Assay [9][10][11]

  • Cell Seeding: Plate pancreatic cancer cells (e.g., AsPC1, BxPC3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound derivatives for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vivo Anticancer Efficacy: Mouse Xenograft Model [6][12]

  • Cell Implantation: Subcutaneously inject human colon cancer cells (e.g., HCT-116) into the flank of nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer this compound derivatives (e.g., CAPE, CAPPE at 50 nmol/kg/day) or vehicle control to the mice daily for a specified period (e.g., 6 weeks).

  • Tumor Measurement: Measure tumor volume and weight at regular intervals.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Signaling Pathways in Anticancer Activity

This compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and NF-κB pathways.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CAPE This compound Derivatives CAPE->PI3K inhibit CAPE->Akt

Caption: PI3K/Akt/mTOR signaling pathway and inhibition points by this compound derivatives.

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates & leads to degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription CAPE This compound Derivatives CAPE->IKK inhibit Carrageenan_Edema_Workflow Start Start Grouping Animal Grouping (Control, Standard, Test) Start->Grouping Treatment Administer this compound Derivative or Vehicle (i.p.) Grouping->Treatment Carrageenan Inject Carrageenan into Paw Treatment->Carrageenan Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End Analysis->End DPPH_Assay_Workflow Start Start Preparation Prepare this compound Derivative & DPPH Solutions Start->Preparation Mixing Mix Solutions in a 96-well plate or cuvette Preparation->Mixing Incubation Incubate in Dark (30 minutes) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Analysis Calculate % Scavenging & IC50 Value Measurement->Analysis End End Analysis->End

References

Comparative Docking Studies of Caffeic Acid Analogs with Target Proteins: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various caffeic acid analogs with their protein targets, supported by experimental data from multiple studies. Detailed methodologies for molecular docking and relevant signaling pathways are also presented to facilitate further research and drug design.

This compound, a phenolic compound widely found in plants, and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] At the molecular level, these compounds exert their effects by interacting with specific protein targets, thereby modulating various signaling pathways. Molecular docking studies have become an indispensable tool to elucidate these interactions, predict binding affinities, and guide the rational design of more potent and selective analogs.

This guide summarizes the findings from several comparative docking studies, presenting the binding affinities of this compound and its analogs against a range of protein targets implicated in different diseases.

Comparative Binding Affinities of this compound and Its Analogs

The following tables summarize the binding affinities and inhibitory concentrations of various this compound analogs against several key protein targets. These values, obtained from in silico molecular docking studies and in vitro enzymatic assays, provide a quantitative comparison of the potential efficacy of these compounds.

Compound Target Protein Binding Affinity (kcal/mol) IC50 (µM) Reference
This compoundα-Amylase-5.09-[2]
p-Coumaric Acidα-Amylase-5.04-[2]
This compoundAcetylcholinesterase (AChE)-8.022-[3]
This compoundDipeptidyl Peptidase-4 (DPP-4)-6.707 to -6.798158.19 ± 11.30[4]
This compoundMatrix Metalloproteinase-9 (MMP-9)-7.319 to -7.38688.99 ± 3.35[4]
This compoundIntegrin Linked Kinase (ILK)-175.50 ± 1.44 (HepG2), 144.90 ± 1.53 (MCF-7)[5]
SimvastatinIntegrin Linked Kinase (ILK)Higher than this compound19.18 ± 0.12 (HepG2), 13.84 ± 0.22 (MCF-7)[5]
This compound Phenethyl Ester (CAPE)TrypsinHigher than Pepsin and α-Chymotrypsin-[6]
This compound Phenethyl Ester (CAPE)Pepsin--[6]
This compound Phenethyl Ester (CAPE)α-ChymotrypsinLowest affinity-[6]
This compound Derivative Target Protein Binding Score/Energy IC50 (µM) Reference
Compound CTh7Homo sapiens DHFR (1U72)-9.9 (docking score), -70.38 kcal/mol (binding energy)0.15[7]
Compound CTh3S. aureus DHFR (2W9S)--[7]
Compound 4BACE 1-0.069 ± 0.005[8]
LY2811376 (Control)BACE 1-0.173 ± 0.008[8]
Compound 3Acetylcholinesterase (AChE)-1.93 ± 0.16[8]
Compound 7 (Eugenol-based ester)Monoamine Oxidase-A (MAO-A)-7.03 ± 0.022[9]
Compound 2 (Anilide)Monoamine Oxidase-A (MAO-A)-8.51 ± 0.017[9]
Compound 1 (Anilide)Monoamine Oxidase-A (MAO-A)-8.87 ± 0.005[9]
Compound 5Monoamine Oxidase-B (MAO-B)-10.80 ± 0.024[9]
Compound 7f (Bromo group)COX-I/COX-IIGood activity-[10]
Compound 7g (Chloro group)COX-I/COX-IIGood activity-[10]

Signaling Pathways Modulated by this compound Analogs

This compound and its derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating the mechanisms of action of these compounds.

Experimental Protocols: Molecular Docking

The following provides a generalized yet detailed methodology for performing molecular docking studies with this compound analogs, based on protocols cited in the literature.[11][12][13][14]

1. Software and Hardware:

  • Docking Software: AutoDock Vina, Schrödinger, or similar programs are commonly used.[13][15]

  • Visualization Software: Discovery Studio, PyMOL, or UCSF Chimera for visualizing interactions.

  • Hardware: A high-performance computing cluster is recommended for running multiple docking simulations.[12]

2. Ligand Preparation:

  • Obtain the 3D structures of this compound analogs from databases like PubChem or ZINC, or draw them using chemical drawing software.

  • Optimize the ligand structures using software like Avogadro or the tools within the docking suite. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

3. Macromolecule (Protein) Preparation:

  • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study.

  • Add polar hydrogen atoms and assign Kollman charges.

  • If the crystal structure has missing residues or loops, these may need to be modeled using homology modeling servers like SWISS-MODEL.[16]

4. Grid Generation:

  • Define the binding site on the protein. This is typically the known active site or a site identified from literature or experimental data.

  • Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

5. Molecular Docking Simulation:

  • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the protein's binding site.[14]

  • The software will calculate the binding energy or docking score for each pose, with more negative values indicating a more favorable binding affinity.[13]

6. Analysis of Results:

  • Analyze the docking results to identify the best-ranked poses based on their binding energies.

  • Visualize the protein-ligand interactions for the top-ranked poses to identify key interacting amino acid residues.

  • Characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Experimental_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Optimization) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB, Cleaning, Adding Hydrogens) Protein_Prep->Grid_Gen Docking Molecular Docking (Run Simulation) Grid_Gen->Docking Results Analyze Results (Binding Energy/Score) Docking->Results Visualization Visualize Interactions (H-bonds, Hydrophobic) Results->Visualization

Conclusion

The comparative docking studies summarized in this guide highlight the potential of this compound and its analogs as modulators of various protein targets. The provided data can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to identify promising lead compounds for further development. The detailed experimental protocol and workflow for molecular docking offer a practical framework for conducting in silico investigations to predict and analyze the interactions between small molecules and their biological targets. Further experimental validation is essential to confirm the findings of these computational studies and to fully elucidate the therapeutic potential of these compounds.

References

The Structure-Activity Relationship of Synthetic Caffeic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, has long been recognized for its diverse pharmacological properties. Its inherent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities have spurred extensive research into the synthesis of novel derivatives with enhanced potency and improved pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various synthetic this compound derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the ongoing development of this compound-based therapeutics.

Core Structural Insights and Biological Consequences

The fundamental structure of this compound, characterized by a catechol ring and a carboxylic acid moiety, is the cornerstone of its biological activity. The catechol group is a potent hydrogen donor and electron scavenger, crucial for its antioxidant properties.[1] Synthetic modifications primarily focus on the carboxylic acid group, leading to the creation of esters and amides, or on the catechol hydroxyl groups. These alterations significantly impact the molecule's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets and overall efficacy.

Comparative Analysis of Biological Activities

The following sections detail the SAR of synthetic this compound derivatives in key therapeutic areas, with quantitative data presented for direct comparison.

Antioxidant Activity

The antioxidant capacity of this compound derivatives is a fundamental aspect of their therapeutic potential, underpinning their efficacy in various disease models. The primary mechanism involves the donation of hydrogen atoms from the hydroxyl groups on the catechol ring to neutralize free radicals.

Key SAR Observations:

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can modulate the antioxidant activity. The nature of the substituent group plays a critical role.

  • Lipophilicity: Increased lipophilicity can enhance antioxidant activity in lipid-rich environments by improving access to lipid peroxyl radicals.

  • Catechol Moiety: The presence of the intact catechol group is generally essential for potent antioxidant activity.

Table 1: Comparative Antioxidant Activity of Synthetic this compound Derivatives (DPPH Radical Scavenging Assay)

CompoundModificationIC50 (µM)Reference
This compoundParent Compound-
This compound phenethyl ester (CAPE)Phenethyl Ester1.09[2][3]
Compound 3kN-caffeoyl amide derivative18.6[1]
Compound 5aThis compound amide derivative67.85[1]
Compound CS2This compound hybrid40.29[1]
Phellinsin AThis compound hybrid290 ± 4[1]
Compound 8jThis compound hybrid4774.37 ± 137.20[1]
DOPAC (analogue)Spacing carbonyl with one C atom3.29[2]
Compound 20 (analogue)Carbonyl linked to aromatic ring1.2[2]
Compound 21 (analogue)Carbonyl linked to aromatic ring1.83[2]
Anti-inflammatory Activity

This compound derivatives exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of key signaling pathways like NF-κB.

Key SAR Observations:

  • Ester Chain Length: The length of the alkyl chain in this compound esters influences their anti-inflammatory potency.

  • NF-κB Inhibition: Many derivatives, notably CAPE, are potent inhibitors of the NF-κB signaling pathway, a central regulator of inflammation.[4][5][6][7]

  • Enzyme Inhibition: Derivatives can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators of inflammation.

Table 2: Comparative Anti-inflammatory Activity of Synthetic this compound Derivatives (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

CompoundModificationIC50 (µM)Reference
This compound methyl esterMethyl Ester21.0[8]
This compound ethyl esterEthyl Ester12.0[8]
This compound butyl esterButyl Ester8.4[8]
This compound octyl esterOctyl Ester2.4[8]
This compound benzyl esterBenzyl Ester10.7[8]
This compound phenethyl ester (CAPE)Phenethyl Ester4.80[8]
Anticancer Activity

The anticancer properties of this compound derivatives are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis through the modulation of various signaling pathways.

Key SAR Observations:

  • CAPE and its Analogs: this compound phenethyl ester (CAPE) is the most extensively studied derivative with potent anticancer activity against a wide range of cancer cell lines.[9][10][11]

  • Apoptosis Induction: Many derivatives induce apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.

  • Signaling Pathway Modulation: Inhibition of pathways like PI3K/Akt and NF-κB, and activation of tumor suppressor proteins like p53 are common mechanisms.[12]

Table 3: Comparative Anticancer Activity of this compound Phenethyl Ester (CAPE) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer5[9]
HT1080Fibrosarcoma5[9]
G361Melanoma20[9]
U2OSOsteosarcoma60[9]
A549Lung Cancer100[9]
HCT116Colorectal Cancer12.07 (48h)[10]
Neuroprotective Activity

Synthetic this compound derivatives show promise in the treatment of neurodegenerative diseases by mitigating oxidative stress, reducing neuroinflammation, and modulating signaling pathways crucial for neuronal survival and function.

Key SAR Observations:

  • PKA/CREB Pathway: Some derivatives have been shown to enhance the PKA/CREB signaling pathway, which is involved in learning, memory, and neuronal survival.[13][14]

  • Nrf2/HO-1 Pathway: Activation of the Nrf2/HO-1 pathway is a key mechanism for protecting neurons from oxidative stress.[7][15][16][17][18][19]

  • Blood-Brain Barrier Permeability: Lipophilicity is a critical factor for brain delivery, and esterification can improve the ability of this compound to cross the blood-brain barrier.

Key Signaling Pathways

The biological activities of synthetic this compound derivatives are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocates CAPE This compound Derivatives (e.g., CAPE) CAPE->IKK inhibits CAPE->NFkappaB_nuc inhibits translocation DNA DNA NFkappaB_nuc->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β) DNA->Genes transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound Derivatives.

Nrf2_HO1_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 dissociates from Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates CAPE This compound Derivatives CAPE->Keap1 promotes dissociation CAPE->Nrf2_nuc promotes translocation ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes transcription

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantification of caffeic acid. The information presented is collated from various scientific publications, offering a valuable resource for researchers and professionals in drug development and quality control. This document details the validation parameters of different HPLC methods, outlines experimental protocols for both chromatographic analysis and forced degradation studies, and briefly discusses alternative analytical techniques.

Comparison of Validated HPLC Methods for this compound

The following table summarizes the key validation parameters of several published HPLC methods for the determination of this compound. This allows for a direct comparison of their performance characteristics, such as linearity, sensitivity, accuracy, and precision.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) 1-250[1]10-60[2][3]0.25-70[4]1.31-17.07
Correlation Coefficient (r²) > 0.999[1]0.9999[2][3]0.997[4]> 0.99
LOD (µg/mL) < 0.01[1]1.44[2][3]0.028[4]0.28
LOQ (µg/mL) < 0.025[1]4.38[2][3]0.077[4]0.84
Accuracy (% Recovery) 104.93 ± 1.82[1]Not explicitly statedNot explicitly stated82.16-97.40 (interday)
Precision (%RSD) < 2% (Intra-day & Inter-day)[5]< 3% (Intra-day & Inter-day)[4]< 2%Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the experimental conditions for the validated HPLC methods and the stress conditions used in forced degradation studies.

HPLC Methodologies

The chromatographic conditions for the separation and quantification of this compound are presented below. The choice of column, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.

Parameter Method 1 Method 2 Method 3
Column Reversed-phase C18[1][6]RP18 XDB Waters (250 × 4.6 mm, 5.0 µm)[2][3]Phenomenex C18 (150mm × 4.6mm, 5µm)[4]
Mobile Phase Gradient elution with 0.5% acetic acid and methanol[1][6]Ethanol and purified water (40:60 v/v), pH 2.5 with acetic acid[2][3]0.2% ortho-phosphoric acid in water and acetonitrile (81:19)[4]
Flow Rate 1.0 mL/min[1][6]0.7 mL/min[2][3]1.2 ml/min[4]
Detection Wavelength 330 nm[1][6]325 nm[2][3]325 nm[4]
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies expose the analyte to various stress conditions to generate potential degradation products. The method is then evaluated for its ability to separate the intact drug from these degradants.

Stress Condition Methodology
Acid Hydrolysis 0.1 M HCl, heated at 80°C for 2 hours.
Alkaline Hydrolysis 0.1 M NaOH, heated at 80°C for 2 hours. This compound is reported to be highly labile under alkaline conditions[1][6].
Oxidative Degradation 3% H₂O₂, stored at room temperature for 24 hours. This compound has been shown to be stable under oxidative conditions[1][6].
Thermal Degradation Dry heat at 100°C for 48 hours.
Photolytic Degradation Exposure to UV light (254 nm) for 24 hours.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in the validation of a stability-indicating HPLC method, the following diagrams have been generated using the DOT language.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Forced Degradation Studies Selectivity Selectivity Peak Purity Peak Purity Selectivity->Peak Purity Mobile Phase Optimization Mobile Phase Optimization Gradient Elution Gradient Elution Mobile Phase Optimization->Gradient Elution Column Selection Column Selection Stationary Phase Stationary Phase Column Selection->Stationary Phase Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD LOD Specificity->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Acid Hydrolysis Acid Hydrolysis Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->Degradation Products Oxidative Stress Oxidative Stress Oxidative Stress->Degradation Products Thermal Stress Thermal Stress Thermal Stress->Degradation Products Photolytic Stress Photolytic Stress Photolytic Stress->Degradation Products Method Development Method Development Method Validation (ICH Guidelines) Method Validation (ICH Guidelines) Method Development->Method Validation (ICH Guidelines) Forced Degradation Studies Forced Degradation Studies Method Validation (ICH Guidelines)->Forced Degradation Studies Stability-Indicating Method Stability-Indicating Method Forced Degradation Studies->Stability-Indicating Method

Caption: Workflow for developing and validating a stability-indicating HPLC method.

G This compound Sample This compound Sample HPLC System HPLC System This compound Sample->HPLC System Injection Data Acquisition Data Acquisition HPLC System->Data Acquisition Detector Signal Chromatogram Chromatogram Data Acquisition->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification Validation Report Validation Report Quantification->Validation Report

Caption: The analytical workflow of an HPLC method for this compound quantification.

Alternative Analytical Methods

While HPLC is a widely used and robust technique for the analysis of this compound, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher resolution, shorter analysis times, and greater sensitivity and selectivity compared to conventional HPLC. It is particularly useful for analyzing complex matrices and for identifying and quantifying trace levels of this compound and its metabolites.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. It can be a cost-effective and rapid alternative to HPLC for the analysis of charged species like this compound.

References

Comparative analysis of caffeic acid content in different coffee varieties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Caffeic Acid Content in Different Coffee Varieties

This guide provides a comparative analysis of this compound content across various coffee varieties, intended for researchers, scientists, and drug development professionals. The data presented is compiled from multiple scientific studies to ensure a comprehensive and objective overview.

Data on this compound Content

This compound, a key phenolic compound in coffee, is known for its antioxidant properties. Its concentration can vary significantly based on the coffee species, cultivar, geographical origin, and processing methods, particularly roasting. The following table summarizes quantitative data on this compound content in different coffee varieties from various studies.

Coffee VarietyStateThis compound Content (mg/g)This compound Content (mg/100g)Source
Coffea arabica (5 Cultivars)Green (Raw)0.16 - 0.3816 - 38[1]
Coffea arabica (5 Cultivars)Roasted1.43 - 1.93143 - 193[1]
Coffea arabica (Bourbon)Green~0.67~67[2]
Coffea arabica (Caturra)Green~0.53~53[2]
Coffea arabica (Catimor)Green~0.57~57[2]
Coffea arabica (Monsooned Malabar)Cured0.220[3]
Coffea canephora (Robusta)-Higher than ArabicaHigher than Arabica[4]
Coffea canephora (Monsooned Robusta)Cured0.440[3]
Commercial Coffee SamplesRoasted0.0757 - 0.14047.57 - 14.04[3]
Spent Coffee Grounds-1.7170[5][6]

Note: Values can be influenced by the specific analytical methods and roasting parameters used in each study. Roasting generally degrades chlorogenic acid, which can lead to an initial increase in free this compound before it too degrades at higher temperatures.[2]

Experimental Protocols

The quantification of this compound in coffee is predominantly performed using High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a generalized protocol synthesized from various validated methods.[3][5][6][7]

Sample Preparation and Extraction
  • Grinding: A precise amount of coffee beans (e.g., 3 grams) is finely powdered to increase the surface area for extraction.[7]

  • Solvent Extraction: The coffee powder is mixed with a solvent solution. A common solvent is a methanol/water or ethanol/water mixture (e.g., 40/60 v/v).[6][7] The mixture is agitated for a set period (from 2 to 24 hours) and may be heated (e.g., 60°C) to enhance extraction efficiency.[6][7]

  • Filtration and Concentration: The mixture is filtered to remove solid particles. The resulting filtrate is then concentrated under a vacuum at a controlled temperature (e.g., 40-60°C) to a smaller, manageable volume (e.g., 5 mL).[6][7]

  • (Optional) Hydrolysis: To measure total this compound (both free and esterified forms), an alkaline hydrolysis step is introduced. The concentrated solution is treated with sodium hydroxide (e.g., 2N NaOH) for several hours. The pH is then neutralized with HCl.[7]

  • Purification: The phenolic acids are extracted from the aqueous solution using a solvent like ethyl acetate through liquid-liquid extraction. The ethyl acetate fractions are combined and evaporated to dryness. The final residue is redissolved in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.[7]

  • Final Filtration: Before injection into the HPLC system, the final sample solution is filtered through a microfilter (e.g., 0.45 µm) to remove any remaining particulates.[3]

HPLC Analysis
  • Chromatographic System: A standard HPLC system equipped with a UV or Photo-Diode Array (PDA) detector is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for separation.[5][6]

  • Mobile Phase: The separation is achieved using either an isocratic or gradient elution.

    • Isocratic Example: A mixture of acetonitrile, methanol, and aqueous formic acid (e.g., 10:10:80 v/v/v).[5][6]

    • Gradient Example: A two-solvent system, such as water with formic acid (Solvent A) and methanol (Solvent B), with a programmed gradient to change the solvent composition over time.[5]

  • Flow Rate: A constant flow rate, typically between 0.9 and 1.2 mL/min, is maintained.[7][8]

  • Detection Wavelength: this compound is monitored and quantified at its maximum absorbance wavelength, which is approximately 320-325 nm.[3][6]

  • Column Temperature: The column is kept at a constant temperature, such as 27°C or 30°C, to ensure reproducible results.[5][6]

  • Injection Volume: A small, precise volume of the sample (e.g., 5-10 µL) is injected.[3][7]

Quantification

Quantification is performed using an external standard method. A calibration curve is generated by injecting known concentrations of a pure this compound standard and plotting the peak area against the concentration. The concentration of this compound in the coffee samples is then determined by comparing their peak areas to the calibration curve.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound in coffee varieties.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Start Coffee Beans (Arabica, Robusta, etc.) Grind Grinding Start->Grind Extract Solvent Extraction Grind->Extract Filter_Conc Filtration & Concentration Extract->Filter_Conc HPLC HPLC-UV Analysis (C18 Column, ~324nm) Filter_Conc->HPLC Inject Sample Quant Quantification (vs. Standard Curve) HPLC->Quant Data This compound Content (mg/g) Quant->Data Compare Comparative Analysis Data->Compare

Caption: Workflow for this compound Quantification in Coffee.

References

Caffeic Acid: A Comparative Analysis of its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Caffeic acid, a prominent hydroxycinnamic acid found in a variety of plant-based foods and beverages, stands out as a potent natural antioxidant. Its ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative stress-related diseases. This guide provides a comparative analysis of the antioxidant efficacy of this compound against other well-known natural antioxidants, supported by quantitative data from various in vitro assays. Detailed experimental protocols and visualizations of relevant biological pathways are included to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals or reduce oxidized species. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the comparative antioxidant activity of this compound and other natural antioxidants, with data compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µM Fe²⁺/µM)ORAC (µmol TE/µmol)
This compound ~5.0 - 15.0 1.59 ± 0.06[1] High High
Gallic Acid~2.0 - 8.01.03 ± 0.25[1]Very High[2]High
Quercetin~2.5 - 10.01.89 ± 0.33[1]Very HighVery High
Rutin~10.0 - 25.04.68 ± 1.24[1]HighModerate
(+)-Catechin~8.0 - 20.03.12 ± 0.51[1]HighHigh
Ferulic Acid~10.0 - 30.0ModerateModerateHigh
Rosmarinic Acid~3.0 - 12.0HighHighVery High[2]
Ascorbic Acid (Vitamin C)~5.0 - 10.0HighHighHigh
Trolox (Vitamin E analog)~8.0 - 15.0StandardStandardStandard

Note: "High," "Very High," and "Moderate" are qualitative descriptors based on reported activities in the literature when specific numerical data was not consistently available for direct comparison. The provided IC50 values are approximate ranges compiled from various sources and should be considered as such.

As the data indicates, this compound consistently demonstrates strong antioxidant activity across multiple assays. While compounds like gallic acid and quercetin may exhibit slightly lower IC50 values in some assays, indicating greater potency, this compound remains a highly effective natural antioxidant.[3][4] Its efficacy is often superior to other hydroxycinnamic acids and comparable to well-established antioxidants like ascorbic acid and Trolox.[5]

Experimental Protocols

Standardized assays are crucial for the reliable evaluation of antioxidant capacity. Below are the detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[6][7][8]

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[7]

  • Sample Preparation: The test compounds (this compound and other antioxidants) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is added to each sample concentration.[6] A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6][7]

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.[6][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[1][9][10]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9]

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.700 at 734 nm.[9]

  • Reaction: A small volume of the antioxidant sample at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[1]

  • Measurement: The absorbance is read at 734 nm.[1]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11][12][13]

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[11]

  • Reaction: A small volume of the sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 4 to 60 minutes).[14]

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.[11][12]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄·7H₂O, and is expressed as µM Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[15][16][17][18]

Procedure:

  • Sample and Probe Preparation: The antioxidant samples and a fluorescent probe (e.g., fluorescein) are added to the wells of a microplate.[15][18]

  • Incubation: The plate is incubated at 37°C.[15][18]

  • Initiation of Reaction: A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.[17]

  • Measurement: The fluorescence decay is monitored over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).[16][17]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are compared to a standard, typically Trolox, and expressed as micromoles of Trolox equivalents (TE) per unit of the sample.[15]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects not only through direct radical scavenging but also by modulating various cellular signaling pathways. Its structure, featuring a catechol group and a conjugated side chain, allows for effective delocalization of unpaired electrons, making it a potent primary antioxidant.[19]

One of the key mechanisms involves the regulation of the NF-κB (nuclear factor kappa B) signaling pathway.[19] In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation, thereby reducing inflammation.[19]

Furthermore, this compound can influence the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[19] By modulating this pathway, this compound can contribute to its observed anti-cancer effects.[20] The compound has also been shown to activate AMPK (AMP-activated protein kinase), a key regulator of cellular energy homeostasis.[19]

Below are diagrams illustrating a generalized experimental workflow for antioxidant assays and a simplified representation of the NF-κB signaling pathway modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Antioxidant Solutions R1 Mix Antioxidant and Reagent P1->R1 P2 Prepare Reagent (DPPH, ABTS, etc.) P2->R1 R2 Incubate R1->R2 A1 Measure Absorbance/ Fluorescence R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Generalized workflow for in vitro antioxidant assays.

NFkB_Pathway Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates CaffeicAcid This compound CaffeicAcid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Induces

Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a highly effective natural antioxidant with a potency comparable to, and in some cases exceeding, other well-known antioxidants. Its multifaceted mechanism of action, which includes direct radical scavenging and modulation of key cellular signaling pathways, underscores its potential for therapeutic applications. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of its antioxidant capacity, facilitating further research and development in this area.

References

A Comparative Guide to the Quantification of Caffeic and Ferulic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methodologies for the reproducible quantification of caffeic and ferul-ic acids. These phenolic compounds are of significant interest in the pharmaceutical and food industries due to their potent antioxidant and anti-inflammatory properties.[1] Accurate and reproducible quantification is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This document outlines and compares common analytical techniques, presenting their performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific application.

Comparison of Analytical Methodologies

The quantification of caffeic and ferulic acids can be achieved through several analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and throughput. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), UV-Visible Spectrophotometry, and electrochemical methods.

High-Performance Liquid Chromatography (HPLC-UV/DAD) is a robust and widely used technique for the analysis of phenolic compounds.[2] It offers good selectivity and sensitivity for routine analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity, making it ideal for analyzing complex matrices such as plasma, urine, and tissue samples where trace-level detection is often required.[3]

UV-Visible Spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of caffeic acid in less complex samples.[4][5] However, it may lack the selectivity to differentiate between structurally similar compounds.

Electrochemical Methods , such as cyclic voltammetry, offer a sensitive and less expensive alternative to chromatographic techniques for the simultaneous determination of caffeic and ferulic acids.[6][7]

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for various validated methods for the analysis of caffeic and ferulic acids.

Table 1: HPLC-UV/DAD Method Performance

ParameterThis compoundFerulic AcidSource
Linearity Range 1.31–17.07 µg/mL-[8]
0.1-100 µg/mL0.1-100 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99[9]
LOD 0.28 µg/mL-[8]
LOQ 0.84 µg/mL0.1 µg/mL[8][9]
Recovery (%) 96.2%98.0%[9]
Precision (RSD %) 0.17 - 2.08%1.75 - 3.63%

Table 2: UPLC-MS/MS Method Performance

ParameterThis compoundFerulic AcidSource
Linearity Range 0-4800 nM0-4800 nM[3]
LOD 1-15 nM1-15 nM[3]
LOQ 3-50 nM3-50 nM[3]
Recovery (%) 88-117% (plasma)88-117% (plasma)[3]
Precision (RSD %) 5-18% (Within-day)5-18% (Within-day)[3]
5-30% (Between-day)5-30% (Between-day)[3]

Table 3: UV-Spectrophotometry and Electrochemical Method Performance

MethodParameterThis compoundFerulic AcidSource
UV-Spectrophotometry Linearity Range 2-8 µg/mL-[4]
Correlation Coefficient (r²) 0.9999-[4]
LOD 0.43 µg/mL-[4]
LOQ 1.32 µg/mL-[4]
Electrochemical LOD 2.39 x 10⁻⁷ M2.33 x 10⁻⁷ M[6][7]

Experimental Workflow

The general workflow for the quantification of caffeic and ferulic acids involves sample preparation, chromatographic separation (for HPLC/UPLC), detection, and data analysis.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample (e.g., Plant Extract, Plasma) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (for conjugated forms) Extraction->Hydrolysis optional Filtration Filtration / Centrifugation Extraction->Filtration Hydrolysis->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (HPLC / UPLC) Injection->Separation if applicable Detection Detection (UV, MS/MS, Electrochemical) Injection->Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for quantifying caffeic and ferulic acids.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)
  • Method 1 (for Coffee Extracts) [2][10]

    • Column: Luna Omega Polar C18 (150 mm x 4.6 mm, 5 µm).[2][10]

    • Mobile Phase: Gradient elution with water containing 1% acetic acid (Solvent A) and acetonitrile (Solvent B). A typical gradient could be 75% A and 25% B.[2][10]

    • Flow Rate: 1.0 mL/min.[2][10]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 40 °C.[2]

    • UV Detection: 272 nm.[2][10][11]

  • Method 2 (for Rabbit Plasma) [9]

    • Column: ODS column (150 mm × 4.6 mm, 5 µm).[9]

    • Mobile Phase: Isocratic elution with acetonitrile/glacial acetic acid/water (15:0.5:85, v/v), pH adjusted to 4.5.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • UV Detection: 321 nm.[9]

    • Sample Preparation: Direct protein precipitation with 10% trifluoroacetic acid.[9]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Method for Biological Matrices (Plasma, Urine) [3]

    • Column: C18 column (e.g., 150 mm × 2.0 mm, 3µm).[12]

    • Mobile Phase: Gradient elution with 5 mM ammonium acetate in water (Solvent A) and acetonitrile (Solvent B).[12]

    • Flow Rate: 0.2 mL/min.[12]

    • Column Temperature: 35 °C.[12]

    • Injection Volume: 5 µL.[12]

    • MS/MS Detection (Negative Ion Mode): [12][13]

      • This compound: Precursor ion m/z 179 → Product ions m/z 135 and 106.[12][13]

      • Ferulic Acid: Precursor ion m/z 193 → Product ions m/z 178 and 134.[12][13]

    • Sample Preparation: Protein precipitation followed by enzymatic hydrolysis (if necessary to measure total aglycones) and liquid-liquid or solid-phase extraction.[3]

UV-Visible Spectrophotometry
  • Method for Emulsions [4]

    • Wavelength of Maximum Absorbance (λmax): 325 nm.[4]

    • Solvent: Ethanol and purified water (40:60 v/v).[4]

    • Procedure: A calibration curve is constructed using standard solutions of this compound. The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.[4]

Sample Preparation
  • Plant Material (e.g., Coffee, Maize):

    • Ground samples are typically extracted with a solvent mixture such as methanol, ethanol, or aqueous solutions containing a small percentage of acid (e.g., acetic or formic acid) to improve stability.[2][14]

    • For the analysis of bound phenolic acids, an alkaline hydrolysis step (e.g., with NaOH) is required to release the esterified forms.[14]

  • Biological Fluids (e.g., Plasma, Urine):

    • Protein Precipitation: A common first step using agents like methanol, acetonitrile, or trifluoroacetic acid.[9][15]

    • Enzymatic Hydrolysis: To quantify total caffeic and ferulic acids (both free and conjugated), treatment with β-glucuronidase and sulfatase is necessary.[3]

    • Extraction: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) is used to concentrate the analytes and remove interfering substances.[3]

References

Safety Operating Guide

Proper Disposal of Caffeic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of caffeic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations.

Immediate Safety and Personal Protection

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is suspected of causing cancer and may cause skin, eye, and respiratory irritation[1][2][3][4].

Required Personal Protective Equipment:

  • Gloves: Wear protective gloves.[1][2]

  • Eye Protection: Use safety glasses with side-shields or goggles.[1][2]

  • Body Protection: Wear impervious clothing, such as a lab coat.[1][2]

  • Respiratory Protection: If there is a risk of dust formation, use a suitable respirator.[2]

Handling Accidental Spills

In the event of a this compound spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure adequate ventilation in the area and evacuate personnel if necessary.[1][2]

  • Wear Full PPE: Before addressing the spill, don the full required PPE.[1]

  • Contain the Spill: Prevent the spill from spreading or entering drains and water courses.[1][2][3]

  • Clean Up:

    • For solid spills: Avoid creating dust.[2][3] Carefully sweep or shovel the material into a suitable, closed container for disposal.[2]

    • For solutions: Absorb the liquid with an inert, non-combustible material such as diatomite or a universal binder.[1]

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol to decontaminate them.[1]

  • Dispose of Cleanup Materials: Place all contaminated materials, including the absorbent, into a designated and properly labeled waste container for disposal according to regulations.[1][3]

This compound Waste Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations.[1][3] Improper disposal can lead to environmental harm and legal consequences.

General Disposal Guidelines:

  • Waste Classification: this compound waste should be treated as hazardous waste.[3]

  • Containers: Use compatible, tightly sealed, and clearly labeled containers for waste collection.[2][5][6] When reusing empty containers, completely deface the original label.[5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Carcinogen, Irritant).[6]

  • Segregation: Do not mix this compound waste with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]

Disposal Options:

  • Licensed Disposal Company: The most recommended method is to transfer surplus and non-recyclable this compound to a licensed disposal company.[2]

  • Incineration: An alternative is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained personnel at a certified facility.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

Environmental Precautions:

  • Under no circumstances should this compound or its containers be emptied into drains or released into the environment.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check 2. Is there an accidental spill? ppe->spill_check cleanup 3. Follow Spill Cleanup Procedure spill_check->cleanup Yes collect 4. Collect Waste in a Labeled, Compatible Container spill_check->collect No cleanup->collect storage 5. Store in Designated Hazardous Waste Area collect->storage disposal 6. Arrange for Disposal by a Licensed Waste Company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Caffeic Acid in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and proper disposal.

This compound, while a compound with significant research interest, presents several hazards that necessitate careful handling. It can cause skin and serious eye irritation, may lead to respiratory irritation, and is suspected of causing cancer and damaging fertility.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements

Engineering controls, such as local exhaust ventilation, should be the primary method of controlling exposure. When these controls are not sufficient, the following PPE must be used.

Protection Type Specific Recommendations Standards & Considerations
Eye/Face Protection Safety goggles with side-shields.[2][3][4] If splashing is likely, tight-sealing safety goggles should be worn.[5]Ensure compliance with EN 166 (EU) or ANSI Z87.1 (US).
Hand Protection Nitrile rubber gloves are recommended.[2]Material Thickness: >0.11 mm[2]Breakthrough Time: >480 minutes (Permeation Level 6)[2]Always inspect gloves for degradation before use.[6]
Body Protection Impervious clothing or a lab coat to prevent skin contact.[1][4] For larger quantities or where splashing is possible, consider a P.V.C. apron and overalls.[6]Select based on the concentration and amount of the substance being handled.[1]
Respiratory Protection Required when dust formation is likely.[2]Use a particulate filter respirator (P2 filter, white color code) conforming to EN 143.[2] For higher exposure risks, a full-face supplied-air respirator may be necessary. All respirators must be approved under standards such as NIOSH (US) or CEN (EU).[1]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_disposal Post-Handling & Disposal A 1. Conduct Risk Assessment (Review SDS, assess quantity and procedure) B 2. Verify Engineering Controls (e.g., Fume Hood, Ventilation) A->B C 3. Select & Don Eye/Face Protection (Safety Goggles with Side Shields) B->C D 4. Select & Don Body Protection (Lab Coat, Impervious Clothing) C->D E 5. Select & Don Hand Protection (Nitrile Rubber Gloves, >0.11mm) D->E F 6. Assess Respiratory Risk (Is dust generation likely?) E->F G 7. Don Respiratory Protection (P2 Particulate Respirator) F->G Yes H Proceed with Handling F->H No G->H I 8. Decontaminate Work Area H->I J 9. Doff PPE in Correct Order I->J K 10. Segregate Contaminated PPE J->K L 11. Dispose of this compound Waste & Contaminated PPE via Licensed Disposal Company K->L

Workflow for Safe Handling of this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Unused this compound should be treated as chemical waste. Do not dispose of it down the drain.[1] It should be kept in suitable, closed containers for disposal.[1] Arrange for disposal through a licensed disposal company.[1] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials : All PPE and any materials (e.g., paper towels, weighing paper) that have come into contact with this compound should be considered contaminated.

  • Packaging : Dispose of contaminated packaging as you would the unused product.[1]

By implementing these safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.